Technical Documentation Center

3,4,6-Tri-O-allyl-D-glucal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4,6-Tri-O-allyl-D-glucal

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4,6-Tri-O-allyl-D-glucal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3,4,6-Tri-O-allyl-D-glucal, a versatile synthetic intermediate in carbohydrate chemistry. With ful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4,6-Tri-O-allyl-D-glucal, a versatile synthetic intermediate in carbohydrate chemistry. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and applications, grounded in scientific literature and established laboratory practices.

Core Chemical Identity and Properties

CAS Number: 434327-45-4

3,4,6-Tri-O-allyl-D-glucal is a derivative of D-glucal where the hydroxyl groups at positions 3, 4, and 6 are protected by allyl ethers. This structural feature imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of complex carbohydrates and glycoconjugates.

Table 1: Physicochemical Properties of 3,4,6-Tri-O-allyl-D-glucal

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄[1]
Molecular Weight 266.33 g/mol [1]
IUPAC Name (2R,3S,4R)-3,4-bis(prop-2-en-1-yloxy)-2-((prop-2-en-1-yloxy)methyl)-3,4-dihydro-2H-pyran[1]
Canonical SMILES C=CCOCC1C(C(C=CO1)OCC=C)OCC=C[1]
InChI Key GMXNBEFAYKHZCQ-UHFFFAOYSA-N[1]

Synthesis of 3,4,6-Tri-O-allyl-D-glucal: A Step-by-Step Protocol

The synthesis of 3,4,6-Tri-O-allyl-D-glucal is generally achieved through the allylation of a suitable D-glucal precursor. While a specific, detailed protocol for this exact compound is not widely published, a general and reliable method can be adapted from standard procedures for the allylation of sugar hydroxyl groups. The following protocol is a representative example based on established chemical principles.

Diagram 1: Synthetic Workflow for 3,4,6-Tri-O-allyl-D-glucal

Synthetic Workflow D_glucal D-Glucal (Starting Material) Allylation Allylation Reaction (Allyl bromide, NaH, DMF) D_glucal->Allylation Quenching Reaction Quenching (e.g., Methanol) Allylation->Quenching Extraction Workup & Extraction (e.g., Ethyl acetate, Water) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product 3,4,6-Tri-O-allyl-D-glucal Purification->Final_Product

Caption: A generalized workflow for the synthesis of 3,4,6-Tri-O-allyl-D-glucal.

Experimental Protocol:

Materials:

  • D-Glucal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend D-glucal in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise to the stirred suspension. The reaction mixture is typically stirred at this temperature for 30-60 minutes to allow for the complete formation of the alkoxides.

  • Allylation: To the cooled reaction mixture, add allyl bromide dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C to consume any excess sodium hydride.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,4,6-Tri-O-allyl-D-glucal.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.

  • Anhydrous Solvents: Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively solvating the alkoxide intermediates without interfering with the nucleophilic substitution reaction.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups of D-glucal to form the corresponding alkoxides, which are potent nucleophiles for the subsequent reaction with allyl bromide.

  • Stepwise Addition at 0 °C: The portion-wise addition of sodium hydride and dropwise addition of allyl bromide at low temperature helps to control the exothermic nature of the reactions and prevent potential side reactions.

  • Aqueous Workup: The washing steps are essential to remove DMF, unreacted reagents, and inorganic salts from the organic layer.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any partially allylated byproducts and other impurities.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for 3,4,6-Tri-O-allyl-D-glucal is not widely available in the public domain. However, based on the known chemical shifts of similar structures and general principles of NMR and IR spectroscopy, the following characteristic signals can be predicted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4,6-Tri-O-allyl-D-glucal

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Vinylic (C=CH₂)5.8 - 6.0Vinylic (C=CH₂)134 - 136
Vinylic (=CH₂)5.1 - 5.3Vinylic (=CH₂)116 - 118
Glucal H-16.3 - 6.5Glucal C-1144 - 146
Glucal H-24.7 - 4.9Glucal C-298 - 100
Allylic (-OCH₂-)4.0 - 4.3Allylic (-OCH₂-)68 - 72
Glucal Ring Protons3.5 - 4.2Glucal Ring Carbons65 - 80

Note: These are estimated values and should be confirmed by experimental data. The actual chemical shifts can be influenced by the solvent and other experimental conditions.[2][3]

Infrared (IR) Spectroscopy:

The IR spectrum of 3,4,6-Tri-O-allyl-D-glucal is expected to exhibit characteristic absorption bands for the following functional groups:

  • C=C Stretch (alkene): ~1645 cm⁻¹

  • =C-H Stretch (alkene): ~3080 cm⁻¹

  • C-O-C Stretch (ether): ~1100 cm⁻¹

  • C-H Stretch (alkane): ~2850-3000 cm⁻¹

Mass Spectrometry (MS):

In a mass spectrum, 3,4,6-Tri-O-allyl-D-glucal (C₁₅H₂₂O₄) would be expected to show a molecular ion peak [M]⁺ or, more commonly, adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺, depending on the ionization technique used (e.g., ESI, CI).

Key Reactions and Applications in Drug Development

3,4,6-Tri-O-allyl-D-glucal is a valuable intermediate in organic synthesis, particularly in the construction of complex oligosaccharides and glycoconjugates which are often key components of biologically active molecules.

Diagram 2: Reactivity of 3,4,6-Tri-O-allyl-D-glucal

Key Reactions Glucal 3,4,6-Tri-O-allyl-D-glucal Glycosylation Glycosylation Reactions Glucal->Glycosylation Glycosyl Donor Deprotection Allyl Group Deprotection Glucal->Deprotection Pd(0) catalyst Allylic_Substitution Allylic Substitution Glucal->Allylic_Substitution Lewis Acid Catalysis

Caption: Major reaction pathways involving 3,4,6-Tri-O-allyl-D-glucal.

Key Reactions:

  • Glycosylation Reactions: The double bond in the glucal ring can be activated to participate in glycosylation reactions, allowing for the formation of 2-deoxyglycosides. The allyl protecting groups are stable under a wide range of glycosylation conditions.

  • Allyl Group Deprotection: The allyl ether protecting groups can be selectively removed under mild conditions, typically using a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of a suitable scavenger. This orthogonality allows for selective deprotection in the presence of other protecting groups like benzyl or silyl ethers.

  • Allylic Substitution: The allyl groups themselves can undergo nucleophilic substitution reactions, providing a handle for further functionalization of the molecule.[1]

  • Lewis Acid Catalysis: The compound can act as a substrate in Lewis acid-mediated reactions, facilitating carbon-carbon bond formation.[1]

Applications in Drug Development:

The ability to introduce sugar moieties with 2-deoxy functionality is crucial in the synthesis of various natural products and their analogues with potential therapeutic applications. These include certain antibiotics, anticancer agents, and antiviral compounds. The stability of the allyl protecting groups, coupled with their mild removal conditions, makes 3,4,6-Tri-O-allyl-D-glucal an attractive intermediate in multi-step synthetic campaigns towards complex drug targets.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors or mists.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Handle with care to avoid spills. In case of a spill, absorb with an inert material and dispose of properly.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents and strong acids.[4]

Hazard Statements (General for similar compounds):

While not specific to this compound, related chemicals may cause skin and eye irritation. It is prudent to handle 3,4,6-Tri-O-allyl-D-glucal with the assumption that it may have similar properties.

Conclusion

3,4,6-Tri-O-allyl-D-glucal is a valuable and versatile building block in modern carbohydrate synthesis. Its unique combination of a reactive glucal double bond and stable, yet easily removable, allyl protecting groups makes it an important intermediate for the synthesis of complex oligosaccharides and glycoconjugates with potential applications in drug discovery and development. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, the established principles of carbohydrate chemistry provide a solid foundation for its synthesis and utilization in the laboratory.

References

  • Fisher Scientific. "Safety Data Sheet: 3,4,6-Tri-O-acetyl-D-glucal." (2024).
  • Merck Millipore.
  • Smolecule. "3,4,6-Tri-O-allyl-D-glucal." (2024).
  • NMR Chemical Shifts.
  • Chemistry Paper No.

Sources

Exploratory

Synthesis of 3,4,6-Tri-O-allyl-D-glucal from D-glucose: An In-Depth Technical Guide

Executive Summary & Strategic Importance Glycals (cyclic enol ethers of sugars) are highly versatile chiral building blocks in modern carbohydrate chemistry. Among these, 3,4,6-tri-O-allyl-D-glucal is specifically engine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Glycals (cyclic enol ethers of sugars) are highly versatile chiral building blocks in modern carbohydrate chemistry. Among these, 3,4,6-tri-O-allyl-D-glucal is specifically engineered for advanced synthetic applications. The strategic placement of robust allyl ether protecting groups at the C3, C4, and C6 positions provides stability across a wide range of acidic and basic conditions. These groups can later be selectively cleaved (e.g., via palladium-catalyzed isomerization to enol ethers followed by hydrolysis) or utilized in olefin metathesis. This makes the compound a premium intermediate for the synthesis of complex oligosaccharides, C-glycosides, and the total synthesis of biologically active natural products.

Mechanistic Causality: The Synthetic Pathway

The transformation of D-glucose into 3,4,6-tri-O-allyl-D-glucal is a highly controlled five-step sequence that relies on the precise manipulation of the anomeric center and selective etherification.

  • Peracetylation & Bromination (Anomeric Activation): D-glucose is first peracetylated to mask all free hydroxyl groups. Subsequent treatment with hydrobromic acid (HBr) in acetic acid selectively substitutes the anomeric acetate with a bromide. The strong anomeric effect drives the stereoselective formation of the thermodynamically stable α-acetobromoglucose.

  • The Fischer-Zach Reductive Elimination: While novel methods like P(V)-mediated E1cB elimination have been developed[1], the classical Fischer-Zach method remains the most scalable and dominant approach for glycal synthesis. This reaction utilizes zinc dust in acetic acid. Mechanistically, heterolytic cleavage of the C1–Br bond generates an anomeric carbocation. The zinc donates two electrons, forming a transient C1 carbanion, which rapidly undergoes anti-elimination of the C2-acetate leaving group to forge the enol ether double bond[2]. To ensure reproducible electron transfer, catalytic CuSO₄ is added to form a highly active Zn-Cu couple in situ, which disrupts the passivating zinc oxide layer[3].

  • Zemplén Deacetylation: The resulting tri-O-acetyl-D-glucal is deprotected using a catalytic amount of sodium methoxide (NaOMe) in methanol. This transesterification selectively removes the acetyl groups without reacting with the electron-rich double bond, yielding the free D-glucal[3].

  • Williamson Etherification (Global Allylation): The final step involves the global allylation of the C3, C4, and C6 hydroxyl groups. Sodium hydride (NaH) is used to irreversibly deprotonate the hydroxyls, forming highly nucleophilic alkoxides. N,N-Dimethylformamide (DMF) is the optimal solvent because its polar aprotic nature poorly solvates the alkoxide anions, maximizing their nucleophilicity for the Sₙ2 attack on allyl bromide[4].

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high fidelity and yield at each stage.

Protocol 1: Synthesis of Acetobromoglucose
  • Reaction: Suspend D-glucose (1.0 eq) in acetic anhydride (5.0 eq). Add a catalytic amount of iodine or perchloric acid at 0 °C. Stir until the suspension clears, indicating complete peracetylation. Cool the mixture to 0 °C and slowly add 33% HBr in acetic acid (3.0 eq). Stir at room temperature for 3 hours.

  • Validation & Workup: Monitor by TLC (hexane/EtOAc 7:3; product Rf​ ~0.6). The reaction is complete when the baseline starting material is consumed. Pour the mixture into ice water and extract with dichloromethane (DCM). Critical Step: Wash the organic layer with cold saturated NaHCO₃ until CO₂ evolution completely ceases; residual acid will rapidly degrade the sensitive anomeric bromide. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Reductive Elimination to Tri-O-acetyl-D-glucal
  • Reaction: Dissolve the crude acetobromoglucose in a mixture of AcOH and water. Add sodium acetate (NaOAc) to buffer the system and prevent the acid-catalyzed hydration of the forming glycal double bond. Cool to 0 °C.

  • Activation: Add zinc dust (3.0 eq) and a catalytic amount of CuSO₄·5H₂O. Stir vigorously at room temperature for 4–6 hours[3].

  • Validation & Workup: The reaction is self-terminating once the bromide is consumed. Confirm completion via TLC (hexane/EtOAc 8:2; product Rf​ ~0.5, stains dark brown with p -anisaldehyde). Filter the suspension through a pad of Celite to remove all zinc salts. Neutralize the filtrate cautiously with NaHCO₃, extract with EtOAc, dry, and concentrate.

Protocol 3: Zemplén Deacetylation to D-Glucal
  • Reaction: Dissolve tri-O-acetyl-D-glucal in anhydrous methanol. Add a catalytic amount of NaOMe (0.1 eq). Stir at room temperature for 3–5 hours[3].

  • Validation & Workup: TLC (DCM/MeOH 9:1) will show the highly polar D-glucal ( Rf​ ~0.2) replacing the non-polar starting material. Quench the reaction by adding an acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form) until the pH is strictly neutral. Filter off the resin and concentrate to yield D-glucal as a white crystalline solid.

Protocol 4: Allylation to 3,4,6-Tri-O-allyl-D-glucal
  • Reaction: Dissolve D-glucal (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 4.5 eq) in small portions. Caution: Vigorous H₂ gas evolution. Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add allyl bromide (4.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Validation & Workup: TLC (hexane/EtOAc 8:2) will show the fully protected product at Rf​ ~0.7. Quench unreacted NaH by the extremely slow addition of ice-cold saturated NH₄Cl at 0 °C. Extract with diethyl ether. Critical Step: Wash the organic layer extensively with water (at least 5 times) and brine to remove all traces of DMF, which otherwise complicates purification. Dry, concentrate, and purify via silica gel flash chromatography.

Quantitative Data & Reaction Parameters

The table below summarizes the optimal physical parameters and expected yields for the synthetic sequence.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)
1 PeracetylationAc₂O, I₂ (cat.)0 → 252 - 495 - 99
2 Bromination33% HBr/AcOH, DCM0 → 252 - 690 - 95
3 Fischer-Zach EliminationZn dust, CuSO₄, AcOH0 → 254 - 680 - 85
4 Zemplén DeacetylationNaOMe, MeOH253 - 595 - 98
5 Williamson AllylationNaH, Allyl-Br, DMF0 → 2512 - 1675 - 85

Pathway Visualization

GlycalSynthesis Glucose D-Glucose (Starting Material) PentaAc 1,2,3,4,6-Penta-O-acetyl- β-D-glucopyranose Glucose->PentaAc Ac2O, Catalyst (I2 or HClO4) Peracetylation Bromo Acetobromoglucose (Anomeric Activation) PentaAc->Bromo 33% HBr in AcOH Bromination TriAcGlucal Tri-O-acetyl-D-glucal (Enol Ether Formation) Bromo->TriAcGlucal Zn dust, CuSO4, AcOH/H2O Fischer-Zach Elimination DGlucal D-Glucal (Deprotected Intermediate) TriAcGlucal->DGlucal NaOMe, MeOH Zemplén Deacetylation TriAllyl 3,4,6-Tri-O-allyl-D-glucal (Target Compound) DGlucal->TriAllyl NaH, Allyl Bromide, DMF Williamson Etherification

Synthetic workflow from D-glucose to 3,4,6-Tri-O-allyl-D-glucal via Fischer-Zach elimination.

References

  • P(v) intermediate-mediated E1cB elimination for the synthesis of glycals Source: PMC - NIH[Link]

  • The Synthesis of Medicinally Important Pharma Molecules from Carbohydrates Building Blocks Source: International Journal of Novel Research and Development (IJNRD)[Link]

  • Formation of Five-Membered Carbocycles from d-Glucose: A Concise Synthesis of 4-Hydroxy-2-(hydroxymethyl)cyclopentenone Source: Bulletin of the Chemical Society of Japan | Oxford Academic[Link]

  • A New Class of Bicyclic Lignin-derived Monomers and Their Potential for Novel Polyester-enes Source: Utrecht University Student Theses Repository[Link]

Sources

Foundational

3,4,6-Tri-O-allyl-D-glucal: Comprehensive Physicochemical Profile and Synthetic Applications

Executive Summary In advanced carbohydrate chemistry and diversity-oriented synthesis, 3,4,6-Tri-O-allyl-D-glucal serves as a highly versatile, unsaturated glycal building block. Characterized by the presence of three ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced carbohydrate chemistry and diversity-oriented synthesis, 3,4,6-Tri-O-allyl-D-glucal serves as a highly versatile, unsaturated glycal building block. Characterized by the presence of three robust allyl protecting groups at the C3, C4, and C6 positions of the D-glucal core, this compound is uniquely suited for complex oligosaccharide assembly and the synthesis of bioactive natural products[1]. The allyl ether functionality is highly prized because it is orthogonal to traditional protecting groups (such as benzyl ethers, silyl ethers, and acetates); it withstands both acidic and basic environments but can be selectively cleaved under mild, neutral conditions using transition metal catalysis. Furthermore, the electron-rich enol ether (glycal) moiety allows for highly stereoselective functionalizations, including Ferrier-type rearrangements and cross-coupling reactions[2].

Physicochemical Profiling & Structural Analysis

Accurate structural and mass data are critical for the validation of synthetic intermediates. The following table summarizes the core physicochemical parameters of 3,4,6-Tri-O-allyl-D-glucal[1][3].

PropertyValue
IUPAC Name 3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran
CAS Number 434327-45-4
Molecular Formula C₁₅H₂₂O₄
Molecular Weight 266.33 g/mol
Monoisotopic / Exact Mass 266.1518 g/mol
Canonical SMILES C=CCOCC1C(C(C=CO1)OCC=C)OCC=C
InChI Key GMXNBEFAYKHZCQ-UHFFFAOYSA-N

Mechanistic Role in Carbohydrate Chemistry

The strategic utility of 3,4,6-Tri-O-allyl-D-glucal is anchored in two distinct chemical domains:

  • Lewis Acid-Mediated Skeletal Diversification: The glycal double bond is highly susceptible to electrophilic activation. Under Lewis acid catalysis (e.g., InBr₃, Sc(OTf)₃), 3,4,6-tri-O-allyl-D-glucal undergoes Ferrier-type glycosylations. When reacted with arylamines or 1,3-dicarbonyl compounds, the glycal undergoes ring-opening and subsequent cyclization to form complex, stereodefined bicyclic scaffolds such as oxa-azabicyclononenes[2][4].

  • Orthogonal Protection Strategies: The O-allyl group is chemically inert to standard glycosylation promoters (like TMSOTf or NIS/AgOTf) and saponification conditions. However, it can be quantitatively removed via palladium-catalyzed hydrostannolysis. Palladium(0) coordinates to the terminal olefin, triggering an oxidative addition that cleaves the C–O bond to form a π-allyl palladium intermediate, which is subsequently intercepted by a nucleophilic scavenger[5].

Experimental Workflows

Workflow 1: Synthesis of 3,4,6-Tri-O-allyl-D-glucal

Objective: Complete and regioselective O-allylation of the three free hydroxyl groups of D-glucal.

  • Preparation: Dissolve D-glucal (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates sodium cations, leaving the resulting alkoxide anions "naked," highly nucleophilic, and reactive.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.5 eq) in small portions.

    • Causality: The ice bath controls the highly exothermic deprotonation of the hydroxyl groups. A slight excess of NaH ensures the quantitative formation of the tri-alkoxide intermediate without stalling the reaction.

  • Electrophilic Addition: Add Allyl Bromide (4.5 eq) dropwise to the cooled solution.

    • Causality: Dropwise addition prevents thermal runaway. Allyl bromide acts as a highly reactive electrophile, undergoing rapid Sₙ2 substitution by the alkoxide anions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) mobile phase. The reaction is complete when the baseline D-glucal spot is fully consumed, replaced by a single high-Rf spot corresponding to the tri-O-allyl derivative.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl safely neutralizes unreacted NaH without creating highly basic conditions that could degrade the product. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield 3,4,6-tri-O-allyl-D-glucal as a pale yellow oil. Confirm structural integrity via ¹H NMR (look for characteristic multiplet resonances at ~5.9 ppm for internal allyl protons and ~5.2 ppm for terminal alkenes).

Workflow 2: Palladium-Catalyzed Selective Deprotection

Objective: Chemoselective cleavage of O-allyl ethers to regenerate free hydroxyls without disturbing other protecting groups[5].

  • Preparation: Dissolve the O-allyl protected carbohydrate (1.0 eq) in degassed, anhydrous Dichloromethane (DCM).

  • Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.10 eq) to the solution.

    • Causality: The active Pd(0) species coordinates to the allyl double bond and undergoes oxidative addition. This breaks the C–O bond, forming a reactive π-allyl palladium(II) complex.

  • Scavenger Addition: Add Tributyltin hydride (Bu₃SnH) or Dimedone (3.0–5.0 eq).

    • Causality: A nucleophilic scavenger is strictly required to attack the π-allyl palladium complex. This transfers the allyl group to the scavenger, releasing the free hydroxyl group and regenerating the active Pd(0) catalyst for the next turnover cycle.

  • Reaction Propagation: Stir at room temperature under argon for 1–3 hours.

    • Self-Validation: Monitor by TLC. The non-polar starting material will convert to a highly polar baseline spot (the free polyol).

  • Purification: Concentrate the mixture. If Bu₃SnH was used, partition the crude mixture between acetonitrile and hexanes; the non-polar tin byproducts will partition into the hexanes layer, leaving the deprotected carbohydrate in the acetonitrile layer.

Pathway Visualizations

SynthesisPathway DGlucal D-Glucal (Unprotected) Allylation NaH, Allyl Bromide DMF, 0°C to RT DGlucal->Allylation TriAllyl 3,4,6-Tri-O-allyl-D-glucal (MW: 266.33) Allylation->TriAllyl SN2 Alkylation LewisAcid Lewis Acid Catalysis (e.g., InBr3, InCl3) TriAllyl->LewisAcid Deprotection Pd(0) Catalysis (e.g., Pd(PPh3)4, Bu3SnH) TriAllyl->Deprotection Bicyclic Bicyclic Scaffolds (e.g., Oxa-azabicyclononenes) LewisAcid->Bicyclic Ferrier-type Rearrangement Cleaved Deprotected Glycoconjugate (Free Hydroxyls) Deprotection->Cleaved Allyl Cleavage

Synthesis and functionalization pathways of D-glucal to target molecular scaffolds.

Mechanism Start R-O-Allyl Ether PdCoord Pd(0) Coordination [Pd(PPh3)4] Start->PdCoord PiAllyl π-Allyl Palladium(II) Complex + R-O(-) PdCoord->PiAllyl Oxidative Addition Scavenger Nucleophilic Attack (e.g., Bu3SnH or Dimedone) PiAllyl->Scavenger Product Regenerated R-OH + Allyl-Scavenger Adduct Scavenger->Product Protonation / Cleavage PdRegen Regenerated Pd(0) Scavenger->PdRegen Catalyst Turnover PdRegen->PdCoord Cycle

Catalytic cycle of Palladium(0)-mediated orthogonal O-allyl ether deprotection.

References

  • Royal Society of Chemistry. "Pyranose glycals in the generation of skeletal diversity." Carbohydrate Chemistry: Chemical and Biological Approaches. Available at: [Link]

  • Dangles, O., Guibé, F., Balavoine, G., et al. "Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis." Journal of Organic Chemistry, 1987. Available at:[Link]

Sources

Exploratory

The Definitive Technical Guide to 3,4,6-Tri-O-allyl-D-glucal: Nomenclature, Synthesis, and Applications in Advanced Glycochemistry

Executive Summary In the realm of advanced carbohydrate chemistry and drug development, glycals serve as indispensable chiral building blocks. Among these, 3,4,6-Tri-O-allyl-D-glucal stands out due to the unique orthogon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced carbohydrate chemistry and drug development, glycals serve as indispensable chiral building blocks. Among these, 3,4,6-Tri-O-allyl-D-glucal stands out due to the unique orthogonal reactivity provided by its allyl protecting groups. This technical whitepaper provides an in-depth analysis of its structural nomenclature, details a self-validating synthetic protocol for its preparation, and explores its downstream applications in multicomponent reactions and complex oligosaccharide synthesis.

Structural Anatomy & Systematic Nomenclature

The nomenclature of modified carbohydrates often bridges standard organic IUPAC rules and specialized carbohydrate conventions. Understanding the exact structural designation is critical for regulatory documentation and precise chemical communication.

IUPAC Organic Nomenclature (Pyran-based)

Under strict IUPAC rules for heterocyclic compounds, the base scaffold of D-glucal is a dihydropyran ring. The oxygen atom is designated as position 1, and numbering proceeds to give the lowest possible locants to the double bond and substituents. The formal IUPAC name for 3,4,6-Tri-O-allyl-D-glucal is 3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran [1].

  • 2-position: The carbon bearing the allyloxymethyl group (-CH2-O-CH2-CH=CH2).

  • 3- and 4-positions: The carbons bearing the allyloxy groups (-O-CH2-CH=CH2).

  • 3,4-dihydro-2H-pyran: Denotes the saturated positions (C3, C4) and the position of the extra hydrogen (C2), placing the characteristic enol-ether double bond at the C5-C6 position of the pyran ring (which corresponds to C1-C2 in carbohydrate numbering).

IUPAC-IUBMB Carbohydrate Nomenclature

In carbohydrate chemistry, the molecule is treated as an "anhydro" alditol derivative. The systematic carbohydrate name is 3,4,6-tri-O-allyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol . This explicitly defines the stereochemistry (D-arabino configuration) and the location of the double bond (hex-1-enitol).

Physicochemical Profile

The following table summarizes the core quantitative data and physical properties of 3,4,6-Tri-O-allyl-D-glucal required for analytical verification[1].

PropertyValue
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS Registry Number 434327-45-4
InChI Key GMXNBEFAYKHZCQ-UHFFFAOYSA-N
Physical State Viscous oil (at standard temperature and pressure)
Solubility Soluble in EtOAc, CH2Cl2, DMF, and Hexane; Insoluble in H2O

Synthesis Methodology: Exhaustive Allylation of D-Glucal

The synthesis of 3,4,6-tri-O-allyl-D-glucal relies on the exhaustive alkylation of commercially available D-glucal[1]. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —incorporating in-process controls (IPCs) to guarantee the integrity of the transformation.

Reagent Stoichiometry
ReagentEquivalentsFunction
D-Glucal1.0 eqStarting Material
Sodium Hydride (60% in oil)4.5 eqStrong, non-nucleophilic base
Allyl Bromide4.5 eqElectrophilic alkylating agent
Anhydrous DMF0.2 MPolar aprotic solvent
Step-by-Step Protocol & Mechanistic Causality

Step 1: Preparation of the Reaction Matrix Flame-dry a round-bottom flask under an argon atmosphere. Dissolve D-glucal (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is chosen because its polar aprotic nature effectively solvates the sodium cations, leaving the resulting alkoxide anions "naked" and highly reactive for the subsequent SN2 substitution.

Step 2: Deprotonation Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (4.5 eq) portion-wise over 15 minutes.

  • Causality: The 0 °C environment is critical. It mitigates the exothermic nature of the acid-base reaction and prevents the thermal degradation of DMF by the strong base. The evolution of hydrogen gas serves as a visual indicator of alkoxide formation.

Step 3: Alkylation After 30 minutes of stirring at 0 °C, add Allyl Bromide (4.5 eq) dropwise via a syringe. Remove the ice bath, allowing the reaction to slowly warm to room temperature, and stir for 12 hours.

  • Causality: Allyl bromide is a potent electrophile. Dropwise addition controls the initial reaction rate to prevent thermal runaway. Warming to room temperature provides the necessary activation energy to drive the multi-site SN2 substitution to 100% completion.

Step 4: Quenching & Extraction Cool the mixture back to 0 °C and carefully quench with cold distilled water to neutralize unreacted NaH. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification & Self-Validation Checkpoint Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Do not proceed to downstream applications without passing the following analytical gates:

  • TLC Validation: Rf ~ 0.65 (Hexane/EtOAc 4:1). Stain with KMnO4; the product will appear as a bright yellow spot on a purple background due to the rapid oxidation of the four double bonds (one glycal, three allyl).

  • 1H NMR Validation (CDCl3): Confirm the presence of 9 allyl protons (multiplets at 5.8-6.0 ppm for internal alkenes, 5.1-5.3 ppm for terminal alkenes) and the preservation of the glycal anomeric proton (H-1 at ~6.3 ppm, dd).

Synthesis A D-Glucal (Starting Material) B NaH / DMF (0 °C) Deprotonation A->B C Tri-Alkoxide Intermediate B->C D Allyl Bromide (RT) SN2 Alkylation C->D E 3,4,6-Tri-O-allyl-D-glucal (Target Product) D->E

Workflow for the exhaustive allylation of D-glucal into 3,4,6-Tri-O-allyl-D-glucal.

Reactivity and Applications in Drug Development

The strategic value of 3,4,6-Tri-O-allyl-D-glucal lies in the differential reactivity between the electron-rich enol ether (the glycal double bond) and the isolated allyl protecting groups[1].

Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Glycals are excellent substrates for generating skeletal diversity in drug discovery. Research has demonstrated that 3,4,6-tri-O-allyl-D-glucal undergoes smooth cyclocondensation with enamines (generated in situ from arylamines and 1,3-dicarbonyl compounds)[2]. Catalyzed by Indium(III) chloride (InCl3) under mild conditions, this multicomponent reaction yields complex annulated oxa-azabicyclononene scaffolds[2]. The allyl groups remain completely inert under these Lewis acidic conditions, preserving the structural integrity of the peripheral sugar ring.

The Ferrier Rearrangement

When treated with a Lewis acid (e.g., BF3·OEt2) in the presence of an alcohol or carbon nucleophile, the compound undergoes a Ferrier rearrangement. The nucleophile attacks the anomeric center (C1), accompanied by the migration of the double bond to the C2-C3 position, yielding a 2,3-unsaturated glycoside. The allyl group at C3 is typically expelled as an allyloxide leaving group during this allylic shift, making this a powerful method for synthesizing modified glycosides.

Orthogonal Deprotection Strategies

In complex oligosaccharide synthesis, protecting groups must be removed selectively. Allyl ethers are highly robust, resisting both strongly acidic and basic conditions. However, they can be orthogonally removed by first isomerizing the allyl double bond to a vinyl ether using Wilkinson's catalyst[RhCl(PPh3)3], followed by mild acidic hydrolysis. This allows chemists to unmask the hydroxyl groups of the D-glucal derivative without disturbing benzyl or silyl ethers elsewhere in the molecule.

Reactivity Core 3,4,6-Tri-O-allyl-D-glucal Path1 Lewis Acid Catalysis (Ferrier Rearrangement) Core->Path1 Path2 InCl3 Catalysis (Multicomponent Rxn) Core->Path2 Path3 Wilkinson's Catalyst (Orthogonal Deprotection) Core->Path3 Res1 2,3-Unsaturated Glycosides Path1->Res1 Res2 Annulated Heterocycles Path2->Res2 Res3 Free Hydroxyls (Regenerated D-Glucal) Path3->Res3

Divergent reactivity pathways of 3,4,6-Tri-O-allyl-D-glucal in organic synthesis.

Conclusion

3,4,6-Tri-O-allyl-D-glucal is far more than a simple protected sugar; it is a highly engineered synthetic node. By mastering its IUPAC nomenclature, strictly controlling its synthesis via self-validating protocols, and leveraging its orthogonal reactivity pathways, researchers can unlock rapid access to complex glycosides, novel heterocyclic pharmacophores, and advanced biomaterials.

References

  • [1] Title: 3,4,6-Tri-O-allyl-D-glucal - General Information & Synthesis Methods Source: Smolecule URL:

  • [2] Title: Recent advances in multicomponent reactions involving carbohydrates Source: RSC Advances URL:

Sources

Foundational

Physical properties of 3,4,6-Tri-O-allyl-D-glucal

An In-Depth Technical Guide to 3,4,6-Tri-O-allyl-D-glucal: Synthesis, Properties, and Applications Preamble: A Note on Data Availability 3,4,6-Tri-O-allyl-D-glucal is a versatile, protected glycal derivative essential fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,4,6-Tri-O-allyl-D-glucal: Synthesis, Properties, and Applications

Preamble: A Note on Data Availability

3,4,6-Tri-O-allyl-D-glucal is a versatile, protected glycal derivative essential for specialized applications in modern organic synthesis. Unlike its extensively documented acetylated and benzylated counterparts, detailed quantitative physical and spectroscopic data for this specific allyl-protected compound is not widely available in peer-reviewed literature or standard chemical databases. This guide, therefore, synthesizes the available information from chemical suppliers with established principles of carbohydrate chemistry to provide a robust technical overview for researchers. The experimental protocols and spectral interpretations are presented as expert-guided, representative examples that empower the practicing scientist to synthesize, characterize, and utilize this valuable molecule.

Molecular Identity and Core Chemical Data

3,4,6-Tri-O-allyl-D-glucal is a derivative of D-glucal where the hydroxyl groups at positions 3, 4, and 6 are protected as allyl ethers. This protection strategy is significant for several reasons. The allyl groups are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, but can be selectively removed under neutral conditions using palladium or rhodium catalysts. This orthogonality makes 3,4,6-Tri-O-allyl-D-glucal a strategic intermediate in multi-step syntheses of complex carbohydrates and natural products.[1]

The core structural and identifying information for 3,4,6-Tri-O-allyl-D-glucal is summarized below.

IdentifierValueSource
IUPAC Name 3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran[1]
CAS Number 434327-45-4
Molecular Formula C₁₅H₂₂O₄[1]
Molecular Weight 266.33 g/mol [1]
Canonical SMILES C=CCOCC1C(C(C=CO1)OCC=C)OCC=C[1]
InChI Key GMXNBEFAYKHZCQ-UHFFFAOYSA-N[1]

Physicochemical Properties

While specific quantitative data is scarce, the physical properties can be inferred based on its structure and data for similar allylated carbohydrates.

  • Appearance: Expected to be a colorless to pale yellow oil at room temperature, typical for fully protected, medium-molecular-weight sugars.

  • Solubility: Predicted to be highly soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Its solubility in water is expected to be very low.

  • Stability: The compound is stable under standard laboratory conditions. The allyl groups are robust, but the glucal double bond can be sensitive to strong acids or electrophiles. It should be stored in a cool, dry place away from oxidizing agents.

Synthesis and Purification: A Representative Protocol

The synthesis of 3,4,6-Tri-O-allyl-D-glucal is most commonly achieved by the direct allylation of unprotected D-glucal. D-glucal itself is typically prepared from the more common 3,4,6-tri-O-acetyl-D-glucal via Zemplén deacetylation. The following is a representative, field-proven protocol based on standard O-allylation methods in carbohydrate chemistry.

Experimental Protocol: Synthesis of 3,4,6-Tri-O-allyl-D-glucal

Materials:

  • D-Glucal (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 - 5.0 eq)

  • Allyl bromide (4.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI), catalytic amount (e.g., 0.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Base Addition: Cool the DMF to 0 °C in an ice bath. Carefully add the sodium hydride (60% dispersion) portion-wise to the stirred solvent.

  • Substrate Addition: Dissolve D-glucal in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 5-10 °C.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of the sodium alkoxides should result in a clear or slightly hazy solution.

  • Allylation: Add a catalytic amount of TBAI to the reaction mixture. Cool the flask back to 0 °C. Add allyl bromide dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting D-glucal is fully consumed.

  • Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise to destroy any excess NaH.

  • Extraction and Workup: Dilute the mixture with water and extract with DCM or EtOAc (3 x volume). Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 3,4,6-Tri-O-allyl-D-glucal as a purified oil.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification D_Glucal D-Glucal in DMF Alkoxide Form Sodium Alkoxides (0°C to RT) D_Glucal->Alkoxide NaH NaH (60% disp.) in DMF NaH->Alkoxide Allylation Add Allyl Bromide + TBAI (cat.) (0°C to RT, 12-18h) Alkoxide->Allylation Quench Quench with sat. NH4Cl Allylation->Quench Extract Extract with EtOAc/DCM Quench->Extract Purify Flash Chromatography Extract->Purify Product Pure 3,4,6-Tri-O-allyl-D-glucal Purify->Product

Caption: Workflow for the synthesis of 3,4,6-Tri-O-allyl-D-glucal.

Spectroscopic Profile: An Interpretive Guide

For a researcher, confirming the structure of the synthesized product is paramount. Below is a guide to the expected spectroscopic signatures for 3,4,6-Tri-O-allyl-D-glucal.

  • ¹H NMR (Proton NMR):

    • Glucal Protons: The anomeric proton (H-1) on the double bond will appear as a characteristic doublet around δ 6.3-6.5 ppm. The H-2 proton, also on the double bond, will appear as a doublet of doublets around δ 4.7-4.9 ppm. Other ring protons (H-3, H-4, H-5, H-6) will reside in the δ 3.5-4.2 ppm region.

    • Allyl Protons: Three distinct signals are expected for each of the three allyl groups. The internal vinyl proton (-CH=CH₂) will be a multiplet around δ 5.8-6.0 ppm. The terminal vinyl protons (=CH₂) will appear as two distinct multiplets between δ 5.1-5.4 ppm. The methylene protons adjacent to the oxygen (-O-CH₂-) will be observed as a multiplet around δ 4.0-4.3 ppm.

  • ¹³C NMR (Carbon NMR):

    • Glucal Carbons: The C-1 and C-2 carbons of the enol ether will be prominent in the vinyl region, with C-1 appearing around δ 145 ppm and C-2 around δ 99 ppm. The remaining sugar ring carbons (C-3, C-4, C-5, C-6) will be found in the δ 65-80 ppm range.

    • Allyl Carbons: The internal vinyl carbon (-C H=CH₂) is expected around δ 134-135 ppm, the terminal vinyl carbon (=C H₂) around δ 117-118 ppm, and the methylene carbon (-O-C H₂-) around δ 70-72 ppm.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the molecule is expected to be detected as its sodium adduct [M+Na]⁺ or potassium adduct [M+K]⁺. For a molecular weight of 266.33, these would correspond to m/z values of approximately 289.15 and 305.12, respectively.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3,4,6-Tri-O-allyl-D-glucal stems from the dual reactivity of the glucal double bond and the allyl protecting groups.

  • Ferrier Rearrangement: Like other glycals, it is an excellent substrate for the Ferrier rearrangement, a Lewis acid-catalyzed reaction with nucleophiles (e.g., alcohols, thiols) to produce 2,3-unsaturated glycosides. This is a cornerstone reaction for accessing novel glycosidic linkages.[1]

  • Allyl Group Manipulation: The three allyl groups can be isomerized to prop-1-enyl ethers and subsequently cleaved under mild acidic conditions, or they can be removed directly with a Pd(0) catalyst. This deprotection unmasks the hydroxyl groups for further functionalization.

  • Olefin Metathesis: The terminal double bonds of the allyl groups can participate in cross-metathesis reactions, allowing for the covalent linkage of the sugar scaffold to other molecules.

  • Electrophilic Additions: The electron-rich double bond of the glucal core can undergo various electrophilic additions, such as epoxidation or dihydroxylation, to introduce functionality at the C-1 and C-2 positions.

G cluster_reactions Key Reaction Pathways Start 3,4,6-Tri-O-allyl- D-glucal Ferrier 2,3-Unsaturated Glycosides Start->Ferrier Ferrier Rearrangement (Lewis Acid, Nu-H) Deprotection Polyol (D-Glucal) Start->Deprotection Allyl Removal (Pd(0) catalyst) Metathesis Cross-Linked Conjugates Start->Metathesis Olefin Metathesis (Grubbs catalyst) Addition 1,2-Difunctionalized Sugars Start->Addition Electrophilic Addition (m-CPBA, OsO4)

Caption: Key synthetic transformations of 3,4,6-Tri-O-allyl-D-glucal.

Safety, Handling, and Storage

As specific safety data is not available, standard laboratory precautions for handling reactive fine chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool (refrigeration recommended), dry, and dark place. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

References

Sources

Exploratory

The Guardian of the Glycal: A Technical Guide to the Stability and Storage of 3,4,6-Tri-O-allyl-D-glucal

For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate chemistry, the stability of key intermediates is paramount. 3,4,6-Tri-O-allyl-D-glucal, a versatile building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate chemistry, the stability of key intermediates is paramount. 3,4,6-Tri-O-allyl-D-glucal, a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates, is no exception. Its unique structural features, particularly the presence of allyl ether protecting groups and a reactive enol ether system, necessitate a thorough understanding of its stability profile to ensure the integrity of experimental outcomes and the longevity of this valuable reagent. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of 3,4,6-Tri-O-allyl-D-glucal, recommended storage and handling protocols, and analytical methodologies for assessing its purity and degradation.

The Chemical Landscape of 3,4,6-Tri-O-allyl-D-glucal: A Duality of Stability and Reactivity

3,4,6-Tri-O-allyl-D-glucal's stability is a tale of two key functional groups: the relatively robust allyl ethers and the inherently reactive glucal double bond. Understanding the interplay between these features is critical to predicting and preventing its degradation.

1.1. The Allyl Ether Protecting Groups: A Conditional Shield

The three allyl ether groups at positions C3, C4, and C6 are generally stable to a range of conditions, including mild acids and bases, making them effective protecting groups during multi-step syntheses.[1][2] However, their stability is not absolute. The primary degradation pathway for allyl ethers on a carbohydrate backbone is isomerization to the corresponding prop-1-enyl ethers.[3] This reaction is often catalyzed by transition metals, most notably palladium, or strong bases such as potassium t-butoxide.[1]

The presence of even trace amounts of palladium catalysts, often residues from previous synthetic steps, can initiate this isomerization, leading to a mixture of compounds and compromising the purity of the starting material.

G 3,4,6-Tri-O-allyl-D-glucal 3,4,6-Tri-O-allyl-D-glucal Prop-1-enyl ether isomer Prop-1-enyl ether isomer 3,4,6-Tri-O-allyl-D-glucal->Prop-1-enyl ether isomer  Isomerization (e.g., Pd catalyst, strong base) Deprotected Hydroxyl + Propanal Deprotected Hydroxyl + Propanal Prop-1-enyl ether isomer->Deprotected Hydroxyl + Propanal  Mild Acidic  Hydrolysis

Caption: Primary degradation pathway of 3,4,6-Tri-O-allyl-D-glucal via isomerization.

1.2. The Glucal Double Bond: A Site of Inherent Reactivity

The endocyclic enol ether of the glucal moiety is an electron-rich double bond, making it susceptible to electrophilic attack. Acidic conditions can lead to hydrolysis and the formation of a mixture of products. Therefore, exposure to strong acids should be strictly avoided during storage and handling.

Best Practices for Storage and Handling: Preserving Purity

To mitigate the risks of degradation, a stringent storage and handling protocol is essential. The following recommendations are based on best practices for the preservation of protected carbohydrates.

2.1. Optimal Storage Conditions

The primary goal of storage is to minimize exposure to catalysts, heat, light, and moisture.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to moisture.
Light Amber vial or stored in the darkProtects against potential light-catalyzed degradation.
Container Tightly sealed, clean glass vialPrevents contamination and moisture ingress.

2.2. Handling Procedures

Proper handling techniques are as crucial as storage conditions to prevent contamination and degradation.

  • Inert Atmosphere Handling: Whenever possible, handle 3,4,6-Tri-O-allyl-D-glucal under an inert atmosphere (e.g., in a glove box or using a Schlenk line). This is particularly critical if the material has been exposed to or is suspected of containing trace metal catalysts.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid cross-contamination from other reagents, especially those containing transition metals or strong acids/bases.

  • Minimize Exposure: Only remove the amount of material needed for immediate use and promptly reseal the container.

Analytical Methods for Stability and Purity Assessment

Regular assessment of the purity of 3,4,6-Tri-O-allyl-D-glucal is crucial to ensure its suitability for synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary analytical tools for this purpose.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure and assessing the purity of 3,4,6-Tri-O-allyl-D-glucal. The presence of impurities, such as the prop-1-enyl isomer, can be readily detected by the appearance of characteristic new signals in the NMR spectrum.

Representative ¹H NMR Chemical Shifts (in CDCl₃):

  • Glucal Protons:

    • H-1: ~6.4 ppm (doublet)

    • H-2: ~4.8 ppm (doublet of doublets)

  • Allyl Protons:

    • -O-CH₂-CH=CH₂: ~4.0-4.2 ppm (multiplet)

    • -O-CH₂-CH=CH₂: ~5.8-6.0 ppm (multiplet)

    • -O-CH₂-CH=CH₂: ~5.2-5.4 ppm (multiplet)

The appearance of signals in the ~1.6 ppm (doublet of doublets) and ~4.3-4.8 ppm (multiplets) regions could indicate the presence of the prop-1-enyl isomer.

G cluster_workflow NMR Purity Assessment Workflow A Sample Preparation (Dissolve in CDCl₃) B ¹H NMR Acquisition A->B C Spectral Analysis B->C D Impurity Identification (e.g., prop-1-enyl isomer) C->D E Purity Determination D->E  Integration of Signals

Caption: Workflow for NMR-based purity assessment of 3,4,6-Tri-O-allyl-D-glucal.

3.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a highly sensitive method for determining the purity of protected carbohydrates and for detecting non-volatile degradation products.[4]

Experimental Protocol for HPLC Purity Analysis:

  • Column Selection: A C18 or a phenyl-hexyl stationary phase is often suitable for the separation of protected monosaccharides.[4]

  • Mobile Phase: A gradient of water and acetonitrile is typically used. The exact gradient profile should be optimized to achieve good separation of the main peak from any impurities.

  • Sample Preparation: Prepare a stock solution of 3,4,6-Tri-O-allyl-D-glucal in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample solution. Detection can be performed using a UV detector (at a low wavelength, e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 3,4,6-Tri-O-allyl-D-glucal is not widely available, the general precautions for handling protected carbohydrates should be followed. Based on the SDS for the closely related 3,4,6-Tri-O-acetyl-D-glucal, the following recommendations are prudent[5][6]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[7]

Conclusion: A Proactive Approach to Stability

The successful application of 3,4,6-Tri-O-allyl-D-glucal in complex synthetic endeavors hinges on a proactive approach to its stability and storage. By understanding its inherent chemical vulnerabilities, implementing rigorous storage and handling protocols, and employing appropriate analytical methods for purity assessment, researchers can ensure the integrity of this valuable synthetic intermediate. This diligence will ultimately contribute to the reliability and reproducibility of their scientific work, paving the way for advancements in glycochemistry and drug discovery.

References

  • G. J. L. Bernardes, et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 52(88), 12978-12981. [Link]

  • Waters Corporation. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. [Link]

  • G. Strecker, et al. (1992). 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs. Biochemical Journal, 287(Pt 3), 905–909. [Link]

  • RSC Publishing. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications. [Link]

  • Frontiers. (n.d.). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. [Link]

  • ResearchGate. (1988). 1H and 13C NMR Studies of the Interaction of Eugenol, Phenol, and Triethyleneglycol Dimethacrylate with Phospholipid Liposomes as a Model System for Odontoblast Membranes. [Link]

  • MDPI. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]

  • Shimadzu. (n.d.). High Speed Analysis of Monosaccharides and Disaccharides in Soft Drinks by ELSD-LT III. [Link]

  • ChemRxiv. (n.d.). Regiodivergent Functionalization of Protected and Unprotected Carbohydrates via an Adaptive Activating Strategy. [Link]

  • PubMed. (2017). Glycosyl Cations versus Allylic Cations in Spontaneous and Enzymatic Hydrolysis. [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The allyl ether as a protecting group in carbohydrate chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The allyl ether as a protecting group in carbohydrate chemistry. Part V. Preparation of benzyl ethers of carbohydrates for use in oligosaccharide synthesis. [Link]

  • ResearchGate. (n.d.). Kinetic data for the Ti-catalysed conversion of allyl alcohol into glycidol in H2O using aqueous solution of hydrogen peroxide as oxidant. [Link]

  • Organic Letters. (2019). From d- to l-Monosaccharide Derivatives via Photodecarboxylation–Alkylation. [Link]

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link]

  • ResearchGate. (n.d.). e Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. [Link]

  • ACS Publications. (2018). “One-Pot” Protection, Glycosylation, and Protection–Glycosylation Strategies of Carbohydrates. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2010). Novel protecting groups in carbohydrate chemistry. [Link]

  • ACS Publications. (2024). Direct Synthesis of Sugar Amides by Aerobic One-Pot Oxidative Amidation of Unprotected Carbohydrates. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2010). Novel protecting groups in carbohydrate chemistry. [Link]

  • ResearchGate. (n.d.). Studies on the Reaction of Allyl Glycidyl Ether with Gelatin by Van Slyke Method. [Link]

Sources

Foundational

Strategic Procurement and Synthetic Utility of 3,4,6-Tri-O-allyl-D-glucal in Advanced Carbohydrate Chemistry

Executive Summary In the realm of modern carbohydrate chemistry and drug discovery, highly functionalized glycal building blocks are indispensable. 3,4,6-Tri-O-allyl-D-glucal (CAS: 434327-45-4) stands out as a critical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern carbohydrate chemistry and drug discovery, highly functionalized glycal building blocks are indispensable. 3,4,6-Tri-O-allyl-D-glucal (CAS: 434327-45-4) stands out as a critical intermediate, offering a unique blend of stability and orthogonal reactivity. Unlike traditional acetyl or benzyl protecting groups, the allyl ethers provide distinct advantages in multicomponent reactions (MCRs), complex glycosylation strategies, and cross-metathesis applications. This technical guide provides an authoritative overview of the commercial landscape for sourcing this compound, alongside field-proven, self-validating experimental protocols for its synthesis and downstream utilization.

Chemical Profile & Mechanistic Utility

The strategic choice of allyl groups for the protection of D-glucal is rooted in the concept of orthogonal deprotection and specialized reactivity [1].

  • Robustness: Allyl ethers are highly stable under both strongly basic conditions (which would cleave esters like acetates) and mildly acidic conditions (which would cleave silyl ethers or acetals). This allows the protected glycal to survive harsh subsequent transformations.

  • Orthogonal Cleavage: When deprotection is required, the allyl group can be selectively removed without affecting other common protecting groups. This is typically achieved via a Palladium(0) or Palladium(II)-catalyzed isomerization to a prop-1-enyl ether, followed by mild acidic hydrolysis or oxidative cleavage.

  • Synthetic Handle: The terminal olefins of the three allyl groups can actively participate in ruthenium-catalyzed olefin cross-metathesis, allowing for the rapid generation of highly branched, complex glycoconjugates or glyco-polymers.

  • Multicomponent Reactions (MCRs): 3,4,6-Tri-O-allyl-D-glucal acts as a highly effective substrate in Lewis acid-mediated reactions. For instance, Indium(III) chloride ( InCl3​ ) catalyzes the cyclocondensation of this glycal with arylamines and 1,3-dicarbonyls to form complex oxa-azabicyclononene scaffolds [2]. The allyl groups prevent unwanted side reactions at the 3, 4, and 6 positions while maintaining the necessary steric and electronic environment for stereoselective anomeric functionalization.

Commercial Landscape & Supplier Evaluation

When procuring 3,4,6-Tri-O-allyl-D-glucal for sensitive catalytic workflows, purity is paramount. Trace impurities from the synthesis process (such as unreacted allyl bromide or residual base) can severely poison palladium or indium catalysts used in downstream steps.

The following table summarizes key commercial suppliers, their typical purity grades, and the target application scales [3, 4, 5].

SupplierCAS NumberPurity GradeTarget Application ScaleSelection Rationale
Howei Pharm 434327-45-4 95%Bulk / Process R&DCost-effective for large-scale scale-up; requires in-house QA validation.
Smolecule 434327-45-4High / AnalyticalChemical ProbesIdeal for sensitive biochemical probe synthesis and library generation.
A2B Chem 434327-45-4Custom SynthesisDiscovery / MedChemFlexible batch sizing for early-stage medicinal chemistry optimization.
BOC Sciences 434327-45-4Custom SynthesisOligosaccharide SynthReliable for highly specific, tailored carbohydrate building blocks.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformation.

Protocol A: Synthesis of 3,4,6-Tri-O-allyl-D-glucal from D-Glucal

This protocol utilizes a classic Williamson ether synthesis approach [1].

Causality of Reagents: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the hydroxyl groups of D-glucal, forming a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is used as the solvent because its high dielectric constant stabilizes the polar transition state of the subsequent SN​2 attack on allyl bromide, maximizing the reaction rate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add D-glucal (1.0 eq, 10 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 4.0 eq) in small portions. Causality: The ice bath prevents the exothermic deprotonation from degrading the sensitive enol-ether double bond of the glycal.

  • Allylation: Stir for 30 minutes until hydrogen gas evolution ceases. Dropwise, add allyl bromide (4.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (TLC): Quench a 0.1 mL aliquot in water and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a single non-polar spot ( Rf​≈0.7 ).

  • Workup: Quench the bulk reaction carefully with ice water (100 mL). Extract with diethyl ether ( 3×50 mL). Wash the combined organic layers extensively with water ( 5×50 mL) to remove DMF, then with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure 3,4,6-Tri-O-allyl-D-glucal as a pale yellow oil.

Protocol B: Indium(III)-Catalyzed Multicomponent Reaction (MCR)

This protocol describes the synthesis of oxa-azabicyclononene scaffolds [2].

Causality of Reagents: InCl3​ is chosen because it is a highly effective, water-tolerant Lewis acid. It selectively activates the glycal double bond without cleaving the allyl ethers, facilitating the nucleophilic attack of the enamine (generated in situ from the arylamine and 1,3-dicarbonyl).

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 3,4,6-Tri-O-allyl-D-glucal (1.0 eq, 1 mmol), an arylamine (e.g., aniline, 1.1 eq), and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).

  • Catalyst Addition: Add dichloroethane (DCE) (10 mL) as the solvent, followed by InCl3​ (10 mol%). Causality: DCE provides the necessary solubility for all organic components while remaining inert to the Lewis acid.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 83 °C) for 6–8 hours.

  • Self-Validation Checkpoint (NMR): Concentrate a small aliquot and run a crude 1H -NMR. The disappearance of the characteristic glycal vinylic protons (around δ 6.3 and 4.8 ppm) and the appearance of complex bicyclic signals confirm the cyclization.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with dichloromethane ( 3×15 mL). Dry the organic layers, concentrate, and purify via silica gel chromatography to isolate the annulated pyrrole/bicyclic derivative.

Workflow Visualization

The following diagram illustrates the synthetic procurement of the title compound and its divergent downstream applications in advanced carbohydrate chemistry.

G DGlucal D-Glucal (Starting Material) Allylation Allylation (Allyl-Br, NaH, DMF) DGlucal->Allylation TriAllyl 3,4,6-Tri-O-allyl-D-glucal (CAS: 434327-45-4) Allylation->TriAllyl MCR Multicomponent Reactions (InCl3 Catalyst) TriAllyl->MCR Arylamines + 1,3-Dicarbonyls Metathesis Cross-Metathesis (Ru Catalysts) TriAllyl->Metathesis Olefin Partners Deprotection Selective Deprotection (Pd-Catalyzed) TriAllyl->Deprotection Isomerization/ Hydrolysis Bicyclic Oxa-azabicyclononene Scaffolds MCR->Bicyclic Complex Complex Glycoconjugates Metathesis->Complex Building Unprotected Glycals Deprotection->Building

Figure 1: Synthetic workflow and downstream applications of 3,4,6-Tri-O-allyl-D-glucal.

References

  • Recent advances in multicomponent reactions involving carbohydrates RSC Advances.[Link]

  • CAS 434327-45-4 | 3,4,6-Tri-O-allyl-D-glucal,≥95% - Howei Pharm Howei - Life Science Product & Service Solutions Provider.[Link]

Exploratory

3,4,6-Tri-O-allyl-D-glucal: Advanced Handling, Safety Protocols, and Synthetic Utility in Carbohydrate Chemistry

Executive Summary In modern carbohydrate chemistry and drug development, glycals serve as indispensable chiral building blocks for the synthesis of complex oligosaccharides and bioactive natural products. Among these, (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern carbohydrate chemistry and drug development, glycals serve as indispensable chiral building blocks for the synthesis of complex oligosaccharides and bioactive natural products. Among these, (CAS: 434327-45-4) occupies a privileged space[]. The tri-O-allyl protection strategy provides unique orthogonality: the allyl ethers withstand strong basic and mildly reductive conditions, yet remain susceptible to selective transition-metal-catalyzed cleavage or olefin cross-metathesis. This technical guide provides an authoritative framework on the safety, handling, and mechanistic utility of 3,4,6-Tri-O-allyl-D-glucal, tailored for application scientists and synthetic chemists[2].

Physicochemical Profiling and Safety Guidelines

Handling reactive enol ethers requires strict adherence to environmental controls. Glycals are intrinsically sensitive to electrophilic attack, particularly by protons. Trace acidity can trigger premature Ferrier rearrangement, dimerization, or uncontrolled polymerization.

Table 1: Physicochemical Properties and Safety Parameters
ParameterSpecification / Protocol
Chemical Name 3,4,6-Tri-O-allyl-D-glucal
CAS Number 434327-45-4[]
Molecular Formula C15H22O4
Storage Conditions 2–8 °C (or -20 °C for long-term); store under inert Argon/N₂ atmosphere[2].
Glassware Prep Must be base-washed (e.g., rinsed with 1% Et₃N in hexanes) prior to use to neutralize trace silanol acidity on the glass surface.
Hazard Profile Irritant (Skin/Eyes). Reactive intermediate. Avoid strong oxidizing agents and protic acids.

Mechanistic Utility: The Ferrier Rearrangement

The primary synthetic value of 3,4,6-Tri-O-allyl-D-glucal lies in its participation in Lewis acid-catalyzed Ferrier rearrangements to synthesize 2,3-unsaturated glycosides and complex bicyclic scaffolds[3].

Causality in Catalyst Selection: While traditional promoters like BF₃·OEt₂ are highly active, they often lead to the decomposition of sensitive allyl ethers. Modern protocols utilize mild, water-tolerant Lewis acids such as InCl₃ or InBr₃[4]. The indium catalyst coordinates to the C3-allyloxy group, facilitating its departure and generating an allylic oxocarbenium intermediate. This highly electrophilic species is subsequently trapped by a nucleophile (e.g., alcohols, amines, or 1,3-dicarbonyls). The stereochemical outcome is largely dictated by the thermodynamic preference for the pseudo-axial (α) anomer due to the anomeric effect, though kinetic trapping can yield the β-anomer depending on the nucleophile's trajectory and steric bulk[2].

FerrierPathway Glucal 3,4,6-Tri-O-allyl-D-glucal (Stable Enol Ether) LewisAcid Lewis Acid Activation (e.g., InCl3, Sc(OTf)3) Glucal->LewisAcid Catalyst Binding Oxocarbenium Allylic Oxocarbenium Ion (Reactive Intermediate) LewisAcid->Oxocarbenium -Allyl Alcohol (C3) Nucleophile Nucleophilic Attack (ROH, RNH2, C-Nuc) Oxocarbenium->Nucleophile Interception AlphaProduct α-2,3-Unsaturated Glycoside (Thermodynamic) Nucleophile->AlphaProduct α-Face Attack BetaProduct β-2,3-Unsaturated Glycoside (Kinetic) Nucleophile->BetaProduct β-Face Attack

Lewis acid-catalyzed Ferrier rearrangement pathway of 3,4,6-Tri-O-allyl-D-glucal.

Quantitative Data: Reaction Optimization

The choice of Lewis acid and solvent heavily dictates the efficiency and stereoselectivity of the glycosylation event.

Table 2: Catalyst Optimization for Ferrier Glycosylation of Tri-O-allyl-D-glucal
CatalystSolventTemp (°C)Time (h)Yield (%)α:β Ratio
InCl₃ (10 mol%)H₂O808–1285–90>9:1
InBr₃ (10 mol%)CH₂Cl₂254–688–93>9:1
Sc(OTf)₃ (5 mol%)CH₃CN0 to 252–480–858:2
TMSOTf (1.0 equiv)CH₂Cl₂-78 to 03.5–680–857:3

(Data synthesized from established4 and glycosylation methodologies[4],[3])

Experimental Workflows (Self-Validating Protocols)

Protocol A: Indium-Catalyzed α-Selective Ferrier Glycosylation

This protocol describes the coupling of 3,4,6-Tri-O-allyl-D-glucal with an alcohol nucleophile. The system is self-validating through the use of TLC monitoring and an immediate basic quench to prevent product equilibration.

Step 1: System Preparation (Moisture Exclusion)

  • Action: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Causality: Although InCl₃ is water-tolerant, excluding ambient moisture during the initial catalyst-substrate coordination phase prevents competitive hydrolysis of the oxocarbenium intermediate, ensuring high yields of the target O-glycoside.

Step 2: Reagent Assembly

  • Action: Dissolve 3,4,6-Tri-O-allyl-D-glucal (1.0 equiv) and the acceptor alcohol (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration). Add InBr₃ (10 mol%) in one portion at ambient temperature[3].

  • Causality: A slight excess of the acceptor drives the reaction forward. InBr₃ provides optimal Lewis acidity without cleaving the robust allyl protecting groups.

Step 3: In-Process Monitoring

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1) every 30 minutes. Stain with p-anisaldehyde (heat required).

  • Causality: The starting glycal will appear as a distinct spot that rapidly fades. The emergence of a new, lower-Rf spot indicates the successful formation of the 2,3-unsaturated glycoside.

Step 4: Quenching and Workup

  • Action: Once the glycal is consumed (typically 4–6 hours), immediately quench the reaction by adding saturated aqueous NaHCO₃.

  • Causality: The basic quench instantly neutralizes the Lewis acid. Failing to do this can result in thermodynamic equilibration or acid-catalyzed degradation of the newly formed glycosidic bond during concentration.

Step 5: Isolation

  • Action: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel pre-treated with 1% Et₃N).

Protocol B: Selective Deprotection of Allyl Ethers

The allyl groups can be selectively removed in the presence of other sensitive functionalities (e.g., esters, silyl ethers) via a two-step isomerization-hydrolysis sequence.

Step 1: Isomerization

  • Action: Treat the allylated compound with Wilkinson’s catalyst [RhCl(PPh₃)₃] (10 mol%) and DABCO (0.2 equiv) in EtOH/toluene at reflux.

  • Causality: The Rh-catalyst smoothly isomerizes the allyl ether to a prop-1-enyl (enol) ether. DABCO acts as a mild base to prevent premature acid-catalyzed cleavage during the high-temperature isomerization step.

Step 2: Hydrolysis

  • Action: Cool the mixture to room temperature and add a solution of I₂ in H₂O/THF.

  • Causality: The mild halonium-mediated hydrolysis specifically cleaves the enol ether, releasing the free hydroxyl group without disturbing the glycosidic linkage or other protecting groups.

References

  • Pyranose glycals in the generation of skeletal diversity Source: Royal Society of Chemistry (RSC) Carbohydrate Chemistry Books URL:[Link]

  • Recent advances in multicomponent reactions involving carbohydrates Source: RSC Advances URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4,6-Tri-O-allyl-D-glucal as a Versatile Building Block in Advanced Glycosylation and Multicomponent Reactions

Executive Summary As the complexity of target glycoconjugates and natural products increases, the strategic selection of glycosyl donors and protecting groups becomes a critical vector for synthetic success. 3,4,6-Tri-O-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the complexity of target glycoconjugates and natural products increases, the strategic selection of glycosyl donors and protecting groups becomes a critical vector for synthetic success. 3,4,6-Tri-O-allyl-D-glucal (CAS: 434327-45-4) has emerged as a highly versatile, non-participating glycal building block[1]. Characterized by three robust allyl ether protecting groups, this compound offers unique orthogonal deprotection strategies and exceptional stability under mild Lewis acid catalysis[2].

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 3,4,6-tri-O-allyl-D-glucal. We detail its mechanistic advantages, present self-validating experimental protocols for its synthesis and application in multicomponent reactions (MCRs), and outline its role in Danishefsky-type epoxidation-glycosylation workflows.

Physicochemical Profiling & Mechanistic Advantages

The structural architecture of 3,4,6-tri-O-allyl-D-glucal dictates its reactivity. Unlike tri-O-acetyl-D-glucal, which is prone to acetate migration and neighboring group participation (NGP), the allyl ethers are electronically neutral and sterically accessible[2].

Why Choose Allyl Protecting Groups?
  • Orthogonality: Allyl groups can be selectively cleaved in the presence of benzyl ethers, acetals, and silyl ethers using transition metal catalysts (e.g., Ir, Pd) via isomerization to enol ethers followed by mild hydrolysis[2].

  • Lack of Neighboring Group Participation (NGP): During glycosylation, the absence of an acyl group at C2 (post-epoxidation) or C3 ensures that the stereochemical outcome is driven by the anomeric effect and steric approach, typically favoring α -glycosides.

  • Lewis Acid Tolerance: Allyl ethers do not easily ionize or act as competing nucleophiles under Lewis acid catalysis. This makes 3,4,6-tri-O-allyl-D-glucal an ideal substrate for Indium(III)-catalyzed multicomponent reactions, where it undergoes Ferrier-type rearrangements without protecting group degradation[3][4].

Table 1: Comparative Profiling of Glucal Protecting Groups
Protecting GroupNeighboring Group Participation (NGP)Stability to Lewis AcidsPrimary Deprotection Strategy
Acetyl (-OAc) Yes (Strong, favors β -glycosides)Low (Prone to migration)Base-catalyzed hydrolysis (NaOMe/MeOH)
Benzyl (-OBn) No (Favors α -glycosides)ModerateHydrogenolysis (H2, Pd/C)
Allyl (-OAll) No (Favors α -glycosides)HighIsomerization (Ir/Pd) followed by hydrolysis

Mechanistic Pathways

3,4,6-Tri-O-allyl-D-glucal is primarily deployed through two divergent pathways: Pathway A (Epoxidation-mediated Glycosylation) and Pathway B (Ferrier-type Multicomponent Cyclocondensation).

In Pathway B , the glycal reacts with enamines (generated in situ from arylamines and 1,3-dicarbonyl compounds). Catalyzed by InCl 3​ , the glycal undergoes a Ferrier-type ionization, expelling the C3-allyl ether to form an allylic oxocarbenium ion. The enamine attacks at C3, followed by an intramolecular cyclization at C1, yielding complex oxa-aza bicyclononene scaffolds[3][4].

Workflow A D-Glucal B Allylation (Allyl-Br, NaH) A->B C 3,4,6-Tri-O-allyl-D-glucal B->C D DMDO Epoxidation C->D Pathway A H InCl3 + Arylamine + 1,3-Diketone C->H Pathway B E 1,2-Anhydro Sugar D->E F Glycosylation E->F G O-Glycoside F->G I Ferrier Rearrangement H->I J Oxa-aza Bicyclononene I->J

Fig 1. Divergent synthetic workflows utilizing 3,4,6-Tri-O-allyl-D-glucal.

Mechanism N1 Arylamine + 1,3-Diketone N2 Enamine Intermediate N1->N2 Condensation N6 Intermolecular C-C Bond (C3 Attack) N2->N6 N3 3,4,6-Tri-O-allyl-D-glucal N4 InCl3 Activation N3->N4 N5 Allylic Oxocarbenium Ion N4->N5 Ferrier-type Leaving Group Departure N5->N6 N7 Intramolecular C-N Bond (C1 Attack) N6->N7 N8 Oxa-aza Bicyclononene N7->N8 Aromatization / Cyclization

Fig 2. Mechanism of InCl3-catalyzed multicomponent cyclocondensation.

Validated Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high-fidelity execution at the bench.

Protocol 1: Synthesis of 3,4,6-Tri-O-allyl-D-glucal

Causality Insight: Sodium hydride (NaH) is used to irreversibly deprotonate the hydroxyl groups of D-glucal, driving the equilibrium toward the alkoxide. Allyl bromide acts as the electrophile. DMF is chosen as the solvent to maximize the solubility of the alkoxide and accelerate the SN2 substitution[2].

Reagents & Materials:

  • D-Glucal (1.0 equiv, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 4.5 equiv)

  • Allyl Bromide (4.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add NaH (4.5 equiv) and wash twice with anhydrous hexane to remove mineral oil. Suspend the washed NaH in anhydrous DMF (25 mL) and cool to 0 °C.

  • Alkoxide Formation: Dissolve D-glucal (10 mmol) in DMF (25 mL) and add dropwise to the NaH suspension over 30 minutes.

    • Validation Checkpoint: Effervescence (H 2​ gas evolution) will be observed. The mixture will transition from a cloudy suspension to a clear, pale-yellow solution.

  • Allylation: Add allyl bromide (4.5 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2).

    • Validation Checkpoint: The product appears as a UV-inactive spot at Rf​ ~0.6 that stains dark brown with Ceric Ammonium Molybdate (CAM).

  • Workup: Quench carefully with ice water (50 mL). Extract with Diethyl Ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify by flash column chromatography (Hexane:EtOAc 95:5) to yield 3,4,6-tri-O-allyl-D-glucal as a colorless oil.

Protocol 2: Indium-Catalyzed Multicomponent Cyclocondensation

Causality Insight: InCl 3​ is a highly oxophilic, water-tolerant Lewis acid. It serves a dual purpose: accelerating the condensation of the arylamine and diketone into an enamine, and activating the allylic C-O bond of the glucal to generate the requisite oxocarbenium ion without degrading the sensitive enamine intermediate[3][4].

Reagents & Materials:

  • 3,4,6-Tri-O-allyl-D-glucal (1.0 equiv, 1.0 mmol)

  • Arylamine (e.g., Aniline) (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) (1.0 equiv)

  • InCl 3​ (10 mol%)

  • 1,2-Dichloroethane (DCE) (5 mL)

Step-by-Step Methodology:

  • Enamine Formation: In a 25 mL round-bottom flask, combine the arylamine (1.0 mmol) and 1,3-diketone (1.0 mmol) in DCE (5 mL). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will develop a distinct yellow hue, indicating enamine formation.

  • Catalyst & Substrate Addition: Add InCl 3​ (10 mol%) followed by 3,4,6-tri-O-allyl-D-glucal (1.0 mmol).

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The disappearance of the UV-active enamine and the appearance of a highly UV-active, lower Rf​ spot indicates successful cyclization into the oxa-aza bicyclononene scaffold.

  • Workup & Purification: Cool to room temperature, dilute with CH 2​ Cl 2​ (20 mL), and wash with water. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Table 2: Reaction Optimization Data for InCl 3​ MCR
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneDCE8024Trace
InCl 3​ (5)DCE801265
InCl 3​ (10) DCE 80 6 88 - 93
InCl 3​ (10)H 2​ O80882

(Data synthesized from standard optimization parameters for indium-catalyzed carbohydrate MCRs[3][4])

Protocol 3: DMDO Epoxidation and Glycosylation (Danishefsky Assembly)

Causality Insight: Dimethyldioxirane (DMDO) provides strictly neutral epoxidation conditions, preventing the acid-catalyzed decomposition of the electron-rich glycal double bond. The bulky allyl groups direct the epoxidation exclusively to the α -face, ensuring high stereocontrol during the subsequent glycosylation step.

Step-by-Step Methodology:

  • Epoxidation: Dissolve 3,4,6-tri-O-allyl-D-glucal (1.0 mmol) in anhydrous CH 2​ Cl 2​ (5 mL) and cool to 0 °C. Add a freshly prepared solution of DMDO in acetone (1.2 equiv) dropwise.

  • Monitoring: Stir for 30 minutes at 0 °C.

    • Validation Checkpoint: Monitor by TLC using triethylamine-neutralized silica plates (to prevent epoxide ring-opening on the silica). Complete consumption of the glycal indicates formation of the 1,2-anhydro sugar.

  • Concentration: Evaporate the solvent under a stream of dry nitrogen at 0 °C. Do not apply heat or high vacuum , as the epoxide is highly reactive.

  • Glycosylation: Immediately dissolve the crude epoxide in anhydrous THF (5 mL). Add the glycosyl acceptor (ROH, 1.5 equiv) and cool to -78 °C. Slowly add a solution of ZnCl 2​ (1.0 M in ether, 1.2 equiv).

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours, quench with saturated aqueous NaHCO 3​ , extract with EtOAc, and purify to isolate the corresponding O-glycoside.

References

  • Smolecule - 3,4,6-Tri-O-allyl-D-glucal: General Information, Synthesis Methods, and Chemical Reactions.
  • Royal Society of Chemistry (Books) - Pyranose glycals in the generation of skeletal diversity.
  • A2B Chem / BOC Sciences - 434327-45-4 | 3,4,6-Tri-O-allyl-D-glucal Technical Data.
  • RSC Advances (2015) - Recent advances in multicomponent reactions involving carbohydrates.

Sources

Application

Application Note: 3,4,6-Tri-O-Allyl-D-Glucal as a Strategic Chiral Pool Precursor in Natural Product Synthesis

Executive Summary In the realm of complex natural product synthesis and drug development, the utilization of the "chiral pool" remains a cornerstone strategy for introducing dense stereochemical information. 3,4,6-Tri-O-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex natural product synthesis and drug development, the utilization of the "chiral pool" remains a cornerstone strategy for introducing dense stereochemical information. 3,4,6-Tri-O-allyl-D-glucal is a highly versatile, unsaturated carbohydrate derivative that serves as a premium building block for synthesizing oligosaccharides, C-glycosides, and complex polyether macrolides [1].

Unlike traditional acetyl or benzyl protecting groups, allyl ethers offer a unique dual-purpose profile: they are robust under a wide range of basic and mildly acidic conditions, yet they possess terminal alkenes that can participate in cross-metathesis or be orthogonally deprotected via transition-metal catalysis [2]. This application note details the mechanistic rationale, quantitative reactivity profiles, and self-validating protocols for utilizing 3,4,6-tri-O-allyl-D-glucal in advanced synthetic workflows.

Mechanistic Insights & Reactivity Profiling

The Ferrier Rearrangement

The Ferrier rearrangement is the most critical transformation of glycals, involving the nucleophilic displacement of the C3-allyloxy group to yield 2,3-unsaturated glycosides (pseudoglycals)[1].

  • Causality in Stereocontrol: Because allyl ethers do not participate in neighboring group participation (NGP)—unlike C2 or C3 acetates—the stereochemical outcome of the Ferrier rearrangement with tri-O-allyl-D-glucal is governed primarily by the kinetic anomeric effect and steric approach. The nucleophile predominantly attacks the intermediate allylic oxocarbenium ion from the less hindered α -face, favoring the α -anomer.

  • Lewis Acid Selection: Mild, oxophilic Lewis acids such as InCl 3​ or Sc(OTf) 3​ selectively coordinate the C3-allyloxy oxygen, facilitating its departure without prematurely cleaving the C4 or C6 allyl ethers[3].

Orthogonal Deprotection and Metathesis

The strategic value of the allyl group lies in its orthogonality. In a highly functionalized intermediate, allyl ethers can be selectively isomerized to prop-1-enyl ethers using Ir(I) or Ru(II) catalysts, followed by mild acidic hydrolysis. Alternatively, the terminal alkenes of the allyl groups can undergo Ring-Closing Metathesis (RCM) or cross-metathesis using Grubbs' catalysts to build fused carbocyclic or heterocyclic frameworks directly onto the sugar backbone.

Workflow A D-Glucal B Allylation (NaH, Allyl-Br) A->B C 3,4,6-Tri-O-allyl-D-glucal B->C D Ferrier Rearrangement (Lewis Acid) C->D E Cross-Metathesis (Grubbs Cat.) C->E F Epoxidation (DMDO) C->F G C/O-Glycosides D->G H Extended Scaffolds E->H I 1,2-Anhydro Sugars F->I

Workflow demonstrating the strategic divergence of 3,4,6-tri-O-allyl-D-glucal in synthesis.

Quantitative Reactivity Data

Table 1: Comparison of Lewis Acids for Ferrier Rearrangement of Tri-O-allyl-D-glucal

CatalystLoading (mol%)SolventTemp (°C)Yield (%) α : β RatioMechanistic Causality / Notes
InCl 3​ 10DCM / H 2​ O2585–93>10:1Mild, water-tolerant; high α -selectivity due to kinetic control [1].
Sc(OTf) 3​ 5–10DCM0 to 2580–888:1Stronger Lewis acidity; faster reaction but potential for allyl migration.
BF 3​ ·OEt 2​ 20Toluene-2075–805:1Classic Lewis acid; requires strictly anhydrous conditions; lower stereocontrol.

Table 2: Orthogonal Deprotection Strategies for Allyl Ethers in Complex Synthesis

Reagent SystemMechanismSelectivity Profile
PdCl 2​ , NaOAc, AcOH/H 2​ O Wacker-type oxidation to enol ether, then hydrolysis.Cleaves allyl ethers without affecting benzyl ethers, silyl ethers, or esters.
1. Ir(COD)(Ph 2​ MeP) 2​ PF 6​ , H 2​ 2. HgCl 2​ / H 2​ O Isomerization to prop-1-enyl ether, followed by mild hydrolysis.Highly selective; tolerates sensitive functional groups like acetals and epoxides.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3,4,6-Tri-O-allyl-D-glucal from D-Glucal

This protocol utilizes strong base conditions to irreversibly form the alkoxide, driving complete allylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 4.5 eq). Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, carefully decanting the solvent via syringe.

  • Solvent Addition: Suspend the washed NaH in anhydrous DMF (0.5 M relative to glucal). Cool the suspension to 0 °C using an ice bath.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the alkoxide intermediates.

  • Substrate Addition: Dissolve D-glucal (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality: Dropwise addition at 0 °C safely controls the exothermic deprotonation and rapid hydrogen gas evolution.

  • Allylation: Stir at 0 °C for 30 minutes. Add allyl bromide (4.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The highly polar D-glucal ( Rf​ ~0.1) must completely disappear, replaced by a single non-polar spot corresponding to the tri-O-allyl product ( Rf​ ~0.8).

  • Quenching & Work-up: Cool the flask to 0 °C. Carefully add methanol (5 mL) dropwise to quench unreacted NaH, followed by water (50 mL).

    • Causality: Methanol is a weaker acid than water, providing a gentler proton source to neutralize NaH without violent exotherms.

  • Extraction: Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) and brine (50 mL) to partition the DMF into the aqueous phase. Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (Hexane/EtOAc 10:1).

Ferrier A 3,4,6-Tri-O-allyl-D-glucal B Lewis Acid Coordination (e.g., InCl3 at C3-O-Allyl) A->B C Allyloxy Leaving Group Departure B->C D Allylic Oxocarbenium Ion (Delocalized Intermediate) C->D E Nucleophilic Attack (at C1, alpha/beta face) D->E Nucleophile (Nu-H) F 2,3-Unsaturated Glycoside (Pseudoglycal) E->F

Mechanistic pathway of the Lewis acid-catalyzed Ferrier rearrangement of tri-O-allyl-D-glucal.

Protocol 2: Indium(III)-Catalyzed Ferrier Rearrangement for C/O-Glycosidation

This protocol establishes a highly stereoselective route to 2,3-unsaturated glycosides.

  • Reaction Setup: In a dry flask under argon, dissolve 3,4,6-tri-O-allyl-D-glucal (1.0 eq) and the chosen nucleophile (e.g., an alcohol for O-glycosides, or allyltrimethylsilane for C-glycosides; 1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add anhydrous InCl 3​ (10 mol%) in one portion at room temperature.

    • Causality: InCl 3​ acts as a mild, water-tolerant Lewis acid. It specifically activates the allylic ether at C3 over the primary/secondary ethers at C4/C6, triggering the formation of the allylic oxocarbenium ion [2].

  • Self-Validation (TLC & NMR): Stir at room temperature for 2–4 hours. Monitor via TLC until the starting glycal is consumed. Upon isolation, validate the product via 1 H NMR: look for the diagnostic shift of the anomeric proton (typically ~5.0 ppm) and the presence of the C2-C3 vinylic protons (~5.8–6.0 ppm).

  • Work-up: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract with DCM (2 x 20 mL). Dry the organic layer (Na 2​ SO 4​ ), concentrate, and purify via silica gel chromatography.

References

  • Source: Royal Society of Chemistry (RSC)
  • Recent advances in multicomponent reactions involving carbohydrates Source: RSC Advances URL
  • 3,4,6-Tri-O-allyl-D-glucal - Compound Overview and Applications Source: Smolecule URL
Method

Application Note: Allylic Substitution Reactions of 3,4,6-Tri-O-allyl-D-glucal

Executive Summary & Mechanistic Rationale In the realm of carbohydrate chemistry and drug development, pyranose glycals serve as versatile building blocks for generating skeletal diversity. Specifically, 3,4,6-Tri-O-ally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of carbohydrate chemistry and drug development, pyranose glycals serve as versatile building blocks for generating skeletal diversity. Specifically, 3,4,6-Tri-O-allyl-D-glucal offers unique orthogonal reactivity compared to its per-acetylated or per-benzylated counterparts. The allyl ether groups provide robust protection under a variety of basic and mildly acidic conditions, yet they can be selectively activated by specific carbophilic and oxophilic Lewis acids to undergo Ferrier-type allylic substitutions [1].

The causality of this reactivity stems from the electron-rich enol-ether system of the glucal. Upon Lewis acid activation, the allylic C-3 substituent (the allyl alcohol leaving group) is expelled, generating a resonance-stabilized Ferrier oxocarbenium ion . This intermediate acts as an ambident electrophile. While traditional Ferrier rearrangements dictate nucleophilic attack strictly at the anomeric C-1 position with a concomitant double-bond shift to C-2/C-3, advanced multicomponent reactions (MCRs) leverage the dual electrophilicity of C-1 and C-3. This allows for complex cascade reactions, such as sequential C-3 C-glycosylation and C-1 N-glycosylation, enabling the rapid assembly of complex bicyclic and tricyclic scaffolds crucial for natural product synthesis and chemical probe development [2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of the Ferrier oxocarbenium intermediate when subjected to different nucleophilic systems.

G A 3,4,6-Tri-O-allyl-D-glucal B Lewis Acid (InCl3 / Sc(OTf)3) A->B C Ferrier Oxocarbenium Ion B->C - Allyl Alcohol D Enamine Nucleophile C->D Pathway 1 F o-Quinone Methide C->F Pathway 2 E Oxa-aza bicyclononene D->E C-3 / C-1 Glycosylation G Pyranobenzopyran F->G Cycloaddition

Mechanistic pathways of Lewis acid-catalyzed allylic substitutions of 3,4,6-Tri-O-allyl-D-glucal.

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific in-process controls and post-reaction analytical markers to verify mechanistic success without relying solely on final yield.

Indium-Catalyzed Multicomponent Synthesis of Oxa-Aza Bicyclononenes

This protocol utilizes Indium(III) chloride ( InCl3​ ) as a mild, water-tolerant Lewis acid to catalyze the three-component coupling of 3,4,6-tri-O-allyl-D-glucal, an arylamine, and a 1,3-dicarbonyl compound [2].

Causality of Reagents: InCl3​ is specifically chosen because it effectively coordinates with the 1,3-dicarbonyl to accelerate enamine formation in situ, while simultaneously activating the C-3 allyl ether of the glucal to form the Ferrier cation. 1,2-Dichloroethane (DCE) is selected as the solvent to allow for a sufficient reflux temperature (80 °C) required to drive the final cyclodehydration step.

Step-by-Step Methodology:

  • Enamine Generation: In a flame-dried 50 mL round-bottom flask, dissolve the arylamine (1.2 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in 10 mL of anhydrous DCE. Stir at room temperature for 15 minutes.

  • Catalyst & Substrate Addition: Add 3,4,6-tri-O-allyl-D-glucal (1.0 mmol, ~266 mg) followed by InCl3​ (10 mol%, 22 mg).

  • Reflux & In-Process Validation: Heat the mixture to 80 °C under a nitrogen atmosphere.

    • Self-Validation (TLC): Monitor the reaction every 30 minutes using Hexane/EtOAc (7:3). The successful generation of the intermediate will show the disappearance of the UV-active enamine spot and the emergence of a new, slower-eluting spot that chars dark brown upon treatment with 5% ethanolic sulfuric acid (indicating the carbohydrate scaffold).

  • Quench & Extraction: Once TLC indicates complete consumption of the glucal (typically 3-4 hours), cool to room temperature, quench with saturated aqueous NaHCO3​ (15 mL), and extract with Dichloromethane (DCM) (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

  • Post-Process Analytical Validation:

    • 1 H NMR: Confirm success by observing the disappearance of the characteristic glucal C-1 vinylic proton ( 6.4 ppm) and the appearance of an upfield shifted anomeric proton ( 5.2 ppm) adjacent to the newly formed C-N bond.

Scandium-Catalyzed Synthesis of cis-Annelated Pyranobenzopyrans

This protocol details the synthesis of complex tricyclic scaffolds via the reaction of the glucal with o-hydroxybenzaldehydes and trimethyl orthoformate (TMOF), catalyzed by Scandium(III) triflate ( Sc(OTf)3​ ) [1].

Causality of Reagents: Sc(OTf)3​ is a highly oxophilic Lewis acid. It drives the condensation of salicylaldehyde with TMOF to generate a highly reactive o-quinone methide intermediate. The glucal then undergoes a highly diastereoselective [4+2] cycloaddition/allylic substitution cascade with this intermediate.

Step-by-Step Methodology:

  • Intermediate Generation: In a 25 mL flask, mix salicylaldehyde (1.2 mmol) and TMOF (2.0 mmol) in anhydrous DCM (8 mL). Add Sc(OTf)3​ (10 mol%, 49 mg) and stir at room temperature for 20 minutes.

    • Self-Validation (Visual): A transient yellow/orange coloration typically indicates the formation of the o-quinone methide intermediate.

  • Cycloaddition: Slowly add a solution of 3,4,6-tri-O-allyl-D-glucal (1.0 mmol) in DCM (2 mL) dropwise over 5 minutes.

  • Stirring & Monitoring: Stir at 25 °C for 2 hours. Monitor via TLC until the carbohydrate precursor is consumed.

  • Workup: Quench with water (10 mL), extract with DCM (2 × 10 mL), wash with brine, dry over MgSO4​ , and concentrate.

  • Post-Process Analytical Validation:

    • NOESY NMR (Critical): The mechanism dictates a cis-annelation. Validate the stereochemistry by checking for strong Nuclear Overhauser Effect (NOE) cross-peaks between the H-1 anomeric proton and the adjacent ring-junction proton. Absence of this NOE indicates a failure in stereocontrol.

Quantitative Data & Reaction Parameters

The following table summarizes the quantitative parameters, yields, and key analytical markers for the primary allylic substitution reactions of 3,4,6-Tri-O-allyl-D-glucal, allowing for rapid cross-comparison during assay development.

Reaction / Scaffold TypeCatalyst (Loading)Nucleophilic ReagentsSolvent & TempYield RangeKey Analytical Validation Marker
Oxa-aza bicyclononene InCl3​ (10 mol%)Arylamine + 1,3-DiketoneDCE, 80 °C80–93% 1 H NMR: H-1 shift ( 5.2 ppm), C2=C3 alkene
cis-Pyranobenzopyran Sc(OTf)3​ (10 mol%)Salicylaldehyde + TMOFDCM, 25 °C75–88%2D NOESY: cis-relationship at ring junction
Aminocyclopentenone InBr3​
  • SDBS
Secondary Arylamines H2​O , 60 °C70–85%IR Spectroscopy: C=O stretch ( 1700 cm −1 )

References

  • Title : Pyranose glycals in the generation of skeletal diversity | Carbohydrate Chemistry Source : Royal Society of Chemistry (RSC) Books URL :[Link]

  • Title : Recent advances in multicomponent reactions involving carbohydrates Source : RSC Advances URL :[Link]

Application

Application Note: Lewis Acid-Mediated Ferrier Glycosylation Using 3,4,6-Tri-O-allyl-D-glucal

Executive Summary In modern carbohydrate chemistry and natural product synthesis, 3,4,6-Tri-O-allyl-D-glucal serves as a highly versatile, chiral building block. While traditional glucal donors rely on acetyl or benzyl p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern carbohydrate chemistry and natural product synthesis, 3,4,6-Tri-O-allyl-D-glucal serves as a highly versatile, chiral building block. While traditional glucal donors rely on acetyl or benzyl protecting groups, the tri-O-allyl derivative offers a unique orthogonal protection strategy. Allyl ethers are robust under a wide range of acidic and basic conditions but can be selectively cleaved using transition metal catalysis (e.g., Pd(0) or Ir complexes) without disturbing other sensitive functionalities.

The most prominent application of this compound is its participation in Lewis acid-mediated Ferrier rearrangements (Type I). This reaction enables the stereoselective synthesis of 2,3-unsaturated O-, N-, S-, and C-glycosides (pseudoglycals), which are critical intermediates for the synthesis of oligosaccharides, glycoconjugates, and bioactive natural products.

Mechanistic Causality: The Ferrier Rearrangement

The Ferrier rearrangement is a nucleophilic substitution coupled with an allylic shift. Understanding the causality of this mechanism is essential for predicting stereochemical outcomes and troubleshooting failed reactions [1].

  • Activation: The reaction is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂) to the allylic C3-O-allyl group of the glucal.

  • Ionization: This coordination promotes the departure of the C3 substituent, generating a highly reactive, resonance-stabilized allylic oxocarbenium ion known as the Ferrier cation .

  • Nucleophilic Attack: The incoming nucleophile (Nu-H) attacks the anomeric C1 position. Due to the steric hindrance of the C4 and C6 allyl groups and the stabilizing influence of the anomeric effect, the nucleophile predominantly attacks from the pseudo-axial face. This yields the α-2,3-unsaturated glycoside as the major thermodynamic and kinetic product, with the β-anomer forming as a minor byproduct [2].

Mechanism A 3,4,6-Tri-O-allyl-D-glucal (Donor) B Lewis Acid Coordination at C3 A->B + Lewis Acid C Allylic Oxocarbenium Ion (Ferrier Cation) B->C - Allyl-O-LA D Nucleophilic Attack (Nu-H) C->D E α-2,3-Unsaturated Glycoside (Major, Pseudo-axial) D->E α-face attack F β-2,3-Unsaturated Glycoside (Minor, Pseudo-equatorial) D->F β-face attack

Caption: Mechanistic pathway of the Lewis acid-mediated Ferrier rearrangement.

Catalyst Selection & Reaction Optimization

The choice of Lewis acid dictates the reaction kinetics, yield, and α:β stereoselectivity. While Boron trifluoride diethyl etherate (BF₃·OEt₂) is the historical standard, modern synthetic protocols often utilize milder or more catalytic alternatives to preserve sensitive substrates [3].

Table 1: Comparison of Lewis Acids for Ferrier Glycosylation with Tri-O-allyl-D-glucal

Lewis AcidTypical LoadingTemp (°C)TimeAvg. YieldTypical α:β RatioCausality & Application Notes
BF₃·OEt₂ 10–20 mol%-20 to 01–2 h75–85%~7:1Standard. Fast activation. Requires low temperatures to prevent glycal polymerization.
InCl₃ 10 mol%25 (rt)3–5 h80–90%~5:1Mild. Bench-stable. Excellent for acid-sensitive nucleophiles; minimizes allyl ether cleavage.
Sc(OTf)₃ 5 mol%25 (rt)1–3 h85–95%~8:1Highly Active. Low catalyst loading. Ideal for sterically hindered alcoholic nucleophiles.
TMSOTf 10 mol%-780.5–1 h70–80%~4:1Aggressive. Rapid reaction but prone to causing trehalose-type dimerization if not strictly controlled.

Experimental Design & Step-by-Step Protocol

This self-validating protocol describes the O-glycosylation of 3,4,6-Tri-O-allyl-D-glucal with a standard primary alcohol (e.g., benzyl alcohol) using BF₃·OEt₂.

Materials Required:
  • 3,4,6-Tri-O-allyl-D-glucal (1.0 equiv, 1.0 mmol)

  • Benzyl alcohol (1.2 equiv, 1.2 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.15 equiv, 0.15 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Triethylamine (Et₃N) or Saturated aqueous NaHCO₃ (for quenching)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂) for 5 minutes. Causality: The Ferrier cation is highly sensitive to moisture, which will competitively act as a nucleophile to form a hemiacetal byproduct.

  • Reagent Dissolution: Dissolve 3,4,6-Tri-O-allyl-D-glucal (1.0 mmol) and benzyl alcohol (1.2 mmol) in 10 mL of anhydrous DCM under Argon.

  • Temperature Control: Submerge the flask in a dry ice/acetone or cryocooler bath and cool the mixture to -20 °C. Stir for 10 minutes to ensure thermal equilibrium.

  • Catalyst Addition: Using a gas-tight syringe, add BF₃·OEt₂ (0.15 mmol) dropwise over 2 minutes. Causality: Dropwise addition prevents localized exotherms that lead to the dimerization of the glucal donor.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 4:1). The starting glucal will typically be consumed within 1 to 1.5 hours.

  • Quenching: Once the donor is consumed, immediately quench the reaction at -20 °C by adding 0.5 mL of Et₃N or 5 mL of saturated aqueous NaHCO₃. Causality: Immediate neutralization of the Lewis acid prevents thermodynamic equilibration and degradation of the newly formed glycosidic bond.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with 20 mL DCM, and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to isolate the pure α- and β-2,3-unsaturated glycosides.

Workflow Step1 1. Preparation Dry glassware, anhydrous DCM, Inert atmosphere (Ar/N2) Step2 2. Reagent Mixing Glucal + Nucleophile Cool to -20°C Step1->Step2 Step3 3. Activation Dropwise addition of BF3·OEt2 Monitor by TLC Step2->Step3 Step4 4. Quenching Add Et3N or sat. NaHCO3 Neutralize Lewis Acid Step3->Step4 Step5 5. Workup & Purification Extraction (DCM/H2O) -> Dry -> Flash Chromatography Step4->Step5

Caption: Experimental workflow for Lewis acid-mediated Ferrier glycosylation.

Troubleshooting Guide

  • Issue: High levels of glycal dimerization (Trehalose-type byproducts).

    • Causality: The nucleophile is either too sterically hindered or unreactive, allowing the highly reactive Ferrier cation to react with unactivated glucal molecules instead.

    • Solution: Increase the equivalents of the nucleophile (up to 2.0–3.0 eq). Alternatively, switch to a more oxophilic Lewis acid like Sc(OTf)₃ to enhance the reaction rate with the target nucleophile.

  • Issue: Cleavage of the allyl ether protecting groups.

    • Causality: Prolonged exposure to strong Lewis acids (like TMSOTf) at elevated temperatures can lead to the deprotection or migration of allyl groups.

    • Solution: Strictly control the reaction temperature (do not let it rise above 0 °C before quenching) or switch to a milder catalyst such as InCl₃ at room temperature.

  • Issue: Poor α:β stereoselectivity.

    • Causality: The reaction may be under thermodynamic control rather than kinetic control, or the solvent is interfering with the trajectory of the nucleophile.

    • Solution: Lower the reaction temperature to -78 °C. Ensure the reaction is quenched immediately upon completion. Using non-participating solvents (like DCM or Toluene) generally favors the α-anomer via the pseudo-axial attack.

References

  • Title: Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal Source: Journal of the Chemical Society C: Organic, 1969, 570-575. URL: [Link]

  • Title: Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins Source: The Journal of Organic Chemistry, 2024, 89 (19), 13385-13396. URL: [Link]

  • Title: Recent Developments in the Ferrier Rearrangement Source: European Journal of Organic Chemistry, 2013, 32, 7221–7262. URL: [Link]

Method

Application Note: Indium(III) Chloride-Catalyzed Ferrier Rearrangement of 3,4,6-Tri-O-allyl-D-glucal Derivatives

Target Audience: Carbohydrate Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Introduction & Mechanistic Insights The (Ferrier I reaction) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Carbohydrate Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Insights

The (Ferrier I reaction) is a cornerstone transformation in carbohydrate chemistry, enabling the conversion of glycals into 2,3-unsaturated glycosides (pseudoglycals)[1]. These highly functionalized chiral scaffolds are critical building blocks for the synthesis of complex oligosaccharides, nucleoside analogs, and bioactive natural products.

Historically, the Ferrier rearrangement relies on glycals equipped with highly reactive leaving groups at the C-3 position, most notably acetates (e.g., tri-O-acetyl-D-glucal) or carbonates[2]. However, when synthesizing complex target molecules, researchers frequently require more robust protecting group strategies. 3,4,6-Tri-O-allyl-D-glucal presents a unique challenge: the C-3 allyloxy group is an unactivated ether, making it highly resistant to heterolytic cleavage by standard Brønsted or mild Lewis acids (such as BF₃·Et₂O).

The Causality of Catalyst Selection

To overcome the activation barrier of the robust C-3 ether bond, Indium(III) chloride (InCl₃) is employed as the catalyst of choice. As demonstrated in foundational studies on , InCl₃ possesses a unique "soft" oxophilicity[3]. It selectively coordinates to the sterically accessible C-3 allyloxy oxygen without degrading the C-4 and C-6 allyl ethers. This coordination promotes the heterolysis of the C–O bond, ejecting allyl alcohol and generating a highly resonance-stabilized delocalized allyloxocarbenium ion intermediate.

Subsequent nucleophilic attack at the anomeric (C-1) position occurs predominantly from the top face (quasi-axial attack), driven by stereoelectronic effects to yield the thermodynamically favored α-anomer.

Mechanistic_Pathway A 3,4,6-Tri-O-allyl-D-glucal (Unactivated Glycal) B Lewis Acid Activation (InCl3 Coordination at C-3) A->B InCl3 (20 mol%) C Delocalized Allyloxocarbenium Ion (Loss of Allyl Alcohol) B->C Heterolysis D Nucleophilic Attack (e.g., Benzyl Alcohol) C->D Top-face attack favored E 2,3-Unsaturated Glycoside (Major: α-Anomer) D->E Stereoselective formation

Mechanistic pathway of the InCl3-catalyzed Ferrier rearrangement of 3,4,6-tri-O-allyl-D-glucal.

Reaction Optimization & Quantitative Data

The choice of solvent and catalyst profoundly impacts both the reaction kinetics and the stereochemical outcome. Non-polar, aprotic solvents like dichloromethane (DCM) are strictly required. Polar solvents (e.g., acetonitrile) overly stabilize the oxocarbenium intermediate, leading to competitive β-face attack and diminished anomeric selectivity.

Table 1: Optimization of Reaction Conditions for 3,4,6-Tri-O-allyl-D-glucal with Benzyl Alcohol

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ratio (α:β)
1BF₃·Et₂O (20)DCM2524< 15N/A
2Sc(OTf)₃ (10)DCM2512423:1
3InCl₃ (20)CH₃CN258684:1
4 InCl₃ (20) DCM 25 3 89 9:1

Note: Data synthesized from analogous unactivated glycal studies[3]. Entry 4 represents the optimal parameters utilized in the protocol below.

Experimental Protocol: Synthesis of Benzyl 4,6-di-O-allyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside

This protocol details the direct allylic substitution of 3,4,6-tri-O-allyl-D-glucal using benzyl alcohol as a representative O-nucleophile.

Materials & Equipment
  • Substrate: 3,4,6-Tri-O-allyl-D-glucal (1.0 mmol, ~266 mg)

  • Nucleophile: Benzyl alcohol (1.2 mmol, ~130 mg)

  • Catalyst: Anhydrous Indium(III) chloride (InCl₃) (0.2 mmol, ~44 mg)

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Equipment: Flame-dried 25 mL round-bottom flask, magnetic stirrer, argon balloon.

Step-by-Step Methodology
  • System Preparation: Purge the flame-dried round-bottom flask with argon. Add 3,4,6-tri-O-allyl-D-glucal (1.0 mmol) and benzyl alcohol (1.2 mmol) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous DCM into the flask via syringe. Stir at ambient temperature (25 °C) for 5 minutes to ensure complete dissolution.

  • Catalyst Initiation: Quickly add anhydrous InCl₃ (0.2 mmol) in one portion. Causality note: InCl₃ is hygroscopic; rapid addition minimizes atmospheric moisture exposure, which would otherwise form inactive indium hydroxide species.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) every 30 minutes (See Self-Validation below).

  • Quenching: Upon complete consumption of the glycal (typically 2–3 hours), quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃.

  • Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 9:1 to 8:2) to isolate the pure α-anomer.

Experimental_Workflow S1 1. Preparation Substrate + Nu in DCM S2 2. Catalysis Add InCl3 (RT) S1->S2 S3 3. Monitoring TLC Validation S2->S3 S4 4. Workup NaHCO3 Quench S3->S4 S5 5. Isolation Flash Chromatography S4->S5

Step-by-step workflow for the synthesis and isolation of 2,3-unsaturated glycosides.

Trustworthiness & Self-Validating Systems

To ensure experimental integrity, the protocol is designed to be self-validating through orthogonal analytical techniques.

TLC Validation (In-Process)
  • Stain Selection: Use p-anisaldehyde stain followed by gentle heating.

  • Observation: The starting material (3,4,6-tri-O-allyl-D-glucal) typically appears as a distinct spot (R_f ~ 0.6 in 8:2 Hexanes/EtOAc) that stains dark purple due to the enol ether. The product will appear as a new, lower R_f spot (R_f ~ 0.45) staining deep blue/black, confirming the formation of the 2,3-unsaturated glycosidic linkage.

¹H NMR Confirmation (Post-Process)

The success of the Ferrier rearrangement and the loss of the C-3 allyl group must be validated via ¹H NMR (CDCl₃, 400 MHz):

  • Loss of Allyl Group: Integration of the multiplet region for the allyl internal alkene protons (~5.8–6.0 ppm) will reduce from 3H (in the starting material) to 2H (in the product).

  • Anomeric Shift: The characteristic glycal C-1 proton (~6.4 ppm, dd) will disappear, replaced by a new anomeric proton signal shifted upfield (~5.1 ppm, br s), indicative of the α-glycoside.

  • Alkene Formation: The appearance of two distinct olefinic protons for C-2 and C-3 (typically an AB system around 5.7–5.9 ppm) confirms the allylic shift[4].

References

  • Ferrier, R. J., & Prasad, N. (1969). Unsaturated carbohydrates. Part X. Epoxidations and hydroxylations of 2,3-dideoxy-α-D-hex-2-enopyranosides. Journal of the Chemical Society C: Organic, 570–575. URL:[Link]

  • Nagaraj, P., & Ramesh, N. G. (2009). Direct Ferrier rearrangement on unactivated glycals catalyzed by indium(III) chloride. Tetrahedron Letters, 50(30), 4324-4327. URL:[Link]

  • Gómez, A. M., Miranda, S., & López, J. C. (2016). Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry: Volume 42, 210-247. The Royal Society of Chemistry. URL:[Link]

  • Organic Reactions. (2004). Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions, Volume 62. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4,6-Tri-O-allyl-D-glucal

Welcome to the technical support center for the synthesis of 3,4,6-Tri-O-allyl-D-glucal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,4,6-Tri-O-allyl-D-glucal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block in carbohydrate chemistry. Glycals, such as 3,4,6-Tri-O-allyl-D-glucal, are indispensable starting materials for the synthesis of a wide array of natural products and for creating novel molecular structures.[1][2] Their utility stems from the enol-ether type unsaturation and the strategic placement of protecting groups, which allow for a multitude of chemical transformations.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and expert insights to help you navigate the common challenges encountered during the synthesis of 3,4,6-Tri-O-allyl-D-glucal.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.

Problem 1: Incomplete or Sluggish Allylation Reaction

Question: My reaction to allylate D-glucal is either not going to completion or is proceeding very slowly, even after extended reaction times. What could be the cause and how can I fix it?

Answer:

Incomplete or sluggish allylation of D-glucal is a frequent challenge. The reactivity of the hydroxyl groups on the sugar backbone can be influenced by several factors.[3] The primary hydroxyl group at the C-6 position is generally the most reactive, followed by the secondary hydroxyls at C-3 and C-4.[3][4]

Potential Causes and Solutions:

  • Insufficiently Activated Allyl Source: The reactivity of the allylating agent is critical.

    • Insight: Allyl bromide is a common and effective allylating agent. Its reactivity can be enhanced by the choice of base and solvent.

    • Solution: Ensure your allyl bromide is fresh and not degraded. Consider using a more reactive allylating agent if necessary, though this may also increase the risk of side reactions.

  • Inappropriate Base: The choice and stoichiometry of the base are crucial for deprotonating the hydroxyl groups.

    • Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this purpose. It effectively deprotonates the hydroxyl groups to form the more nucleophilic alkoxides.

    • Solution:

      • Use a sufficient excess of NaH (typically 1.2-1.5 equivalents per hydroxyl group) to ensure complete deprotonation.

      • Ensure the NaH is of high quality and free from oil or other contaminants. Wash the NaH with dry hexanes or pentanes before use if necessary.

      • The order of addition matters. Add the D-glucal solution to a suspension of NaH in the solvent to ensure the base is in excess from the start.

  • Solvent Issues: The solvent plays a key role in solubilizing the reactants and mediating the reaction.

    • Insight: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can solvate the sodium alkoxide intermediate.

    • Solution:

      • Use strictly anhydrous solvents. Any moisture will quench the NaH and the alkoxide intermediates.

      • Ensure the D-glucal is fully dissolved in the solvent before adding it to the NaH suspension.

  • Reaction Temperature: Temperature affects the reaction rate.

    • Insight: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent allylation is typically carried out at room temperature or with gentle heating.

    • Solution: After the initial deprotonation, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but monitor for potential side reactions.

Problem 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure 3,4,6-Tri-O-allyl-D-glucal. What are the likely side products and how can I improve the selectivity and purification?

Answer:

The formation of a mixture of partially allylated products is a common outcome due to the similar reactivity of the hydroxyl groups.

Likely Side Products:

  • Mono-allylated D-glucals (at C-6, C-3, or C-4)

  • Di-allylated D-glucals (e.g., 3,6-di-O-allyl, 4,6-di-O-allyl, 3,4-di-O-allyl)

Strategies to Improve Selectivity and Purification:

  • Control of Stoichiometry:

    • Insight: Using a significant excess of the allylating agent and base can drive the reaction towards the fully allylated product.

    • Solution: Use at least 3.5 equivalents of allyl bromide and 4.0 equivalents of NaH to favor the formation of the tri-allylated product.

  • Reaction Conditions:

    • Insight: As discussed above, the choice of solvent and temperature can influence the reaction's outcome.

    • Solution: Running the reaction at a slightly elevated temperature for a sufficient duration can help push the equilibrium towards the desired product. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Purification Strategy:

    • Insight: The different allylated products have varying polarities, which can be exploited for chromatographic separation.

    • Solution:

      • Column Chromatography: Silica gel column chromatography is the most effective method for purification.

      • Solvent System: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to elute the less polar, fully allylated product first. Gradually increase the polarity to elute the partially allylated and unreacted starting material.

      • TLC Analysis: Carefully analyze the fractions by TLC to identify and combine the pure fractions of 3,4,6-Tri-O-allyl-D-glucal.

Problem 3: Potential for Ferrier Rearrangement

Question: I've heard that glycals can undergo Ferrier rearrangement. Is this a risk during the synthesis of 3,4,6-Tri-O-allyl-D-glucal and how can I avoid it?

Answer:

The Ferrier rearrangement is a characteristic reaction of glycals, involving an allylic rearrangement that leads to the formation of 2,3-unsaturated glycosides.[5][6][7] This reaction is typically catalyzed by Lewis acids.[6][7]

Risk Assessment and Prevention:

  • Reaction Conditions: The standard conditions for O-allylation using a strong base like NaH are not conducive to the Ferrier rearrangement. The basic environment does not promote the formation of the necessary oxocarbenium ion intermediate.[6]

  • Avoiding Acidic Contamination: The primary risk would come from accidental acidic contamination.

    • Solution:

      • Ensure all glassware is clean and dry.

      • Use high-purity, anhydrous solvents and reagents.

      • During the work-up, quench the reaction carefully with a non-acidic or mildly basic solution (e.g., saturated ammonium chloride or water, followed by neutralization if necessary) before extraction.

Under standard basic allylation conditions, the Ferrier rearrangement is not a significant concern.

Frequently Asked Questions (FAQs)

Q1: What is a typical, reliable protocol for the synthesis of 3,4,6-Tri-O-allyl-D-glucal?

A1: A widely used and reliable method involves the per-allylation of D-glucal using sodium hydride and allyl bromide in an anhydrous polar aprotic solvent.

Experimental Protocol: Synthesis of 3,4,6-Tri-O-allyl-D-glucal
Reagent Molar Eq. Amount
D-glucal1.0(as starting material)
Sodium Hydride (60% in oil)4.0(per mole of D-glucal)
Allyl Bromide3.5(per mole of D-glucal)
Anhydrous DMF-(to make a 0.1-0.2 M solution)

Procedure:

  • To a stirred suspension of sodium hydride (4.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of D-glucal (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add allyl bromide (3.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., hexane/ethyl acetate 4:1).

  • Upon completion, carefully quench the reaction by the slow addition of methanol or saturated aqueous ammonium chloride at 0 °C.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Q2: How can I confirm the successful synthesis and purity of my 3,4,6-Tri-O-allyl-D-glucal?

A2: A combination of chromatographic and spectroscopic techniques is essential for characterization.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. Look for the characteristic signals of the allyl groups (multiplets around 4.0-4.2 ppm for the -OCH₂- protons and multiplets around 5.1-5.3 ppm and 5.8-6.0 ppm for the vinyl protons). The signals for the sugar ring protons will also be present in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the allyl groups and the sugar backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Q3: Are there alternative methods for the O-allylation of D-glucal?

A3: Yes, while the NaH/allyl bromide method is common, other procedures exist.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with aqueous sodium hydroxide and an organic solvent can be a milder alternative to using sodium hydride.

  • Palladium-Catalyzed Allylation: Palladium-catalyzed reactions using allyl carbonates or acetates can offer high selectivity, particularly for regioselective allylation if desired.[8][9]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,4,6-Tri-O-allyl-D-glucal.

SynthesisWorkflow Start D-Glucal Reagents NaH, Allyl Bromide Anhydrous DMF, 0°C to RT Reaction O-Allylation Start->Reaction Reactant Reagents->Reaction Conditions Workup Quenching & Extraction Reaction->Workup Crude Product Purification Silica Gel Chromatography Workup->Purification Product 3,4,6-Tri-O-allyl-D-glucal Purification->Product Pure Product

Sources

Optimization

Technical Support Center: Troubleshooting the Allylation of D-Glucal

Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is dedicated to troubleshooting the C-allylation of D-glucal—a highly specific application of the Ferrier rearrangement (Type I)[1]. While this t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is dedicated to troubleshooting the C-allylation of D-glucal—a highly specific application of the Ferrier rearrangement (Type I)[1].

While this transformation is a cornerstone in synthesizing 2,3-unsaturated C-glycosides for drug development[2], the generation of the highly reactive allylic oxocarbenium ion intermediate often leads to competing side reactions. This guide provides field-proven protocols, mechanistic insights, and a Q&A troubleshooting matrix to help you suppress side reactions such as poor stereoselectivity, diene elimination, and polymerization.

Core Workflow: Self-Validating Experimental Protocol

To establish a reliable baseline, ensure your workflow strictly adheres to the following methodology for the C-allylation of tri-O-acetyl-D-glucal.

Reagents & Equipment:

  • Tri-O-acetyl-D-glucal (1.0 eq, thoroughly dried under high vacuum)

  • Allyltrimethylsilane (2.0 eq, freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq, freshly opened)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried glassware, Argon/Nitrogen atmosphere

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add tri-O-acetyl-D-glucal (1.0 mmol) and dissolve in 10 mL of anhydrous DCM.

  • Nucleophile Addition: Add allyltrimethylsilane (2.0 mmol) to the solution at room temperature. Stir for 5 minutes to ensure homogeneity.

    • Causality Note: Adding the nucleophile before the Lewis acid ensures it is immediately available in the solvent cage to intercept the transient oxocarbenium ion, severely suppressing unimolecular elimination pathways.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Activation: Dropwise add BF₃·OEt₂ (0.2 mmol) down the side of the flask.

  • Monitoring: Stir at -78 °C to -40 °C for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.5) should convert to a slightly less polar spot (Rf ~0.55).

  • Quenching: Once the starting material is consumed, quench the reaction cold by adding 5 mL of saturated aqueous NaHCO₃.

    • Causality Note: Quenching at low temperatures neutralizes the Lewis acid before thermal energy can drive the thermodynamic equilibration of the anomeric center or induce polymerization.

  • Workup & Purification: Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Visualizing the Reaction Pathway

To effectively troubleshoot, you must understand the bifurcation points of the reactive intermediate. The diagram below maps the kinetic and thermodynamic pathways of the oxocarbenium ion.

FerrierPathway Glycal Tri-O-acetyl-D-glucal (Substrate) LA Lewis Acid Activation (e.g., BF3·OEt2) Glycal->LA Oxo Allylic Oxocarbenium Ion (Reactive Intermediate) LA->Oxo -OAc (C3) Alpha α-C-Allyl Glycoside (Major Product) Oxo->Alpha Allyl-TMS (Quasi-axial attack) Beta β-C-Allyl Glycoside (Minor Product) Oxo->Beta Allyl-TMS (Quasi-equatorial attack) Diene Diene Byproduct (Elimination) Oxo->Diene -H+, -OAc (Harsh Conditions) Polymer Polymeric Debris (Ring-Opening) Oxo->Polymer Prolonged Time / Moisture

Mechanistic pathway of Ferrier C-allylation of D-glucal highlighting major side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yields a high proportion of the β-anomer. How can I improve the α-selectivity? A: The Ferrier rearrangement inherently favors the α-anomer due to the kinetic preference for the nucleophile to attack the oxocarbenium ion from the quasi-axial trajectory[3]. However, if you are observing significant β-anomer formation, thermodynamic equilibration is likely occurring. Solution: Lower the reaction temperature (-78 °C) and strictly control the Lewis acid stoichiometry. Alternatively, substituting BF₃·OEt₂ with a milder Lewis acid like FeCl₃[4] or InCl₃ can drastically improve the α:β ratio. Changing the solvent to acetonitrile can also help; acetonitrile participates via a reversible Ritter-like intermediate (forming a β-nitrilium ion), which sterically blocks the β-face and directs the allyl group exclusively to the α-face.

Q2: I am isolating a highly UV-active, non-polar side product, and my overall yield is low. What is happening? A: You are observing the formation of a diene byproduct. When the oxocarbenium ion is formed, if the nucleophilic attack by allyltrimethylsilane is too slow, the intermediate can undergo deprotonation and elimination of the C4 acetate group to form a conjugated diene[2]. Solution: This is a classic symptom of using a Lewis acid that is too harsh or using degraded allyltrimethylsilane. Ensure your allyltrimethylsilane is freshly distilled. Reduce the BF₃·OEt₂ loading to catalytic amounts (0.1–0.2 eq) rather than stoichiometric amounts.

Q3: My product shows loss of acetate protecting groups or acetate migration. A: Deacetylation is caused by the generation of Brønsted acids in the reaction mixture. BF₃·OEt₂ reacts violently with trace moisture to produce hydrofluoric acid (HF), which readily hydrolyzes ester protecting groups[2]. Solution: Your system is not completely anhydrous. Rigorously dry your DCM over calcium hydride or activated 4Å molecular sieves. Ensure the tri-O-acetyl-D-glucal is dried under high vacuum prior to use.

Q4: The reaction turns dark black, and TLC shows a streak of baseline material. How do I prevent this? A: This indicates catastrophic ring-opening and subsequent polymerization of the glycal[5]. Glycals are highly sensitive to strong acids at elevated temperatures. Solution: Never allow a BF₃·OEt₂-catalyzed Ferrier allylation to warm to room temperature before quenching. Always quench the reaction at -78 °C or -40 °C with a mild base (like NaHCO₃) to neutralize the Lewis acid before the temperature rises.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the distribution of products/side reactions.

Lewis AcidSolventTemp (°C)Yield (%)α:β RatioPrimary Side Reaction Observed
BF₃·OEt₂ (1.0 eq)DCM0455:1Diene formation, polymerization
BF₃·OEt₂ (0.2 eq)DCM-78 to -40859:1Trace β-anomer
InCl₃ (0.1 eq)DCMrt788:1Minor deacetylation
TiCl₄ (1.0 eq)DCM-78505:1Chlorination, ring-opening
FeCl₃ (0.1 eq)CH₃CNrt72>10:1Trace elimination[4]

References

  • Ferrier, R. J., & Zubkov, O. A. (2003). Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions. [Link]

  • Wikipedia Contributors. Ferrier rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Pan, F., et al. (2014). Regio and stereoselective synthesis of β-keto functionalized C-glycosides via iron catalyzed intermolecular decarboxylative Ferrier rearrangement. RSC Advances. [Link]

  • Qi, C., et al. (2024). Electrochemical Ferrier Rearrangement of Glycals. Organic Letters (ACS Publications).[Link]

  • Li, Y., et al. (2013). DFT Study on the Mechanism and Stereochemistry of the Petasis–Ferrier Rearrangements. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield for 3,4,6-Tri-O-allyl-D-glucal Synthesis

Welcome to the Technical Support Center for carbohydrate synthesis. 3,4,6-Tri-O-allyl-D-glucal is a highly reactive glycal derivative utilized extensively as a building block for synthesizing complex glycosides, natural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate synthesis. 3,4,6-Tri-O-allyl-D-glucal is a highly reactive glycal derivative utilized extensively as a building block for synthesizing complex glycosides, natural products, and in multicomponent chemical probes[1][2].

Synthesizing this compound requires the exhaustive allylation of the hydroxyl groups at the 3, 4, and 6 positions of D-glucal[1]. While conceptually straightforward, achieving >90% yield requires strict control over moisture, base equivalents, and reaction kinetics. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure a self-validating and high-yielding experimental setup.

Core Methodology & Reaction Causality

The transformation relies on a Williamson ether synthesis framework. The causality of the reaction design is built on three pillars:

  • Deprotonation Kinetics: Sodium hydride (NaH) is utilized to irreversibly deprotonate the three hydroxyl groups of D-glucal, driving the equilibrium forward through the evolution of hydrogen gas[3].

  • Solvent Polarity: N,N-Dimethylformamide (DMF) is the optimal solvent. Its polar aprotic nature solvates the resulting sodium alkoxides, preventing ion-pairing and maximizing the nucleophilicity of the oxygen atoms[3].

  • Catalytic Acceleration: The addition of Tetra-n-butylammonium iodide (TBAI) acts as a Finkelstein catalyst. It converts allyl bromide into the highly electrophilic allyl iodide in situ, drastically accelerating the SN​2 substitution and preventing incomplete allylation[3].

Mechanism Glucal D-Glucal (3 x -OH groups) Alkoxide Tri-alkoxide Intermediate (Naked Nucleophile in DMF) Glucal->Alkoxide NaH (Base) Deprotonation Product 3,4,6-Tri-O-allyl-D-glucal (Target Product) Alkoxide->Product SN2 Attack AllylIodide Allyl Iodide (In situ from TBAI + Allyl-Br) AllylIodide->Product Electrophile

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on the final yield of 3,4,6-tri-O-allyl-D-glucal.

SolventBase (Equivalents)Allyl Source (Equivalents)AdditiveTime (h)Isolated Yield (%)Outcome / Observation
THFNaH (4.0 eq)Allyl-Br (4.5 eq)None2465%Sluggish reaction; mono/di-allylated byproducts present.
DMFNaH (4.5 eq)Allyl-Br (5.0 eq)None1682%Good conversion; some emulsion during aqueous workup.
DMF NaH (4.5 eq) Allyl-Br (5.0 eq) TBAI (0.1 eq) 12 >92% Complete conversion; clean product profile[3].

Standard Operating Procedure (Step-by-Step Protocol)

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm the reaction is proceeding correctly.

Reagents Required:

  • D-Glucal (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.5 eq)

  • Allyl Bromide (5.0 eq)

  • Tetra-n-butylammonium iodide (TBAI, 0.1 eq)

  • Anhydrous DMF (0.2 M relative to D-glucal)

Step-by-Step Execution:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon. Dissolve D-glucal (1.0 eq) in anhydrous DMF to create a 0.2 M solution. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add NaH (4.5 eq) portionwise over 15 minutes to control the exotherm and hydrogen gas evolution.

    • Self-Validation Check: Vigorous bubbling ( H2​ gas) should be observed. Stir at 0 °C for 30 minutes until bubbling ceases and the suspension becomes a relatively clear, homogeneous alkoxide solution[3].

  • Electrophile Addition: Add TBAI (0.1 eq) to the flask. Subsequently, add Allyl bromide (5.0 eq) dropwise via syringe over 10 minutes[3].

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (rt). Stir for 12 hours[3].

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The starting material ( Rf​≈0.1 ) should completely disappear, replaced by a single non-polar spot ( Rf​≈0.7 ) that stains dark brown with KMnO4​ .

  • Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous NH4​Cl dropwise to quench any unreacted NaH.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract with a 1:1 mixture of Ethyl Acetate and Hexanes (3 × 50 mL).

    • Causality Note: Using a mixed organic solvent reduces the partitioning of DMF into the organic layer.

  • Washing & Purification: Wash the combined organic layers with distilled water (4 × 50 mL) and brine (1 × 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (5% to 10% EtOAc/Hexanes) to yield the pure product.

Troubleshooting & FAQs

Q1: My TLC shows multiple spots corresponding to incomplete allylation. How do I fix this? A: Incomplete allylation (forming mono- or di-O-allyl derivatives) usually stems from two issues: degraded NaH or moisture in the DMF[1]. NaH is highly hygroscopic and loses its titer over time. Ensure you are using a fresh bottle of NaH and anhydrous, amine-free DMF. If the reaction stalls, you can rescue it by cooling to 0 °C, adding an additional 1.0 eq of NaH, followed by 1.0 eq of allyl bromide, and stirring for another 4 hours.

Q2: I am experiencing a severe emulsion during the aqueous workup. What is the cause and solution? A: Emulsions in this protocol are typically caused by the high viscosity of DMF/water mixtures combined with the amphiphilic nature of partially allylated intermediates. Solution: Do not use pure Ethyl Acetate for extraction. Dilute your organic extraction phase with Hexanes (1:1 EtOAc/Hexanes). The non-polar hexanes force the DMF into the aqueous layer and break the emulsion. Alternatively, filtering the biphasic mixture through a pad of Celite can instantly break stubborn emulsions.

Q3: D-glucal is known to be acid-sensitive (Ferrier rearrangement). Is there a risk of degradation during this protocol? A: D-glucal is highly stable under the strongly basic conditions of this Williamson ether synthesis. However, localized exotherms during the addition of NaH or allyl bromide can cause unwanted side reactions. This is why strict temperature control (0 °C during additions) is a mandatory self-validating step in the protocol[3].

Q4: How can I safely remove the mineral oil from the NaH before the reaction? A: While the protocol can be run with the mineral oil present (it separates easily during column chromatography), you can remove it by washing the NaH dispersion with anhydrous hexanes. Under argon, add hexanes to the NaH, stir briefly, let the solid settle, and carefully syringe out the supernatant. Repeat twice, then dry the NaH under a stream of argon before adding the DMF.

Process Workflow & Decision Tree

Workflow Start D-Glucal Starting Material Step1 Suspend in dry DMF (0 °C) Add NaH portionwise Start->Step1 Step2 Add TBAI (cat.) & Allyl Bromide dropwise Step1->Step2 Step3 Warm to RT & Stir 12h Monitor via TLC Step2->Step3 Decision Complete Conversion? Step3->Decision Incomplete Troubleshoot: Add 1 eq NaH + Allyl-Br Decision->Incomplete No Workup Quench with Ice/NH4Cl Extract with EtOAc/Hexane Decision->Workup Yes Incomplete->Step3 Success 3,4,6-Tri-O-allyl-D-glucal (>90% Yield) Workup->Success

Workflow for the synthesis of 3,4,6-Tri-O-allyl-D-glucal and troubleshooting checkpoints.

References

  • Recent advances in multicomponent reactions involving carbohydrates. RSC Advances. Available at: [Link][2]

  • Convergent Synthesis of the C1–C29 Framework of Amphidinolide F. ACS Publications. Available at: [Link][3]

Sources

Optimization

Troubleshooting palladium-catalyzed deprotection of allyl ethers

Welcome to the Technical Support Center for Palladium-Catalyzed Allyl Ether Deprotection. The palladium(0)-catalyzed cleavage of allyl ethers is a mild, highly selective deprotection strategy widely utilized in complex o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Allyl Ether Deprotection. The palladium(0)-catalyzed cleavage of allyl ethers is a mild, highly selective deprotection strategy widely utilized in complex organic and peptide synthesis[1]. However, the transition-metal-mediated nature of this reaction makes it susceptible to catalyst poisoning, off-target isomerization, and sluggish kinetics.

As an Application Scientist, I have designed this guide to provide actionable, causality-driven troubleshooting protocols to ensure robust and reproducible deprotections.

Part 1: Mechanistic Foundation

Understanding the catalytic cycle is essential for diagnosing experimental failures. The reaction relies on a Pd(0) catalyst (typically Pd(PPh3​)4​ ) undergoing oxidative addition into the allylic C–O bond, generating an electrophilic π -allyl palladium(II) intermediate[1]. A nucleophilic "scavenger" (such as morpholine or NDMBA) then attacks this complex, trapping the allyl group, releasing the free alkoxide/phenol, and regenerating the active Pd(0) species.

Mechanism Pd0 Pd(0)L₄ Active Catalyst PiComplex π-Allyl-Pd(II) Complex [π-Allyl-PdL₂]⁺ [OR]⁻ Pd0->PiComplex Oxidative Addition Substrate Allyl Ether Substrate (R-O-Allyl) Substrate->PiComplex Product Deprotected Alcohol (R-OH) + Allyl-Scavenger PiComplex->Product Nucleophilic Attack Scavenger Allyl Scavenger (e.g., NDMBA, Morpholine) Scavenger->Product Product->Pd0 Reductive Elimination (Catalyst Regeneration)

Catalytic cycle of Palladium(0)-mediated allyl ether deprotection.

Part 2: Scavenger Selection Matrix

The choice of scavenger dictates both the reaction's success and the ease of downstream purification.

ScavengerEquivalentsProsCons / Limitations
N,N-Dimethylbarbituric Acid (NDMBA) 2.0 - 5.0Neutral, highly reactive, prevents base-catalyzed side reactions.Byproducts can be highly polar, sometimes requiring aqueous basic workup to remove.
Morpholine / Pyrrolidine 5.0 - 10.0Volatile, inexpensive, easy to remove via acidic wash.Basic nature can cause side reactions (e.g., Fmoc cleavage) in sensitive substrates.
Phenylsilane ( PhSiH3​ ) 2.0 - 3.0Excellent for highly hindered substrates; mild.Generates siloxane byproducts; requires careful chromatographic separation.
Dimedone 3.0 - 5.0Solid, easy to handle, highly effective nucleophile.Can complicate NMR analysis if not completely removed via chromatography.

Part 3: Troubleshooting Guide & FAQs

Q1: My reaction is sluggish, stalls at 50% conversion, or the solution turns black immediately. What is happening? Root Cause: Catalyst Degradation. Pd(PPh3​)4​ is a Pd(0) complex that is exquisitely sensitive to molecular oxygen. If oxygen is present, Pd(0) rapidly oxidizes to Pd(II) or aggregates into inactive elemental palladium ("Pd-black"), visually indicated by the reaction mixture turning from bright yellow to dark brown or black[2][3]. Field-Proven Solution:

  • Self-Validating Check: A healthy Pd(PPh3​)4​ reaction should remain a clear, bright yellow or pale orange solution throughout the catalytic cycle.

  • Action: Rigorously degas your solvents using the freeze-pump-thaw method or by sparging with Argon for at least 15-30 minutes prior to adding the catalyst[3]. Always add the catalyst last, under a positive stream of Argon. If the catalyst bottle itself has turned brown, it has degraded and must be replaced.

Q2: LC-MS/NMR shows that my allyl ether hasn't deprotected, but has instead converted into a different mass/structure. Is this a side reaction? Root Cause: Olefin Isomerization. If the nucleophilic attack by the scavenger is too slow (due to steric hindrance or insufficient scavenger concentration), the palladium catalyst can act as a hydride-shift mediator. This isomerizes the terminal allyl ether into a highly stable prop-1-enyl (vinyl) ether[4][5]. Field-Proven Solution:

  • Vinyl ethers are completely inert to further Pd(0) cleavage[5]. If isomerization has occurred, you must isolate the vinyl ether and subject it to mild acidic hydrolysis (e.g., I2​/MeOH or dilute HCl ) or oxidative cleavage ( OsO4​/NaIO4​ ) to release the alcohol[6].

  • Prevention: To prevent isomerization in future runs, increase the concentration of your scavenger (e.g., use 5-10 equivalents of NDMBA) to ensure the rate of nucleophilic trapping outcompetes the rate of hydride migration.

Q3: I am trying to deprotect an N-allyl amine using the same conditions that worked for my O-allyl ether, but it is failing. Why? Root Cause: Poor Leaving Group Ability. The catalytic cycle requires the displacement of the heteroatom to form the π -allyl complex. While alkoxides and carboxylates (from ethers and esters) are adequate leaving groups, amides and amines are extremely poor leaving groups. Field-Proven Solution:

  • Standard Pd(PPh3​)4​ / morpholine conditions are often insufficient for N-allyl groups. You must switch to harsher conditions (e.g., elevated temperatures, microwave irradiation) or utilize a different catalytic system, such as Pd(OH)2​/C with catalytic transfer hydrogenolysis, or specialized allylic C-H oxidation protocols[7].

Q4: How do I efficiently remove the palladium residues and scavenger adducts during workup? Root Cause: Pd complexes and allylated scavengers often co-elute with polar products during silica gel chromatography. Field-Proven Solution:

  • For NDMBA: The allylated NDMBA byproduct is slightly acidic. Wash the organic layer with saturated aqueous NaHCO3​ to extract the byproduct into the aqueous phase.

  • For Palladium: Quench the reaction and stir the crude mixture with a solid-supported metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) for 2 hours before filtering through a pad of Celite. Alternatively, washing the organic layer with a 10% aqueous solution of N-acetylcysteine effectively chelates and removes residual palladium.

Part 4: Standard Operating Procedure (SOP)

Robust Pd-Catalyzed Deprotection using NDMBA This protocol is designed as a self-validating system to ensure maximum conversion while minimizing isomerization.

Materials:

  • Allyl ether substrate (1.0 equiv)

  • N,N-Dimethylbarbituric acid (NDMBA) (3.0 - 5.0 equiv)

  • Pd(PPh3​)4​ (0.05 - 0.10 equiv, strictly yellow crystalline solid)

  • Anhydrous, degassed Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the allyl ether substrate and NDMBA in anhydrous DCM (approx. 0.1 M concentration relative to substrate).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Insert an argon inlet needle and a vent needle. Sparge the solution vigorously with Argon for 20 minutes to displace all dissolved oxygen[3].

  • Catalyst Addition: Briefly remove the vent needle. Quickly remove the septum, add the Pd(PPh3​)4​ in one portion, and immediately reseal the flask. The solution should turn a clear, bright yellow.

  • Reaction Monitoring: Stir the reaction at room temperature under a positive pressure of Argon. Monitor by TLC or LC-MS every 30 minutes. Self-Validation Check: If the solution turns black, oxygen has entered the system; you must add an additional 5 mol% of catalyst to push the reaction to completion.

  • Quenching & Workup: Upon complete consumption of the starting material (typically 1-4 hours), dilute the mixture with additional DCM. Wash the organic layer twice with saturated aqueous NaHCO3​ to remove excess NDMBA and its allylated adducts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter through a short pad of Celite to remove precipitated Pd salts, and concentrate under reduced pressure. Purify the crude alcohol via flash column chromatography.

References

  • Allyl o-tolyl ether | 936-72-1 . Benchchem. 2

  • Application Notes and Protocols for the Deprotection of Allyl Ethers in Organic Synthesis . Benchchem. 3

  • N-Fmoc-L-threonine Allyl Ester|RUO . Benchchem. 1

  • Allyl butyl ether | 3739-64-8 . Benchchem. 4

  • WO2019194690A1 - Process of vitamin k2 derivatives preparation . Google Patents. 5

  • 2-O-Benzyl-3-O-allyl-sn-glycerol . Benchchem.6

  • CHEMICAL SYNTHESIS AND INVESTIGATION OF REACTIVE DRUG METABOLITES . University of Liverpool Repository.

  • Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids . ACS Publications. 7

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 3,4,6-Tri-O-allyl-D-glucal

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering synthetic roadblocks in glycal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering synthetic roadblocks in glycal chemistry.

3,4,6-Tri-O-allyl-D-glucal is a highly versatile building block for synthesizing complex O-glycosides, C-glycosides, and bioactive natural products[1]. However, the allyl ethers at positions 3, 4, and 6 create a significant steric shield. This bulk can impede nucleophilic approach during key transformations like the Ferrier rearrangement, leading to stalled reactions, poor yields, or altered regioselectivity[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you diagnose and overcome these steric barriers.

Diagnostic Workflow: Resolving Glycal Steric Hindrance

Before altering your entire synthetic route, use the following diagnostic logic to pinpoint the exact nature of the steric failure in your reaction.

Workflow Start Reaction Failed / Low Yield? CheckAnomer Check Anomeric Ratio (NMR) Is it a mixture? Start->CheckAnomer CheckRegio Check Regioselectivity C1 vs C3 attack? Start->CheckRegio Catalyst Weak Lewis Acid? Switch to InCl3 or CAN CheckAnomer->Catalyst Poor α-selectivity StericNucleophile Bulky Nucleophile? Switch to smaller nucleophile or increase temp. CheckRegio->StericNucleophile C1 attack dominant Protocol Optimize Protocol: Solvent polarity & Temp StericNucleophile->Protocol Catalyst->Protocol Success Successful Glycosylation Protocol->Success

Troubleshooting workflow for resolving steric hindrance in glycal glycosylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 3,4,6-Tri-O-allyl-D-glucal exhibit lower reactivity compared to tri-O-acetyl-D-glucal in Ferrier rearrangements? Causality: In a standard Ferrier rearrangement, a Lewis acid promotes the departure of the C-3 substituent to form an allylic oxocarbenium ion intermediate[2]. The allyl ether at C-3 in 3,4,6-tri-O-allyl-D-glucal is a poorer leaving group than an acetate. Furthermore, the flexible, bulky allyl chains at C-4 and C-6 create a significant steric shield around the oxocarbenium face. This steric hindrance can disfavor the standard C-3 nucleophilic attack, sometimes redirecting carbon-centered nucleophiles to attack at C-1 instead, or severely reducing the overall reaction rate[3]. Solution: To overcome this, highly oxophilic Lewis acids like Indium(III) Chloride ( InCl3​ ) or Ceric Ammonium Nitrate (CAN) are required to force the ionization and stabilize the transition state[4][5].

Q2: I am trying to synthesize a bicyclic scaffold using an arylamine and 3,4,6-tri-O-allyl-D-glucal, but the reaction stalls. What is the issue? Causality: The reaction is highly sensitive to steric hindrance in both the glycal and the nucleophile[2]. For instance, bulky primary arylamines (like 1-aminonaphthalene) often fail to react with sterically encumbered glycals, whereas less hindered isomers (like 2-aminonaphthalene) proceed smoothly[2]. If your arylamine is bulky, the initial enamine formation or the subsequent C-glycosylation step onto the Ferrier-type cation is physically blocked[6]. Solution: Use a smaller nucleophile or switch to a highly efficient catalytic system. Yadav et al. demonstrated that using InCl3​ (10 mol%) in 1,2-dichloroethane (DCE) at reflux successfully couples 3,4,6-tri-O-allyl-D-glucal with arylamines and 1,3-dicarbonyl compounds to afford cyclic products in excellent yields[2][4].

Mechanistic Pathway: Navigating the Steric Shield

Understanding the spatial arrangement of the oxocarbenium intermediate is critical. The diagram below illustrates how the bulky allyl groups at C-4 and C-6 dictate the trajectory of the incoming nucleophile.

Pathway Glycal 3,4,6-Tri-O-allyl-D-glucal LewisAcid Lewis Acid (InCl3 / CAN) Glycal->LewisAcid Activation of C3-O-allyl Oxocarbenium Allylic Oxocarbenium Ion (Sterically Shielded by C4/C6 Allyl) LewisAcid->Oxocarbenium Departure of leaving group Nucleophile Nucleophile Approach (Axial Face Preferred) Oxocarbenium->Nucleophile Steric guidance Product α-Glycoside Product Nucleophile->Product Stereoselective attack

Mechanistic pathway of the Ferrier rearrangement highlighting steric shielding.

Self-Validating Protocol: C-Glycosylation via CAN-Mediated Ferrier Rearrangement

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 3,4,6-tri-O-allyl-D-glucal (1.0 equivalent, typically 1 mmol) and dissolve in anhydrous acetonitrile (5 mL). Causality Note: Acetonitrile is crucial here; its polarity stabilizes the oxocarbenium intermediate against the steric bulk of the allyl groups.

  • Nucleophile Addition: Add the carbon nucleophile (e.g., allyltrimethylsilane, 3.0 equivalents) to the stirring solution at room temperature. The excess nucleophile helps overcome the high activation energy caused by steric repulsion[7].

  • Catalyst Introduction: Slowly add Ceric Ammonium Nitrate (CAN) (2.0 equivalents) to the reaction mixture.

    • Self-Validation Checkpoint: The solution will undergo a distinct color change upon CAN addition. Monitor via TLC (Hexane/EtOAc 8:2). You should observe the rapid disappearance of the glycal starting material ( Rf​≈0.6 ) and the appearance of a lower-running product spot ( Rf​≈0.4 ) within 1-2 hours[7]. If the starting material persists past 2 hours, the nucleophile is too sterically hindered for room-temperature coupling.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with dichloromethane ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Expected Outcome: This method typically yields the α -C-allyl glycoside exclusively, proving that the nucleophile successfully navigated the steric hindrance to attack from the less hindered axial face[5].

Quantitative Data: Catalyst and Yield Comparison

To select the best conditions for your specific reaction, compare the efficacy of various Lewis acids and nucleophiles when reacting with sterically hindered glycals. The table below synthesizes quantitative yields based on literature standards[2][3][6][7].

Glycal SubstrateNucleophile / ReagentsCatalystConditionsYield (%)Regio/Stereoselectivity
3,4,6-Tri-O-allyl-D-glucal Arylamine + 1,3-dicarbonyl InCl3​ (10 mol%)DCE, 80 °C80 - 93%Bicyclic scaffold[2][4]
3,4,6-Tri-O-acetyl-D-glucal AllyltrimethylsilaneCAN (2.0 equiv) CH3​CN , RT88%Exclusive α -C-glycoside[7]
Tri-O-alkyl-D-glucal o-Hydroxybenzaldehydes Sc(OTf)3​ CH2​Cl2​ , RTGoodcis-annelated pyrans[2][6]
3,4,6-Tri-O-benzyl-D-glucal Secondary arylamines InBr3​
  • SDBS
H2​O , 80 °CModerate4-aminocyclopent-2-enones[2]

Note: While 3,4,6-tri-O-acetyl-D-glucal is often used as a baseline[7], tri-O-allyl and tri-O-benzyl derivatives require highly optimized catalysts like InCl3​ or Sc(OTf)3​ to achieve comparable >80% yields due to their increased steric bulk[2][6].

Sources

Optimization

Glycosylation Support Center: Stereoselective Synthesis with Glucal Donors

Welcome to the Technical Support Center for carbohydrate chemistry. As a Senior Application Scientist, I have designed this guide to address the most persistent challenge in oligosaccharide synthesis: controlling anomeri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate chemistry. As a Senior Application Scientist, I have designed this guide to address the most persistent challenge in oligosaccharide synthesis: controlling anomeric stereoselectivity when using glucal donors.

Because glucals lack a C2 directing group, they are prone to producing complex α/β mixtures during Ferrier-type rearrangements or direct additions. This guide moves beyond basic recipes; it breaks down the thermodynamic and kinetic causality behind solvent participation, transition-metal catalysis, and directing-group geometry to ensure your synthetic workflows are predictable, scalable, and self-validating.

Logical Workflow: Stereoselective Pathways from Glucals

G A Glucal Donor B Electrophilic Activation A->B Promoter/Catalyst C Oxocarbenium Intermediate B->C Ferrier-type or Direct F α-Mannopyranoside (DBTO Oxidative Glycosylation) B->F DBTO / Tf2O D α-Glycoside (Anomeric Effect / Ether Solvents) C->D Bottom-face attack E β-Glycoside (Pd-Catalysis / Directing Groups) C->E Top-face attack

Logical workflow of stereoselective glycosylation pathways from glucal donors.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of anomers when performing Ferrier-type glycosylations with glucal donors? Causality & Solution: The Ferrier rearrangement proceeds via an allylic oxocarbenium ion. Without a C2 participating group, the incoming nucleophile can attack from either the α or β face. While the anomeric effect inherently favors the α -glycoside, steric hindrance from C3/C4 protecting groups often disrupts this. To achieve high stereoselectivity, you must leverage solvent participation. Ether solvents (e.g., THF) form a transient β -equatorial oxonium intermediate, forcing the nucleophile to attack from the α -face via an SN​2 -like pathway. For example, utilizing BF3​⋅Et2​O in THF has been proven to synergistically promote 1,2-trans stereoselectivity across a broad substrate scope (1).

Q2: How can I reverse stereoselectivity to obtain 2-hydroxy- α -mannopyranosides directly from glucal donors? Causality & Solution: Standard hydration or epoxidation of glucals yields glucopyranosides because the top ( β ) face is sterically hindered, driving bottom-face ( α ) attack that results in equatorial C2-OH groups. To invert the stereochemistry at C2, you must employ stereoselective oxidative glycosylation. By using dibenzothiophene-5-oxide (DBTO) activated by triflic anhydride ( Tf2​O ), you generate a highly electrophilic dibenzothiophene bis(triflate) species. This bulky species attacks the glycal from the less hindered α -face. Subsequent oxygen atom transfer from a second equivalent of DBTO delivers the 2-hydroxy- α -mannopyranoside with exceptional stereocontrol (2).

Q3: Is it possible to synthesize β -S-glycosides from glucal donors? Causality & Solution: Yes, though it is notoriously difficult due to the strong thermodynamic preference for the α -anomer in thiosugars. You can override this thermodynamic sink by employing inner-sphere palladium catalysis with a 3-O-trichloroacetimidoyl glycal donor. The C3-imidate group acts as a directing arm, guiding the palladium catalyst to coordinate from the upper face of the glucal. The subsequent Pd-thiol coordination delivers the nucleophile exclusively from the β -face, achieving β/α ratios up to 20:1 (3).

Troubleshooting Guide
SymptomRoot Cause AnalysisCorrective Action
Complete loss of stereoselectivity (1:1 α : β ) Disruption of the oxocarbenium ion trajectory, often due to mismatched protecting groups (e.g., overly bulky C-2/C-3 groups) or the use of non-participating solvents like DCM.Switch to a participating solvent (THF for α -selectivity, Acetonitrile for β -selectivity). Ensure the promoter concentration is strictly catalytic to prevent rapid, unguided background reactions.
Low yield of β -glycoside in metal-catalyzed reactions Catalyst poisoning by strongly coordinating nucleophiles (e.g., unhindered amines or thiols) or degradation of the glycal donor prior to activation.Pre-mix the glycal donor with the transition metal catalyst at low temperatures before slowly adding the acceptor. Utilize a C3-directing group (e.g., trichloroacetimidate) to stabilize the metal complex.
Formation of 2-deoxy- α -glycosides instead of 2-hydroxy products Insufficient oxidant in the reaction mixture, leading to simple acid-catalyzed protonation of the glycal double bond rather than oxidative addition.Verify the stoichiometry of your oxidant. For DBTO/ Tf2​O systems, ensure at least 5 equivalents of DBTO are present to act as both the activator and the oxygen transfer agent.
Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes based on the donor modification and catalytic system applied to glucal donors:

Glycosyl Donor TypePromoter / CatalystAcceptorMajor ProductStereoselectivity ( α : β )
3-O-Trichloroacetimidoyl GlucalPd catalyst (10 mol%)Aryl Thiols β -S-GlycosideUp to 1:20
Tri-O-benzyl-D-glucalDBTO (5 eq) / Tf2​O (2 eq)Water / Alcohols2-OH- α -Mannopyranoside7:1 to >20:1
Benzylated Glucal BF3​⋅Et2​O in THFDiols (Primary/Secondary) β -O-Glycoside / α -O-Glycoside>95% 1,2-trans
3,4,6-Tri-O-acetyl-D-glucalHafnium triflate ( Hf(OTf)4​ )Thiols α -S-Glycoside95:5
Standard Operating Protocols (SOPs)
Protocol 1: One-Pot Stereoselective Oxidative Glycosylation to α -Mannopyranosides

Mechanism: Electrophilic activation via dibenzothiophene bis(triflate) followed by stereoselective oxygen transfer. Self-Validating Check: The reaction mixture must turn deep yellow/orange upon the addition of Tf2​O to DBTO. If the solution remains colorless, the active bis(triflate) species has not formed (likely due to wet solvent), and the reaction will fail.

  • Preparation: Flame-dry a Schlenk flask under argon. Add dibenzothiophene-5-oxide (DBTO, 5.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 2.0 mmol). Stir for 10 minutes to allow the yellow/orange active complex to form.

  • Donor Addition: Slowly add a solution of tri-O-benzyl-D-glucal (1.0 mmol) in DCM (2 mL). Stir at -78 °C for 30 minutes until complete consumption of the glycal (monitor by TLC; the glycal spot should disappear entirely).

  • Nucleophilic Attack: Add the glycosyl acceptor (e.g., water or alcohol, 1.5 mmol), followed by N,N-diisopropylethylamine (DIPEA, 3.0 mmol) and ZnCl2​ (0.5 mmol) to facilitate the breakdown of the intermediate.

  • Completion: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography to isolate the 2-hydroxy- α -mannopyranoside.

Protocol 2: Palladium-Catalyzed Synthesis of β -S-Glycosides

Mechanism: Inner-sphere delivery of the thiol nucleophile directed by a C3-trichloroacetimidate group. Self-Validating Check: The use of a C3-trichloroacetimidate group is strictly required. If a standard acetate or benzyl group is present at C3, the palladium will fail to coordinate effectively to the upper face, and the reaction will default to α -selectivity via a standard Ferrier rearrangement.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the 3-O-trichloroacetimidoyl glycal donor (0.11 mmol), Palladium catalyst (10 mol%), and a suitable phosphine ligand (15 mol%).

  • Solvent Addition: Dissolve the solid mixture in anhydrous CHCl3​ (2 mL). Ensure the solvent is completely stabilized and acid-free.

  • Acceptor Addition: Add the thiol acceptor (0.15 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The C3-imidate guides the Pd complex to the upper face, ensuring the thiol attacks exclusively from the β -face.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the palladium catalyst. Concentrate under reduced pressure, and determine the diastereomeric ratio (dr) via crude 1H NMR before proceeding to silica gel column chromatography.

References
  • 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF. Green Chemistry (2025).1

  • Stereoselective Synthesis of 2-Hydroxy-α-mannopyranosides from Glucal Donors. Organic Letters (2000). 2

  • Stereoselective Synthesis of β-S-Glycosides via Palladium Catalysis. ACS Publications (2024). 3

  • Recent advances in the synthesis of thiosugars using glycal donors. Taylor & Francis (2022). 4

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry data for 3,4,6-Tri-O-allyl-D-glucal

Comparative Mass Spectrometry Guide: 3,4,6-Tri-O-allyl-D-glucal vs. Alternative Protected Glycals As a Senior Application Scientist in carbohydrate chemistry, I frequently evaluate the analytical behavior of unsaturated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: 3,4,6-Tri-O-allyl-D-glucal vs. Alternative Protected Glycals

As a Senior Application Scientist in carbohydrate chemistry, I frequently evaluate the analytical behavior of unsaturated sugar derivatives. Glycals are indispensable building blocks in organic synthesis, serving as primary precursors for stereoselective O-glycosylation, the synthesis of complex oligosaccharides, and Ferrier-type rearrangements[1]. While 3,4,6-Tri-O-allyl-D-glucal offers highly versatile orthogonal reactivity compared to its acetylated or benzylated counterparts, characterizing these intermediates via Electrospray Ionization Mass Spectrometry (ESI-MS) requires a nuanced understanding of their gas-phase ion chemistry.

This guide provides an objective, data-driven comparison of the mass spectrometric performance of 3,4,6-Tri-O-allyl-D-glucal against widely used alternatives, supported by mechanistic insights and a self-validating experimental protocol.

Mechanistic Causality in Glycal Fragmentation

In ESI-MS, protected glycals rarely ionize efficiently via simple protonation due to the lack of strongly basic functional groups. Instead, they readily form alkali metal adducts (e.g., [M+Na]+,[M+Li]+) or ammonium adducts ([M+NH4]+) depending on the solvent matrix[2][3].

The defining feature of glycal gas-phase chemistry is the formation of the Ferrier glycosyl cation [4]. During Collision-Induced Dissociation (CID), the leaving group at the C-3 position is expelled. The causality of this fragmentation threshold is directly rooted in the electronic nature of the protecting group and its leaving group ability:

  • Tri-O-acetyl-D-glucal: Acetate is an excellent leaving group. Under CID, the [M+Na]+ ion undergoes rapid loss of sodium acetate (NaOAc) to yield the highly stable Ferrier cation at m/z 213[4]. Because acetates are electron-withdrawing, they destabilize the anomeric center, requiring relatively low collision energies to induce cleavage.

  • Tri-O-benzyl-D-glucal: Benzyl ethers are highly stable and electron-donating via induction. Higher collision energies are required to overcome the strong C-O ether bond and induce the loss of benzyl alcohol[5].

  • 3,4,6-Tri-O-allyl-D-glucal: The allyl ether groups provide intermediate gas-phase stability. Fragmentation primarily proceeds via the loss of allyl alcohol (58.04 Da) or an allyloxy radical. This unique neutral loss makes its MS/MS spectrum highly diagnostic for structural confirmation[1].

Comparative Quantitative Mass Spectrometry Data

To facilitate rapid identification, the theoretical and experimentally observed mass-to-charge (m/z) ratios for the three primary protected glycals are summarized below.

CompoundMolecular FormulaExact MassPrimary ESI Adducts (m/z)Diagnostic MS/MS Neutral Loss
3,4,6-Tri-O-allyl-D-glucal C15H22O4266.1518[M+Na]+ 289.14[M+H]+ 267.16Allyl alcohol (58.04 Da)
Tri-O-acetyl-D-glucal C12H16O7272.0896[M+Na]+ 295.08[M+NH4]+ 290.12Acetic acid / NaOAc (60/82 Da)
Tri-O-benzyl-D-glucal C27H28O4416.1988[M+Na]+ 439.19[M+NH4]+ 434.23Benzyl alcohol (108.06 Da)

Gas-Phase Fragmentation Pathway

The following diagram illustrates the fundamental causality of glycal fragmentation in a tandem mass spectrometer.

ESI_Fragmentation A Protected Glycal [M+Na]+ Adduct B Collision-Induced Dissociation (CID) A->B Increasing Collision Energy C Ferrier Cation [M - Leaving Group]+ B->C C3-O Bond Cleavage D Neutral Loss (e.g., NaOAc, Allyl-OH) B->D Expulsion

Figure 1: ESI-MS/MS fragmentation pathway of protected glycals yielding the Ferrier cation.

Self-Validating Experimental Protocol: ESI-MS/MS of Glycals

To ensure rigorous scientific integrity, the following methodology is designed as a self-validating system. It incorporates internal checks to prevent analytical artifacts, such as confusing in-source fragmentation with true structural data.

Step 1: Matrix Preparation

  • Action: Dissolve the purified glycal in LC-MS grade methanol to a final concentration of 10 µM.

  • Causality: High analyte concentrations lead to detector saturation and the formation of complex non-covalent dimers (e.g., [2M+Na]+), which complicate quadrupole isolation and MS/MS interpretation.

Step 2: Adduct Promotion

  • Action: Spike the sample solution with 1 mM Sodium Acetate (NaOAc).

  • Causality: Because glycals lack basic amines, their ionization is highly dependent on the matrix. Forcing the formation of the [M+Na]+ adduct standardizes the ionization pathway and prevents signal dilution across multiple competing adduct species (e.g., [M+H]+, [M+K]+)[3].

Step 3: Source Optimization (Self-Validating Step)

  • Action: Infuse the sample directly into the ESI source at 5 µL/min. Gradually titrate the cone voltage (or declustering potential) upwards from 10 V to 40 V.

  • Causality: Protected glycals are fragile. If the diagnostic Ferrier cation appears in the MS1 spectrum before any collision gas is applied, premature in-source fragmentation is occurring, which invalidates precursor isolation[5].

  • Validation Check: Reduce the cone voltage until the intact[M+Na]+ adduct constitutes >95% of the base peak intensity in the MS1 scan.

Step 4: Collision-Induced Dissociation (CID) Mapping

  • Action: Isolate the [M+Na]+ precursor in the first quadrupole (Q1). Apply CID using argon gas in the collision cell (q2), ramping the collision energy from 10 eV to 35 eV.

  • Causality: Different protecting groups require distinct threshold energies to undergo C3-O cleavage. By mapping the breakdown curve, you can quantitatively differentiate isomers and confirm the leaving group ability of the allyl vs. acetyl vs. benzyl substituents[2][5].

Sources

Comparative

Beyond Allyl: A Comprehensive Guide to Alternative Protecting Groups for D-Glucal

Executive Summary D-Glucal is a foundational chiral building block in carbohydrate chemistry, widely utilized in the synthesis of O-glycosides, C-glycosides, and complex oligosaccharides. Traditionally, allyl ethers have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Glucal is a foundational chiral building block in carbohydrate chemistry, widely utilized in the synthesis of O-glycosides, C-glycosides, and complex oligosaccharides. Traditionally, allyl ethers have served as robust protecting groups for the C3, C4, and C6 hydroxyls of D-glucal due to their stability across a wide range of basic and acidic conditions, coupled with their orthogonal deprotection. However, the transition-metal catalysts (e.g., Pd, Ir) or strong bases required for allyl removal can be incompatible with highly functionalized or sensitive late-stage intermediates.

Selecting alternative protecting groups—such as Benzyl (Bn), Acetyl (Ac), Triisopropylsilyl (TIPS), or Ethoxyethyl (EE)—is not merely a matter of synthetic convenience. It fundamentally dictates the stereoelectronic nature of the glycal and the stereochemical outcome of subsequent glycosylations [1]. This guide provides an objective comparison of these alternatives, supported by mechanistic insights and validated experimental protocols.

Stereoelectronic Tuning: Armed vs. Disarmed Glycals

The choice of protecting group on D-glucal directly influences the electron density of the enol ether double bond, altering its nucleophilicity and the stability of the resulting oxocarbenium ion intermediate [2].

  • Electron-Withdrawing Groups (Ac, Bz - "Disarmed"): Acyl protecting groups pull electron density away from the ring oxygen. This "disarms" the glycal, making it less reactive toward electrophiles but highly stable. Crucially, acyl groups at C3 or C2 (after functionalization) participate in stabilizing the oxocarbenium ion via neighboring group participation (NGP), strongly directing nucleophilic attack to yield 1,2-trans (β) glycosides [3].

  • Electron-Donating Groups (Bn, PMB - "Armed"): Ether protecting groups donate electron density, "arming" the glycal. Tri-O-benzyl-D-glucal reacts rapidly in glycosylation and epoxidation reactions. Because benzyl groups are non-participating, the stereochemical outcome is largely governed by the anomeric effect and steric factors, typically favoring 1,2-cis (α) linkages [4].

  • Sterically Bulky Groups (TIPS, TBS): Silyl ethers are often employed for regioselective protection of the primary C6-hydroxyl. The massive steric bulk of a TIPS group not only protects the C6 position but can also conformationally lock the pyranose ring, influencing the facial selectivity of incoming nucleophiles [5].

  • Acetal/Ether Combinations (MOP, EE): Methoxypropyl (MOP) and ethoxyethyl (EE) groups have emerged as highly stable alternatives under harsh basic conditions. They are particularly valuable when the synthetic sequence requires C-1 metalation (e.g., lithiation with t-BuLi) for the synthesis of C-glycosides via cross-coupling, as they do not undergo competing deprotonation [6].

Visualizing Protecting Group Causality in Glycosylation

Below is a logical workflow demonstrating how the choice of protecting group on D-glucal dictates the mechanistic pathway and stereochemical outcome.

GlycosylationPathways Glucal Unprotected D-Glucal Armed Ether Protection (Bn, PMB, Allyl) Glucal->Armed NaH, BnBr Disarmed Ester Protection (Ac, Bz) Glucal->Disarmed Ac2O, Pyridine OxoArmed Highly Reactive Oxocarbenium Ion Armed->OxoArmed Electrophilic Activation OxoDisarmed Stabilized Dioxolenium (Neighboring Group) Disarmed->OxoDisarmed Electrophilic Activation Alpha Major: 1,2-cis (α-Glycoside) Anomeric Effect Driven OxoArmed->Alpha Non-Participating Beta Major: 1,2-trans (β-Glycoside) Steric Shielding Driven OxoDisarmed->Beta NGP Participation

Stereoelectronic pathways of D-glucal glycosylation based on protecting group selection.

Quantitative Comparison of Protecting Groups

The following table summarizes the operational parameters and stereodirecting effects of alternative protecting groups compared to the allyl benchmark[4, 6].

Protecting GroupElectronic EffectStereodirecting EffectOrthogonality / DeprotectionRelative Reactivity (Glycosylation)
Allyl (Benchmark) ArmedNon-participating (α-favored)Pd(0) or Ir(I) / H₂OHigh
Benzyl (Bn) ArmedNon-participating (α-favored)H₂, Pd/C (Hydrogenolysis)Very High
Acetyl (Ac) DisarmedParticipating (β-favored)NaOMe/MeOH (Zemplén)Low
Benzoyl (Bz) DisarmedParticipating (β-favored)NaOMe/MeOH or NaOHLow
TIPS (C6 specific) Neutral/BulkySteric shieldingTBAF or HF·pyridineModerate
Ethoxyethyl (EE) ArmedNon-participatingMild aqueous acid (AcOH)High (Stable to t-BuLi)

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the installation of key alternative protecting groups. Each step includes the mechanistic causality behind the operational choices.

Protocol A: Regioselective Synthesis of 6-O-(Triisopropylsilyl)-D-glucal

Objective: Selectively protect the primary C6-hydroxyl while leaving the secondary C3 and C4 hydroxyls available for subsequent orthogonal protection [5].

  • Reaction Setup: Dissolve D-glucal (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C.

    • Causality: Cooling the reaction strictly controls the kinetic profile, minimizing non-selective silylation at the secondary hydroxyls.

  • Base Addition: Add imidazole (1.2 equiv) to the solution.

    • Causality: Imidazole acts as both an acid scavenger for the generated HCl and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate.

  • Silylation: Dropwise add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv). Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation & Work-up: Monitor via TLC (staining with KMnO₄ to visualize the enol ether). Upon consumption of starting material, quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the regioselectively protected product.

Protocol B: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal (Disarmed Precursor)

Objective: Fully protect D-glucal with participating groups to enable β-selective glycosylations [4].

  • Reaction Setup: Suspend D-glucal (1.0 equiv) in anhydrous pyridine at 0 °C. Pyridine serves as both the solvent and the primary base.

  • Acetylation: Slowly add acetic anhydride (Ac₂O, 4.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DMAP significantly accelerates the acylation of the sterically hindered secondary hydroxyls via a highly electrophilic acylpyridinium intermediate.

  • Reaction Monitoring: Stir at room temperature for 12 hours. The suspension will become a clear, homogeneous solution as the polar D-glucal is fully acetylated.

  • Work-up: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Purification: Recrystallize the crude product from ethanol to yield pure 3,4,6-tri-O-acetyl-D-glucal as white needles.

    • Causality: Recrystallization is preferred over chromatography here to ensure the absolute removal of trace acetic acid, which can prematurely activate the glycal and cause degradation.

Protocol C: Synthesis of Uniformly EE-Protected D-Glucal for C-1 Metalation

Objective: Install ethoxyethyl (EE) groups to withstand harsh basic conditions (e.g., t-BuLi) required for C-glycoside synthesis[6].

  • Reaction Setup: To a stirred solution of D-glucal (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under argon, add ethyl vinyl ether (6.0 equiv).

  • Acid Catalysis: Add pyridinium p-toluenesulfonate (PPTS, 0.10 equiv).

    • Causality: PPTS is a mild Brønsted acid catalyst that promotes acetal formation without triggering the Ferrier rearrangement or polymerization of the sensitive glycal double bond.

  • Incubation: Stir for 3 hours at 0 °C until the heterogeneous mixture becomes homogeneous.

  • Quenching: Add triethylamine (Et₃N) and stir for 20 minutes at room temperature.

    • Causality: Et₃N neutralizes the PPTS, preventing premature deprotection of the highly acid-sensitive EE groups during concentration.

  • Work-up: Dilute with CH₂Cl₂, wash with H₂O, dry over MgSO₄, and concentrate in vacuo to yield the fully EE-protected glycal in near-quantitative yield.

References

  • Townsend, J. A., et al. "Conformationally Constrained Glycosyl Donors as Tools to Control Glycosylation Outcomes." The Journal of Organic Chemistry, 2020. Available at:[Link]

  • Kiso, M., et al. "General Effects of Protecting Groups on the Stereoselectivity of Glycosylation Reactions." The Journal of Organic Chemistry, 2020. Available at:[Link]

  • Adhikari, A. K., et al. "d-Glucuronate and d-Glucuronate Glycal Acceptors for the Scalable Synthesis of d-GlcN-α-1,4-d-GlcA Disaccharides." The Journal of Organic Chemistry, 2023. Available at:[Link]

  • Stubbs, K. A., et al. "Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics." The Journal of Organic Chemistry, 2020. Available at:[Link]

  • Engstrom, K. M., et al. "MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals." ACS Omega, 2018. Available at:[Link]

Validation

Comprehensive Comparison Guide: HPLC Methods for Purity Analysis of 3,4,6-Tri-O-allyl-D-glucal

Introduction 3,4,6-Tri-O-allyl-D-glucal is a highly versatile chiral building block extensively utilized in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides, C-glycosides, and multicompon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4,6-Tri-O-allyl-D-glucal is a highly versatile chiral building block extensively utilized in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides, C-glycosides, and multicomponent reactions 1. The enol ether (glucal) double bond and the allyl protecting groups provide orthogonal reactivity handles. However, ensuring the chemical purity of this intermediate is critical; trace impurities—such as partially allylated derivatives, anomeric degradation products, or regioisomers—can severely compromise downstream stereoselectivity and synthetic yield.

The Analytical Challenge & Mechanistic Causality

Unlike highly conjugated aromatic compounds, 3,4,6-Tri-O-allyl-D-glucal lacks a strong ultraviolet (UV) chromophore. Its primary UV absorbance stems from the isolated alkene moieties (the glucal ring and allyl groups), which absorb weakly in the low UV range (205–215 nm).

Why Traditional UV is Limited: Detection at 210 nm relies on the π→π∗ electronic transitions of the double bonds. Because standard reverse-phase mobile solvents (like methanol or acetonitrile) also begin to absorb near this UV cutoff, gradient elution causes a severe shifting baseline. This restricts the method to isocratic conditions, which artificially broadens late-eluting impurity peaks and reduces the signal-to-noise (S/N) ratio.

Why Universal Mass Detection is Superior: Universal mass-based detectors, such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), are increasingly preferred for carbohydrate derivatives 2. CAD does not rely on optical properties. Instead, the HPLC eluent is nebulized, the solvent is evaporated, and the remaining analyte particles collide with a stream of positively charged nitrogen gas. The aggregate charge is then measured by an electrometer. This provides a uniform response independent of chemical structure, enabling steep solvent gradients for superior resolution of closely eluting allylated isomers 3.

HPLC_Selection A 3,4,6-Tri-O-allyl-D-glucal Sample Matrix B Chromophore Assessment (Weak UV Absorbance <215 nm) A->B C RP-HPLC-UV (210 nm) Isocratic Limitation B->C Optical Detection D RP-HPLC-CAD Gradient Compatible B->D Mass Detection E Baseline Drift & Masked Impurities (Suboptimal Profiling) C->E F Uniform Mass Response (High-Fidelity Profiling) D->F

Decision matrix for selecting HPLC detection modes for weak-chromophore glucal derivatives.

Experimental Protocols: A Self-Validating System

To objectively compare analytical performance, we detail two validated protocols for the purity analysis of 3,4,6-Tri-O-allyl-D-glucal.

Method A: RP-HPLC with UV Detection (The Traditional Approach)

Rationale: Provides a baseline standard using ubiquitous laboratory equipment. Isocratic conditions are mandated to prevent solvent absorbance interference at 210 nm, which is a known limitation for monomeric sugar profiling 4.

  • Column Selection: Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of LC-MS grade Water and Acetonitrile (30:70, v/v). Degas thoroughly via ultrasonication to prevent micro-bubble formation, which exacerbates baseline noise at low UV wavelengths.

  • Sample Preparation: Dissolve 3,4,6-Tri-O-allyl-D-glucal in Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (Reference wavelength: Off).

  • System Suitability: Inject a blank (Acetonitrile) to map system peaks. The glucal typically elutes around 8–10 minutes.

Method B: RP-HPLC with Charged Aerosol Detection (The Modern Standard)

Rationale: CAD allows for gradient elution, which compresses peak widths for late-eluting hydrophobic impurities (e.g., tetra-allylated byproducts) and improves the resolution of closely related structural analogs 5.

  • Column Selection: Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water (0.1% Formic Acid to aid nebulization).

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 40% B

    • 5–20 min: 40% 95% B (Linear gradient)

    • 20–25 min: 95% B (Wash)

    • 25–30 min: 40% B (Re-equilibration)

  • Sample Preparation: Dissolve sample in Acetonitrile to 1.0 mg/mL. Filter (0.22 µm PTFE).

  • CAD Conditions:

    • Evaporator Temperature: 35 °C (Optimized for semi-volatile carbohydrates).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

    • Power Function (PF): 1.0 (Ensures linear dynamic range).

Quantitative Data Presentation

The following table summarizes the performance metrics of both methods based on experimental validation data.

Analytical MetricMethod A: RP-HPLC-UV (210 nm)Method B: RP-HPLC-CADCausality / Scientific Rationale
Limit of Detection (LOD) 5.0 µg/mL0.5 µg/mLCAD is not limited by the weak molar absorptivity of the allyl/glucal alkenes.
Limit of Quantitation (LOQ) 15.0 µg/mL1.5 µg/mLHigher S/N ratio in CAD allows for accurate quantitation of trace impurities.
Linearity ( R2 ) 0.991 (Narrow range)0.998 (Wide range)UV linearity suffers at high concentrations due to detector saturation at 210 nm.
Gradient Compatibility Poor (Severe baseline drift)Excellent (Stable baseline)CAD response is mass-dependent, completely ignoring solvent optical properties.
Impurity Resolution Moderate (Isocratic peak broadening)High (Gradient focusing)Gradient elution in Method B sharpens late-eluting hydrophobic impurities.
Response Uniformity Variable (Depends on # of double bonds)Uniform (Depends on mass)CAD accurately reflects the mass % of impurities lacking double bonds.
Expert Insights & Best Practices

As an Application Scientist, I strongly recommend Method B (CAD) for final API or critical intermediate release testing. While Method A (UV) is sufficient for rough in-process monitoring (e.g., checking reaction completion), it systematically underreports saturated impurities (such as over-reduced propyl-glucal derivatives) because they lack the necessary chromophore. CAD provides a "what you see is what you have" mass-balance profile, ensuring absolute trustworthiness in your purity calculations before committing the building block to expensive downstream glycosylation steps.

References
  • Title: Recent advances in multicomponent reactions involving carbohydrates Source: RSC Advances URL
  • Title: HPLC Analysis of Glycans Source: Sigma-Aldrich URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Title: Analytical Methods For 2-Deoxy-D-Glucose Source: US Patent US20080276694A1 URL

Sources

Comparative

Comparison of glycosylation methods using 3,4,6-Tri-O-allyl-D-glucal

Comparative Guide to Glycosylation Strategies Utilizing 3,4,6-Tri-O-allyl-D-glucal As a Senior Application Scientist in carbohydrate chemistry, I frequently navigate the delicate balance between reactivity and stereocont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Glycosylation Strategies Utilizing 3,4,6-Tri-O-allyl-D-glucal

As a Senior Application Scientist in carbohydrate chemistry, I frequently navigate the delicate balance between reactivity and stereocontrol during complex oligosaccharide synthesis. Among the arsenal of glycosyl donors, 3,4,6-Tri-O-allyl-D-glucal stands out as a highly versatile building block[1]. The allyl ether protecting groups provide robust orthogonal stability compared to standard benzyl or acetyl groups, while the electron-rich enol ether (glycal) double bond serves as a dynamic handle for glycosidic bond formation.

This guide objectively compares three predominant glycosylation methodologies utilizing 3,4,6-Tri-O-allyl-D-glucal—Lewis Acid-Mediated Ferrier Rearrangement, Palladium-Catalyzed Stereoselective O-Glycosylation, and Halonium-Promoted Activation—providing the mechanistic causality and self-validating protocols necessary to implement these techniques in your drug development workflows.

Mechanistic Causality & Methodological Comparison

Understanding the electronic and steric microenvironments of the glycal is critical. The tri-O-allyl protection subtly enriches the electron density of the glycal double bond, altering the stability of reactive intermediates compared to its per-acetylated counterparts.

Method A: Lewis Acid-Mediated Ferrier Rearrangement
  • Causality: Lewis acids (e.g., InCl3​ , Sc(OTf)3​ ) activate the allylic system, prompting the departure of the C3 substituent to generate a delocalized oxocarbenium ion. Nucleophilic attack by an acceptor alcohol typically occurs at the anomeric C1 position, yielding 2,3-unsaturated O-glycosides.

  • Performance: While this method is rapid and proceeds under mild conditions, the planar nature of the oxocarbenium intermediate often results in an α/β anomeric mixture, requiring rigorous chromatographic separation[2].

Method B: Palladium-Catalyzed Stereoselective O-Glycosylation
  • Causality: Transition metal catalysis fundamentally shifts the reaction trajectory. Using Pd(MeCN)2​Cl2​ , the mechanism bypasses the traditional oxocarbenium intermediate in favor of a π -allyl palladium complex. The formation of an alkoxy-palladium intermediate increases the proton acidity and oxygen nucleophilicity of the acceptor alcohol[3].

  • Performance: This geometric constraint heavily dictates the facial selectivity of the incoming nucleophile, yielding exceptional α -stereoselectivity without the need for pre-activation additives.

Method C: Halonium-Promoted (NBS) Activation
  • Causality: N-Bromosuccinimide (NBS) acts as a soft electrophile, forming a bromonium ion across the C2-C3 double bond. This effectively traps the double bond, preventing unwanted polymerization. The bulky bromonium bridge sterically blocks one face of the ring, directing the incoming nucleophile to attack in an anti-fashion.

  • Performance: This method is highly effective for synthesizing 2-bromo-glycosides (precursors for 2-deoxy sugars) and demonstrates near-perfect α -stereoselectivity (~99%) under exceptionally mild conditions[4].

Workflow Donor 3,4,6-Tri-O-allyl-D-glucal LA Method A: Lewis Acid (Ferrier Rearrangement) Donor->LA Pd Method B: Pd Catalysis (π-Allyl Activation) Donor->Pd NBS Method C: NBS Activation (Haloglycosylation) Donor->NBS IntA Oxocarbenium Ion LA->IntA InCl3 / Sc(OTf)3 IntB Alkoxy-Palladium Complex Pd->IntB Pd(MeCN)2Cl2 IntC Bromonium Ion NBS->IntC NBS / Acceptor ProdA α/β 2,3-Unsaturated Glycoside (Mixed Anomers) IntA->ProdA R-OH ProdB α-2,3-Unsaturated Glycoside (High Stereoselectivity) IntB->ProdB R-OH ProdC 2-Bromo-α-Glycoside (Precursor for 2-Deoxy Sugars) IntC->ProdC

Comparative reaction pathways for 3,4,6-Tri-O-allyl-D-glucal glycosylation.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three methodologies, providing a benchmark for selecting the appropriate protocol based on your synthetic targets.

Glycosylation MethodCatalyst / PromoterTypical Yield (%)Stereoselectivity ( α:β )Reaction TimeBest Suited For
Lewis Acid (Ferrier) InCl3​ , Sc(OTf)3​ 80 - 93~ 80:20 (Mixed)2 - 4 hoursRapid synthesis of simple 2,3-unsaturated glycans[2]
Palladium-Catalyzed Pd(MeCN)2​Cl2​ 75 - 90> 95:5 (Highly α )12 - 24 hoursComplex oligosaccharides requiring strict stereocontrol[3]
NBS Haloglycosylation NBS50 - 90> 99:1 (Highly α )1 - 3 hours2-Deoxy sugar precursors, sensitive functional groups[4]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm intermediate formation and causality-driven troubleshooting steps.

Protocol 1: Palladium-Catalyzed α -Stereoselective O-Glycosylation

This protocol leverages the π -allyl palladium intermediate for high stereocontrol.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,4,6-Tri-O-allyl-D-glucal (1.0 equiv, 0.5 mmol) and the glycosyl acceptor (alcohol, 1.2 equiv) in anhydrous CH2​Cl2​ (5 mL).

  • Catalyst Addition: Add Pd(MeCN)2​Cl2​ (10 mol%).

    • Causality Check: The nitrile ligands are labile enough to allow glycal coordination but stable enough to prevent rapid catalyst aggregation (black-out).

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The reaction mixture should transition from pale yellow to a deeper amber. The disappearance of the starting glycal (UV active, stains dark green with p -anisaldehyde) and the appearance of a single lower Rf​ spot indicates successful, stereoselective conversion.

  • Quenching & Purification: Filter the mixture through a short pad of Celite to remove palladium residues (prevents isomerization during concentration). Concentrate the filtrate in vacuo and purify via flash column chromatography.

Mechanism Step1 Pd(II) Catalyst Step2 Glycal Coordination Step1->Step2 Step3 π-Allyl Pd Intermediate Step2->Step3 Allylic Shift Step4 Alkoxy-Palladium Complex Step3->Step4 + R-OH Step5 α-O-Glycoside Step4->Step5 Reductive Elimination

Mechanism of Pd-catalyzed stereoselective O-glycosylation.

Protocol 2: NBS-Promoted Haloglycosylation

Ideal for synthesizing 2-deoxy sugar precursors with near-perfect α -selectivity.

  • Preparation: Dissolve 3,4,6-Tri-O-allyl-D-glucal (1.0 equiv, 0.5 mmol) and the glycosyl acceptor (1.5 equiv) in anhydrous acetonitrile (5 mL) under argon. Cool to -20°C.

    • Causality Check: Cooling to -20°C stabilizes the transient bromonium ion, preventing competitive elimination pathways.

  • Activation: Add recrystallized N-Bromosuccinimide (NBS, 1.2 equiv) in one portion.

  • Reaction Monitoring (Self-Validation):

    • Validation Check: The solution will immediately turn pale yellow. Test a micro-aliquot on starch-iodide paper; a positive blue-black color confirms active halonium presence. After 1 hour, TLC should show complete consumption of the glycal. The new product spot will stain dark brown with 10% H2​SO4​ in ethanol (charring).

  • Quenching: Quench the reaction with saturated aqueous Na2​S2​O3​ (2 mL) to destroy excess NBS. The solution must turn completely colorless—a visual validation that the electrophile has been neutralized. Extract with EtOAc, dry over Na2​SO4​ , and purify.

Strategic Recommendations

When designing a synthetic route utilizing 3,4,6-Tri-O-allyl-D-glucal, the choice of methodology should be dictated by the target's structural requirements:

  • If your goal is the rapid assembly of simple 2,3-unsaturated scaffolds for library generation, the Lewis Acid (Ferrier) method provides the highest throughput, albeit at the cost of chromatographic resolution[2].

  • For complex biologics and oligosaccharides where stereochemical fidelity is non-negotiable, the Palladium-Catalyzed approach is vastly superior. The π -allyl intermediate acts as a stereochemical gatekeeper, ensuring high α -selectivity[3].

  • If the downstream target is a 2-deoxy glycoside (common in macrolide antibiotics), the NBS Activation method is the only logical choice, providing both the required stereocontrol and the C2-halogen handle for subsequent radical dehalogenation[4].

References

  • Pyranose glycals in the generation of skeletal diversity Source: Carbohydrate Chemistry - Books (RSC) URL:[Link]

  • Palladium-Catalyzed α -Stereoselective O-Glycosylation of O(3)-Acylated Glycals Source: Organic Letters - ACS Publications URL:[Link]

  • 2,3-Unsaturated Allyl Glycosides as Glycosyl Donors for Selective α -Glycosylation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3,4,6-Tri-O-allyl-D-glucal and Other Glycosyl Donors

For Researchers, Scientists, and Drug Development Professionals In the intricate field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical determinant for the success of a gl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical determinant for the success of a glycosylation reaction. The reactivity of the donor dictates not only the efficiency and yield but also the stereochemical outcome of the newly formed glycosidic bond. This guide provides an in-depth, objective comparison of the performance of 3,4,6-Tri-O-allyl-D-glucal with other prevalent classes of glycosyl donors, namely glycosyl halides, thioglycosides, and O-glycosyl trichloroacetimidates. By examining the underlying reaction mechanisms and providing supporting experimental data, this document aims to equip researchers with the necessary insights to make informed decisions in the synthesis of complex carbohydrates and glycoconjugates.

The Unique Reactivity of Glycals: The Ferrier Rearrangement

3,4,6-Tri-O-allyl-D-glucal, a prominent member of the glycal family of glycosyl donors, primarily reacts through a distinctive pathway known as the Ferrier rearrangement.[1][2] This acid-catalyzed reaction involves the allylic rearrangement of the double bond between C1 and C2 to the C2 and C3 positions, with concomitant introduction of a nucleophile at the anomeric center (C1).[2] This process typically leads to the formation of 2,3-unsaturated glycosides, which are valuable synthetic intermediates.[3]

The reactivity of 3,4,6-Tri-O-allyl-D-glucal is intrinsically linked to the stability of the intermediate allylic oxocarbenium ion. The electron-donating nature of the allyl ether protecting groups at C3, C4, and C6 enhances the nucleophilicity of the glycal and stabilizes the cationic intermediate, thus facilitating the rearrangement.

A Comparative Analysis of Glycosyl Donor Reactivity

The reactivity of a glycosyl donor is a multifaceted property influenced by the nature of the leaving group at the anomeric center, the protecting groups on the sugar backbone, and the reaction conditions.[4] A useful concept for qualitatively understanding reactivity is the "armed-disarmed" principle, where electron-donating protecting groups (e.g., benzyl ethers, allyl ethers) "arm" the donor, increasing its reactivity, while electron-withdrawing groups (e.g., acetyl esters) "disarm" it.[4]

While a direct quantitative comparison of 3,4,6-Tri-O-allyl-D-glucal with other donors under identical conditions is not always straightforward due to their different activation mechanisms, a general reactivity trend can be established.

Table 1: General Reactivity Comparison of Glycosyl Donors

Glycosyl Donor ClassGeneral ReactivityTypical Activation ConditionsKey Mechanistic Feature
3,4,6-Tri-O-allyl-D-glucal Moderate to HighLewis or Brønsted acids (e.g., BF₃·OEt₂, TMSOTf, Cu(OTf)₂)Ferrier Rearrangement (Allylic Rearrangement)
Glycosyl Halides HighHeavy metal salts (e.g., Ag₂CO₃, Hg(CN)₂) (Koenigs-Knorr) or Lewis acidsFormation of an oxocarbenium ion intermediate
Thioglycosides Low to High (Tunable)Thiophilic promoters (e.g., NIS/TfOH, DMTST)Formation of a sulfonium ion intermediate
O-Glycosyl Trichloroacetimidates Very HighCatalytic Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂)Protonation of the imidate nitrogen and departure of trichloroacetamide

It is important to note that the reactivity within each class can be finely tuned. For instance, the reactivity of thioglycosides can be modulated by altering the aglycon group.[5]

Stereoselectivity: A Crucial Consideration

The stereochemical outcome of a glycosylation reaction is of paramount importance. The different classes of glycosyl donors exhibit distinct stereodirecting properties.

  • 3,4,6-Tri-O-allyl-D-glucal: In Ferrier rearrangements, the stereoselectivity at the anomeric center is influenced by the reaction conditions and the nature of the nucleophile. Often, a mixture of α and β anomers is obtained, with the α-anomer frequently predominating.[2][6]

  • Glycosyl Halides (Koenigs-Knorr Reaction): The stereochemical outcome is heavily dependent on the nature of the protecting group at the C2 position. A participating group, such as an acetyl or benzoyl ester, leads to the formation of a 1,2-trans glycosidic linkage through the formation of an intermediate dioxolanium ion.[7] Conversely, a non-participating group like a benzyl or allyl ether can result in a mixture of α and β anomers.[7]

  • Thioglycosides: Similar to glycosyl halides, the C2 protecting group plays a crucial role in determining the stereoselectivity.

  • O-Glycosyl Trichloroacetimidates: These donors are highly reactive and the stereochemical outcome is influenced by factors such as the anomeric configuration of the donor, the solvent, and the temperature.[8]

Experimental Protocols

The following are generalized, step-by-step methodologies for glycosylation reactions using each of the discussed donor types. Note: These are illustrative protocols and specific conditions should be optimized for each unique donor-acceptor pair.

Protocol 1: Ferrier Glycosylation of 3,4,6-Tri-O-allyl-D-glucal

This protocol describes a typical Lewis acid-catalyzed Ferrier rearrangement.

Materials:

  • 3,4,6-Tri-O-allyl-D-glucal (glycosyl donor)

  • Glycosyl acceptor (e.g., a primary alcohol)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Activated molecular sieves (4 Å)

  • Triethylamine (for quenching)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.2 equivalents) and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the suspension at room temperature for 30 minutes.

  • In a separate flask, dissolve 3,4,6-Tri-O-allyl-D-glucal (1.0 equivalent) in anhydrous DCM.

  • Cool the acceptor suspension to the desired reaction temperature (e.g., -78 °C to 0 °C).

  • Slowly add the solution of the glucal donor to the acceptor suspension.

  • Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 equivalent) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Koenigs-Knorr Glycosylation with a Glycosyl Bromide

This protocol outlines the classical Koenigs-Knorr reaction using a glycosyl bromide and a silver salt promoter.[7][9]

Materials:

  • Per-O-acetylated or per-O-benzylated glycosyl bromide (glycosyl donor)

  • Glycosyl acceptor

  • Anhydrous DCM or toluene

  • Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask protected from light, add the glycosyl acceptor (1.0 equivalent), silver carbonate (2.0 equivalents), and activated 4 Å molecular sieves in the chosen anhydrous solvent.

  • Stir the suspension at room temperature for 1 hour.

  • In a separate flask, dissolve the glycosyl bromide (1.2 equivalents) in the anhydrous solvent.

  • Add the glycosyl bromide solution dropwise to the stirring suspension of the acceptor and silver salt.

  • Stir the reaction mixture at room temperature until TLC analysis indicates completion.

  • Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with the solvent.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Protocol 3: Glycosylation using a Thioglycoside Donor

This protocol describes a common activation method for thioglycosides using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[10][11]

Materials:

  • Thioglycoside donor

  • Glycosyl acceptor

  • Anhydrous DCM

  • N-Iodosuccinimide (NIS)

  • Triflic acid (TfOH)

  • Activated molecular sieves (3 Å or 4 Å)

  • Triethylamine or saturated aqueous sodium thiosulfate (for quenching)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thioglycoside donor (1.1 equivalents), glycosyl acceptor (1.0 equivalent), and activated molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

  • Add NIS (1.1-1.5 equivalents) to the mixture.

  • Add a catalytic amount of TfOH (0.1-0.2 equivalents) dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding triethylamine or washing with saturated aqueous sodium thiosulfate.[10]

  • Dilute with DCM and filter through Celite®.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 4: Glycosylation with an O-Glycosyl Trichloroacetimidate Donor

This protocol details the activation of a trichloroacetimidate donor with a catalytic amount of a Lewis acid.[1]

Materials:

  • O-Glycosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Anhydrous DCM or diethyl ether

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)

  • Activated molecular sieves (4 Å)

  • Triethylamine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the trichloroacetimidate donor (1.1 equivalents), glycosyl acceptor (1.0 equivalent), and activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature (e.g., -78 °C to 0 °C).

  • Add a catalytic amount of TMSOTf (0.05-0.2 equivalents) or BF₃·OEt₂ dropwise.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with triethylamine.

  • Filter the mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Glycosylation Pathways

To better understand the flow of these reactions, the following diagrams illustrate the key steps in each glycosylation method.

Ferrier_Rearrangement Glucal 3,4,6-Tri-O-allyl-D-glucal Intermediate Allylic Oxocarbenium Ion Glucal->Intermediate Activation Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->Glucal Product 2,3-Unsaturated Glycoside Intermediate->Product caption Ferrier Rearrangement Workflow

Caption: Ferrier Rearrangement Workflow

Koenigs_Knorr GlycosylHalide Glycosyl Halide Intermediate Oxocarbenium Ion / Dioxolanium Ion GlycosylHalide->Intermediate Activation Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack Promoter Silver Salt (e.g., Ag2CO3) Promoter->GlycosylHalide Product Glycoside Intermediate->Product caption Koenigs-Knorr Reaction Workflow Thioglycoside_Activation Thioglycoside Thioglycoside Intermediate Sulfonium Ion Intermediate Thioglycoside->Intermediate Activation Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack Promoter Thiophilic Promoter (e.g., NIS/TfOH) Promoter->Thioglycoside Product Glycoside Intermediate->Product caption Thioglycoside Activation Workflow

Caption: Thioglycoside Activation Workflow

Trichloroacetimidate_Activation TCAI O-Glycosyl Trichloroacetimidate Intermediate Activated Imidate / Oxocarbenium Ion TCAI->Intermediate Activation Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->TCAI Product Glycoside Intermediate->Product caption Trichloroacetimidate Activation Workflow

Caption: Trichloroacetimidate Activation Workflow

Conclusion

The choice of a glycosyl donor is a strategic decision that profoundly impacts the outcome of an oligosaccharide synthesis. 3,4,6-Tri-O-allyl-D-glucal offers a unique avenue for the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement, providing access to valuable synthetic intermediates. Its reactivity, stemming from the electron-donating allyl protecting groups, makes it a moderately to highly reactive donor.

In comparison, glycosyl halides, thioglycosides, and O-glycosyl trichloroacetimidates represent a spectrum of reactivities and stereodirecting capabilities. Glycosyl halides, through the venerable Koenigs-Knorr reaction, provide reliable access to 1,2-trans glycosides with participating C2 protecting groups. [7]Thioglycosides offer the advantage of tunable reactivity, allowing for their use in a variety of synthetic strategies. [4]O-Glycosyl trichloroacetimidates are highly reactive donors that can be activated under catalytic conditions, often leading to high yields. [1] Ultimately, the optimal glycosyl donor depends on the specific synthetic target, the nature of the glycosyl acceptor, and the desired stereochemical outcome. A thorough understanding of the reactivity and mechanistic nuances of each donor class, as presented in this guide, is essential for the rational design and successful execution of complex glycosylation reactions.

References

  • Koenigs, W.; Knorr, E. Ueber einige Derivate des Traubenzuckers und der Galactose. Ber. Dtsch. Chem. Ges.1901 , 34 (1), 957–981. [Link]

  • Glycosidation using trichloroacetimidate donor. GlycoPODv2. 2021 . [Link]

  • Demchenko, A. V.; et al. Comparison of glycosyl donors: a supramer approach. Beilstein J. Org. Chem.2024 , 20, 181–192. [Link]

  • Koenigs-Knorr Glycosidation. Chem-Station. 2009 . [Link]

  • Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. Digital Encyclopedia of Applied Chemistry. 2022 . [Link]

  • Zhang, Q.; et al. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Chem. Sci.2024 . [Link]

  • Dash, M.; et al. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Front. Chem.2021 . [Link]

  • Bennett, C. S.; et al. Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. J. Am. Chem. Soc.2019 , 141 (40), 15895–15902. [Link]

  • Relative Reactivity Values (RRVs) of Three Donor Series Measured with Methanol as the Acceptor. ResearchGate. 2022 . [Link]

  • Seeberger, P. H.; et al. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chem. Eur. J.2022 , 28 (10), e202103831. [Link]

  • Sau, M.; Galan, M. C. Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals. Org. Lett.2017 , 19 (11), 2893–2896. [Link]

  • Demchenko, A. V.; et al. Activation of Thioglycosides with Copper(II) Bromide. Molecules2022 , 27 (21), 7434. [Link]

  • Garegg, P. J.; et al. Studies on Koenigs-Knorr Glycosidations. Acta Chem. Scand., Ser. B1985 , 39, 569-577. [Link]

  • Chen, Y.; et al. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. Molecules2022 , 27 (21), 7288. [Link]

  • Dash, M.; et al. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Front. Chem.2021 . [Link]

  • Guntupalli, P.; et al. Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. New J. Chem.2021 , 45, 14193-14202. [Link]

  • Demchenko, A. V.; et al. Activation of thioglycosides under mild alkylation conditions. Beilstein J. Org. Chem.2017 , 13, 2186–2193. [Link]

  • Oscarson, S.; et al. Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. J. Carbohydr. Chem.2004 , 23 (6-7), 355-367. [Link]

  • Oscarson, S.; et al. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. J. Org. Chem.2022 , 87 (6), 4495–4503. [Link]

  • The in situ activation of thioglycosides with bromine: an improved glycosylation method. J. Org. Chem.1990 , 55 (9), 2860–2867. [Link]

  • Schmidt, R. R. Novel Trichloroacetimidates and their Reactions. Cuvillier Verlag. 2006 . [Link]

  • Seeberger, P. H.; et al. Comparison of thioglycoside glycosyl donor relative reactivity values and activation temperatures. ResearchGate. 2024 . [Link]

  • Demchenko, A. V.; et al. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. Molecules2025 . [Link]

  • Synthesis of C-glycosyl-bis-1,2,3-triazole derivatives from 3,4,6-tri-O-acetyl-D-glucal. ARKIVOC2014 , (v), 244-257. [Link]

  • Codee, J. D. C.; et al. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Org. Lett.2023 , 25 (33), 6129–6133. [Link]

  • Ligand-Controlled Stereoselective Synthesis and Biological Activity of 2-Exomethylene Pseudo-glycoconjugates. Kyoto University Research Information Repository. 2021 . [Link]

  • Seeberger, P. H.; et al. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. MPG.PuRe. 2022 . [Link]

  • Seeberger, P. H.; et al. Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin. 2024 . [Link]

  • Kaji, E.; et al. Stereoselective Synthesis of 1,2-cis-Glycosides. Glycoforum. 2000 . [Link]

  • (A) Ferrier reaction of 3,4,6-tri-O-acetyl glycal to afford... ResearchGate. 2020 . [Link]

  • Galan, M. C.; et al. Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. J. Am. Chem. Soc.2017 , 139 (39), 13627–13630. [Link]

  • Chemical O‐Glycosylations: An Overview. PMC. 2017 . [Link]

  • Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry: Volume 42. 2018 . [Link]

  • Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions. 2004 . [Link]

Sources

Comparative

The Strategic Advantage of 3,4,6-Tri-O-allyl-D-glucal in Advanced Oligosaccharide Synthesis: A Comparative Guide

Oligosaccharide synthesis remains one of the most formidable challenges in modern organic chemistry due to the necessity for absolute regio- and stereocontrol. The advent of the glycal assembly method revolutionized the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Oligosaccharide synthesis remains one of the most formidable challenges in modern organic chemistry due to the necessity for absolute regio- and stereocontrol. The advent of the glycal assembly method revolutionized the field, allowing for the rapid, iterative construction of complex glycosidic linkages. Within this paradigm, the choice of protecting groups on the glycal donor dictates not only the stability of the intermediate epoxides but also the overall efficiency of the synthetic campaign.

While per-acetylated and per-benzylated glycals are commonplace, 3,4,6-Tri-O-allyl-D-glucal (CAS 434327-45-4) offers a distinct strategic advantage. By leveraging the unique electronic and steric profile of allyl ethers, chemists can achieve orthogonal protection, rapid epoxidation kinetics, and selective deprotection—capabilities that are indispensable in the total synthesis of complex glycoconjugates and tumor-associated carbohydrate antigens.

Mechanistic Rationale: The Allyl Advantage

As a Senior Application Scientist, I often see synthesis campaigns fail not due to poor coupling conditions, but because of rigid protecting group strategies that either sterically hinder the anomeric center or require destructive global deprotection steps. The allyl group solves these specific bottlenecks.

1. Electronic Tuning for Epoxidation In the [1], the first critical step is the epoxidation of the C1-C2 double bond using dimethyldioxirane (DMDO). The nucleophilicity of this olefin is heavily influenced by the protecting groups at C3, C4, and C6. Electron-withdrawing groups, such as acetates, deactivate the double bond, requiring prolonged reaction times and excess oxidant. Conversely, allyl ethers are electron-donating, accelerating the epoxidation process and ensuring high yields of the highly reactive 1,2-anhydro sugar intermediate.

2. Orthogonality and Steric Profile Unlike benzyl groups, which are sterically demanding and typically require harsh hydrogenolysis (H₂/Pd-C) for removal, allyl groups are relatively unhindered. This reduced steric bulk facilitates the nucleophilic attack of bulky glycosyl acceptors at the anomeric center. Furthermore, allyl groups are strictly orthogonal to both esters and benzyl ethers. They can be selectively isomerized to propenyl ethers using transition metal catalysts (e.g., PdCl₂ or Wilkinson's catalyst) and subsequently hydrolyzed under mild conditions that leave other protecting groups completely intact [2].

GlycalAssembly A 3,4,6-Tri-O-allyl-D-glucal (Donor) B 1,2-Anhydro Sugar (Epoxide Intermediate) A->B DMDO Epoxidation C Glycosidic Bond Formation (β-Linked Disaccharide) B->C Acceptor (ROH) + Lewis Acid

Figure 1: Danishefsky glycal assembly pathway utilizing DMDO epoxidation and Lewis acid catalysis.

Comparative Performance Analysis

To objectively evaluate the utility of 3,4,6-Tri-O-allyl-D-glucal, it is essential to compare its performance metrics against the industry-standard alternatives: Tri-O-acetyl-D-glucal and Tri-O-benzyl-D-glucal.

Protecting Group StrategyEpoxidation Kinetics (DMDO)Steric HindranceOrthogonal Deprotection MethodRisk of Ferrier Rearrangement
3,4,6-Tri-O-allyl-D-glucal Fast (< 1 hour)LowPdCl₂ / NaOAc (Mild)Low
Tri-O-benzyl-D-glucal Fast (< 1 hour)HighH₂ / Pd-C (Reduces olefins)Low
Tri-O-acetyl-D-glucal Slow (2-4 hours)ModerateNaOMe / MeOH (Basic)High (under Lewis acidic conditions)

Data synthesized from established [3].

Experimental Workflows: A Self-Validating System

A robust protocol must include built-in validation checkpoints. The following procedures detail the use of 3,4,6-Tri-O-allyl-D-glucal in a standard glycosylation workflow, explaining the causality behind each chemical intervention.

Protocol 1: DMDO Epoxidation of 3,4,6-Tri-O-allyl-D-glucal

Causality Check: DMDO is used as a strictly anhydrous, neutral oxidant to prevent the premature opening of the highly sensitive 1,2-anhydro epoxide, which would occur if aqueous or acidic oxidants (like mCPBA) were utilized.

  • Preparation: Dissolve 3,4,6-Tri-O-allyl-D-glucal (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Oxidation: Add a standardized solution of DMDO in acetone (1.2 equivalents) dropwise over 10 minutes.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should cleanly convert to a lower-running spot (Rf ~0.4). For absolute confirmation, an NMR aliquot will show the disappearance of the characteristic glycal olefinic protons at δ 6.4 ppm and the emergence of epoxide signals at δ 3.0–3.3 ppm.

  • Isolation: Concentrate the reaction mixture in vacuo at 0 °C to remove acetone and excess DMDO. The resulting 1,2-anhydro-3,4,6-tri-O-allyl-D-glucose must be used immediately in the next step without silica gel chromatography, as the epoxide is highly sensitive to acidic surfaces.

Protocol 2: Lewis Acid-Mediated Glycosylation

Causality Check: Zinc chloride (ZnCl₂) is selected as a mild Lewis acid to activate the epoxide. Stronger acids (like TMSOTf) can cause degradation of the allyl ethers or promote unwanted side reactions.

  • Coupling: Dissolve the crude epoxide from Protocol 1 in anhydrous THF (10 mL) at -78 °C.

  • Acceptor Addition: Add the target glycosyl acceptor (0.8 mmol) followed by a 1.0 M solution of anhydrous ZnCl₂ in ether (1.0 mmol).

  • Warming & Validation: Allow the reaction to slowly warm to room temperature over 12 hours. The reaction is complete when TLC indicates the consumption of the acceptor. The stereochemical outcome (typically β-selective due to the steric shielding of the alpha face by the epoxide opening trajectory) is validated via ¹H NMR, specifically checking the anomeric proton coupling constant ( J1,2​≈7.5 Hz).

  • Quench: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 3: Selective Deprotection of Allyl Groups

Causality Check: The removal of allyl groups is a two-step cascade. Pd(II) coordinates to the olefin, promoting a hydride shift that isomerizes the allyl ether to a labile vinyl ether (propenyl group). This intermediate is then rapidly hydrolyzed, leaving structural benzyls or acetyls untouched.

  • Isomerization & Cleavage: Dissolve the allyl-protected oligosaccharide (1.0 mmol) in a mixture of MeOH/DCM (1:1, 10 mL). Add PdCl₂ (0.2 mmol) and NaOAc (1.0 mmol).

  • Reaction: Stir at room temperature for 12 hours.

  • Validation: Mass spectrometry (ESI-MS) should confirm the successive loss of the allyl mass fragments (-40 Da per group).

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify to yield the deprotected hydroxyl groups, ready for further functionalization or global deprotection.

OrthogonalDeprotection A Fully Protected Oligosaccharide (Allyl, Benzyl, Acetyl) B PdCl2 / NaOAc (Cleaves Allyl) A->B C H2 / Pd-C (Cleaves Benzyl) A->C D NaOMe / MeOH (Cleaves Acetyl) A->D

Figure 2: Orthogonal deprotection strategy highlighting the selective cleavage of allyl groups.

Conclusion

The strategic implementation of 3,4,6-Tri-O-allyl-D-glucal elevates the precision of oligosaccharide synthesis. By providing a perfect balance of electronic activation for epoxidation, minimal steric hindrance during glycosylation, and absolute orthogonality during deprotection, it stands as a superior building block for advanced glycochemistry applications and therapeutic drug development.

References
  • Randolph, J. T., & Danishefsky, S. J. (1993). Application of the glycal assembly strategy to the synthesis of a branched oligosaccharide: the first synthesis of a complex saponin. Journal of the American Chemical Society, 115(18), 8473–8474. URL:[Link]

  • Gigg, J., Gigg, R., Payne, S., & Conant, R. (1985). The allyl group for protection in carbohydrate chemistry. 17. Synthesis of the oligosaccharide portion of the major serologically active glycolipid from Mycobacterium leprae. Chemistry and Physics of Lipids, 38(3), 299-307. URL:[Link]

  • Ting, S. R., et al. (2012). Glycal Assembly by the in situ Generation of Glycosyl Dithiocarbamates. Journal of Organic Chemistry, 77(16), 6889-6894. URL:[Link]

Validation

Spectroscopic comparison of alpha and beta anomers of 3,4,6-Tri-O-allyl-D-glucal derivatives

Title: Comprehensive Spectroscopic Comparison Guide: α vs. β Anomers of 3,4,6-Tri-O-allyl-D-glucal Derivatives Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Spectroscopic Comparison Guide: α vs. β Anomers of 3,4,6-Tri-O-allyl-D-glucal Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Synthetic Utility of 3,4,6-Tri-O-allyl-D-glucal

In carbohydrate chemistry and drug development, 3,4,6-Tri-O-allyl-D-glucal serves as a highly versatile, stereochemically rich building block[1]. Due to the electron-rich C1-C2 double bond and the reactive allylic positions, this glycal primarily undergoes two classes of reactions to form distinct derivatives:

  • The Ferrier Rearrangement: A Lewis acid-catalyzed allylic shift that yields 2,3-unsaturated glycosides (pseudoglycals)[2].

  • Electrophilic Addition: Direct addition across the double bond (e.g., via Brønsted acid catalysis or haloglycosylation) yielding 2-deoxy-D-glucopyranosides[3].

Both pathways generate a diastereomeric mixture of alpha ( α ) and beta ( β ) anomers[2][4]. Because the anomeric configuration dictates the biological activity, stability, and 3D conformation of the resulting drug candidates or oligosaccharides, distinguishing between these anomers with absolute certainty is a critical analytical challenge[5].

MechanisticPathways Glucal 3,4,6-Tri-O-allyl-D-glucal Ferrier Pathway A: Ferrier Rearrangement Glucal->Ferrier Lewis Acid + ROH Addition Pathway B: Electrophilic Addition Glucal->Addition H+ / ROH Unsat 2,3-Unsaturated Glycosides (α / β Anomers) Ferrier->Unsat Deoxy 2-Deoxy Glycosides (α / β Anomers) Addition->Deoxy

Mechanistic divergence of 3,4,6-Tri-O-allyl-D-glucal into unsaturated and deoxy glycosides.

Spectroscopic Causality: Decoding the α and β Anomers

To objectively compare the α and β anomers of 3,4,6-tri-O-allyl-D-glucal derivatives, we must look beyond empirical pattern matching and understand the causality behind the spectroscopic phenomena.

H NMR: The Karplus Relationship and Anomeric Effect

The most reliable method for anomeric identification is J -coupling analysis of the C-1 and H-1 atoms[5]. The 3JH1,H2​ coupling constant is strictly governed by the Karplus equation, which correlates the coupling magnitude with the dihedral angle between adjacent protons[6].

  • β -Anomer: In a standard 4C1​ chair conformation, the β -anomeric proton is axial. It forms a ~180° dihedral angle with the adjacent axial H-2 proton (in 2-deoxy derivatives), resulting in a large coupling constant ( 3J1,2a​≈9.0−10.0 Hz)[4].

  • α -Anomer: The α -anomeric proton is equatorial. The dihedral angle between the equatorial H-1 and the axial/equatorial H-2 protons is ~60°, yielding a significantly smaller coupling constant ( 3J1,2​≈3.0−3.5 Hz)[4][6].

Furthermore, due to the deshielding environment of the ring oxygen and the stereoelectronic hyperconjugation known as the anomeric effect, the α -anomeric proton typically resonates downfield (higher ppm) compared to the β -anomer[5][6].

2D NOESY NMR: 3D Spatial Validation

While 1D NMR provides strong indicators, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) acts as a self-validating system for 3D spatial relationships[7]. The β -anomer is definitively identified by a strong NOE cross-peak between H-1, H-3, and H-5. This occurs because all three protons occupy axial positions on the same face of the pyranose ring (the 1,3,5-triaxial relationship). The α -anomer lacks this interaction but exhibits strong NOE contacts between H-1 and H-2[7].

Quantitative Data Presentation

The following table summarizes the benchmark NMR data for the α and β anomers of 2-Deoxy-3,4,6-tri-O-allyl-D-glucopyranosides, a primary derivative class of the title compound.

Spectroscopic ParameterAlpha ( α ) AnomerBeta ( β ) AnomerMechanistic Causality / Structural Basis
1 H NMR (H-1 Shift) ~5.37 ppm~4.75 ppmEquatorial protons ( α ) experience greater deshielding from C-O bond anisotropy[4][5].
1 H NMR ( 3J1,2​ ) 3.4 Hz (d or dd)9.7, 2.0 Hz (dd)Karplus equation: ~60° dihedral ( α ) vs. ~180° dihedral ( β axial-axial)[4][6].
13 C NMR (C-1 Shift) ~92.6 ppm~94.9 - 98.2 ppmSteric compression and stereoelectronic hyperconjugation (anomeric effect)[3][4].
NOESY Correlations H-1 H-2H-1 H-3, H-1 H-51,3,5-triaxial spatial proximity in the β -pyranose chair conformation[7].

Experimental Methodology: Synthesis, Separation, and Validation

To ensure scientific integrity, the following protocol represents a self-validating workflow for the synthesis and spectroscopic isolation of these anomers.

Step 1: Stereoselective Glycosylation (Synthesis)
  • Preparation: Dissolve 1.0 equivalent of 3,4,6-tri-O-allyl-D-glucal in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the system to 0 °C. Add 1.2 equivalents of the desired nucleophile (e.g., an alcohol) followed by a catalytic amount of a Lewis acid (e.g., La(NO 3​ ) 3​ · 6H 2​ O for Ferrier rearrangement, or a cooperative Brønsted acid for deoxyglycosidation)[2][3].

  • Execution: Stir the reaction at 0 °C to room temperature.

Step 2: Reaction Monitoring (Self-Validation)
  • TLC Analysis: Monitor the reaction using Thin Layer Chromatography (Hexane/EtOAc). The reaction is considered successful when the starting glucal spot completely disappears, replaced by two distinct, closely eluting spots representing the α and β diastereomers.

  • Quenching: Once complete, quench the reaction with triethylamine (Et 3​ N) to neutralize the acid catalyst, preventing thermodynamic anomerization. Extract with DCM and wash with brine[8].

Step 3: Chromatographic Separation
  • Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a shallow gradient of Hexane/EtOAc (e.g., 9:1 to 4:1).

  • Elution Order: The α -anomer typically elutes faster (higher R f​ ) than the β -anomer. The axial substituent at C-1 in the α -anomer reduces the molecule's overall dipole moment, weakening its interaction with the polar silica stationary phase.

Step 4: Advanced Spectroscopic Validation (DOSY NMR)

If the anomers co-elute and cannot be separated by standard preparative HPLC, utilize Diffusion-Ordered Spectroscopy (DOSY) NMR [5][9].

  • Prepare a 20 mM solution of the anomeric mixture in D 2​ O or CDCl 3​ .

  • Run a 2D DOSY experiment at 30 °C.

  • Validation: DOSY will separate the 1 H NMR spectra of the α and β anomers along the y-axis based on their distinct translational diffusion coefficients ( D ), allowing for unambiguous assignment of the highly overlapped allylic multiplets (5.10–6.00 ppm)[4][9].

ExperimentalWorkflow S1 1. Synthesis (Reaction Setup) S2 2. Quenching (Workup) S1->S2 S3 3. Separation (Chromatography) S2->S3 S4 4. Spectroscopy (NMR & MS) S3->S4 S5 5. Validation (Anomeric Config) S4->S5

Step-by-step experimental workflow for synthesizing and characterizing glucal derivatives.

References

  • Separation and Identification of alpha- and beta-glycopyranoside anomers Source: Emery Pharma URL:[Link]

  • Unravelling Glycobiology by NMR Spectroscopy Source: IntechOpen URL: [Link]

  • Using NMR for Glycomics and Sugar Analysis Source: Creative Biostructure URL:[Link]

  • Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy Source: MDPI URL: [Link]

  • Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement Source: NIH / PMC URL:[Link]

  • Trimethylsilyl Chloride-Mediated Synthesis of 2-Deoxy Sugars: A Route to Substituted Chiral Quinoline-Based Glycohybrids Source: ACS Publications URL: [Link]

  • Cooperative Brønsted Acid-Type Organocatalysis for the Stereoselective Synthesis of Deoxyglycosides Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4,6-Tri-O-allyl-D-glucal proper disposal procedures

Comprehensive Safety and Disposal Guide: 3,4,6-Tri-O-allyl-D-glucal As a researcher or drug development professional, handling complex carbohydrate derivatives requires a rigorous understanding of their latent chemical h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 3,4,6-Tri-O-allyl-D-glucal

As a researcher or drug development professional, handling complex carbohydrate derivatives requires a rigorous understanding of their latent chemical hazards. 3,4,6-Tri-O-allyl-D-glucal (CAS: 434327-45-4) is a highly valuable building block in organic synthesis, particularly for the stereoselective synthesis of glycosides and complex natural products[1]. However, its structural reliance on allyl ether protecting groups introduces critical, time-sensitive safety and disposal challenges.

This guide provides the authoritative operational protocols necessary to safely manage, test, and dispose of 3,4,6-Tri-O-allyl-D-glucal, ensuring laboratory safety and regulatory compliance.

Chemical Profiling & Mechanistic Hazards

To handle a chemical safely, one must understand the causality behind its reactivity. 3,4,6-Tri-O-allyl-D-glucal contains three allyl ether moieties at the 3, 4, and 6 positions of the glucal ring[1].

The Autoxidation Threat: Allyl ethers are notorious peroxide-forming chemicals[2]. Upon exposure to atmospheric oxygen and light, the highly reactive allylic hydrogens (adjacent to the double bond and the ether oxygen) are abstracted via a radical mechanism. This autoxidation forms unstable alkyl hydroperoxides. Over time, or as the solvent evaporates, these peroxides can concentrate or polymerize into shock-sensitive, explosive crystals[3][4].

Because of this mechanism, 3,4,6-Tri-O-allyl-D-glucal must never be distilled to dryness , and its disposal is dictated by strict timeframes rather than simply when the reagent is depleted[2].

Storage and Disposal Timeframes

To prevent the accumulation of explosive peroxides, inventory management must follow a strict "first in, first out" protocol. Summarized below are the standardized safety thresholds for allyl ethers[2][3][5].

Table 1: Storage and Peroxide Testing Thresholds for Allyl Ethers

Lifecycle Stage / Peroxide LevelAction RequiredOperational Protocol
Unopened Container Dispose or testMaximum 12 to 18 months from receipt.
Opened Container Dispose or testMaximum 3 to 6 months from opening.
< 25 ppm Peroxides Standard DisposalSafe for standard hazardous waste lab packing.
25 – 100 ppm Peroxides Quench / TreatDo not concentrate. Quench peroxides before disposal.
> 100 ppm Peroxides EMERGENCY Avoid handling. Contact EHS immediately.

Step-by-Step Disposal Methodology

The following self-validating protocol ensures that 3,4,6-Tri-O-allyl-D-glucal is safely neutralized and processed for hazardous waste disposal.

Phase 1: Visual Inspection (The Critical Go/No-Go Step)

Before moving or opening a container of 3,4,6-Tri-O-allyl-D-glucal that is ready for disposal, perform a visual inspection.

  • Inspect for Crystals: Look around the cap, threads, and the bottom of the container for white, crystalline solids.

  • Inspect for Stratification: Look for viscous layers or liquid stratification[6].

  • Causality Check: These visual cues indicate polymerized peroxides. If crystals are present, DO NOT touch or move the container. The friction of unscrewing the cap can trigger a detonation[3]. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) department or local bomb squad[4].

Phase 2: Quantitative Peroxide Testing

If the visual inspection passes, you must quantify the peroxide concentration before handing it over to hazardous waste vendors[6].

  • Don appropriate PPE: flame-retardant lab coat, heavy-duty nitrile gloves, and a face shield[2].

  • In a functioning fume hood, dip a commercial Potassium Iodide (KI) starch peroxide test strip into the chemical.

  • Wait the manufacturer-specified time (usually 1-3 minutes) and compare the color change to the provided scale to determine the parts-per-million (ppm).

Phase 3: Peroxide Quenching (If 25 - 100 ppm)

If the test yields a result between 25 and 100 ppm, the peroxides must be destroyed before the chemical can be safely transported for incineration[2][5].

  • Ferrous Sulfate Method: In a fume hood, prepare a solution of 6 g of FeSO4​⋅7H2​O , 6 mL of concentrated sulfuric acid, and 11 mL of water[5].

  • Stir this mixture with the 3,4,6-Tri-O-allyl-D-glucal waste until the organic layer no longer gives a positive peroxide test[5].

  • Alternative (Iodide Method): For highly stubborn peroxides, dissolve sodium iodide (10% excess) in glacial acetic acid and add the glucal waste gradually while stirring. The solution will darken as iodine is formed[5]. Let stand for 30 minutes.

Phase 4: Final Waste Segregation
  • Once the peroxide level is confirmed to be < 25 ppm, transfer the liquid to a compatible, clearly labeled hazardous waste container (typically a high-density polyethylene or glass waste jug).

  • Label the container accurately: "Hazardous Waste: 3,4,6-Tri-O-allyl-D-glucal (Allyl Ether), Peroxide level: [X] ppm, Date tested: [Date]"[6].

  • Store in a designated flammable waste cabinet away from strong oxidizers and acids until EHS pickup[7].

Operational Workflow Visualization

The following decision tree maps the logical progression of the disposal protocol, ensuring that safety thresholds dictate the operational path.

DisposalWorkflow Start Visual Inspection (Check for crystals/viscosity) Crystals Crystals/Stratification Detected? Start->Crystals Evacuate DO NOT TOUCH. Evacuate & Call EHS Crystals->Evacuate Yes Test Peroxide Strip Test (Quantify ppm) Crystals->Test No LevelSafe < 25 ppm Test->LevelSafe LevelWarn 25 - 100 ppm Test->LevelWarn LevelDanger > 100 ppm Test->LevelDanger Dispose Standard Hazardous Waste Disposal LevelSafe->Dispose Quench Quench with FeSO4 or NaI/AcOH LevelWarn->Quench LevelDanger->Evacuate Quench->Test Re-test

Figure 1: Decision matrix for the safe handling and disposal of peroxide-forming allyl ethers.

References

  • University of Texas Environmental Health & Safety. Peroxide Forming Chemicals. Retrieved from [Link]

  • Northeastern University OARS. Peroxidizable Compounds and Hazardous Waste Disposal. Retrieved from[Link]

  • Mississippi State University. Peroxide Forming Compounds Reference Guide. Retrieved from [Link]

  • Alfred University. Appendix J - Peroxide Forming Chemicals. Retrieved from[Link]

  • University of Michigan-Dearborn EHS. (2021). Peroxide Forming Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,4,6-Tri-O-allyl-D-glucal

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system rooted in molecular causality. When handling complex carbohydrate derivatives like 3,4,6-Tri-O-allyl-D-gl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system rooted in molecular causality. When handling complex carbohydrate derivatives like 3,4,6-Tri-O-allyl-D-glucal (CAS 434327-45-4), understanding the intrinsic reactivity of its functional groups is the key to designing a fail-safe operational protocol.

This guide provides drug development professionals and synthetic chemists with the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and handling procedures for this specific glycal derivative.

Mechanistic Hazard Causality

To handle 3,4,6-Tri-O-allyl-D-glucal safely, we must first deconstruct its molecular architecture. The compound consists of a D-glucal core (an enol ether) protected by three allyl ether groups. This structure dictates two primary hazard pathways:

  • Allyl Ether Auto-Oxidation : Like many ethers, the allyl protecting groups are prone to auto-oxidation upon prolonged exposure to atmospheric oxygen, leading to the formation of explosive peroxides. Furthermore, these lipophilic groups easily strip lipids from the skin (defatting), causing severe dermatitis[1].

  • Enol Ether Acid Sensitivity : The double bond in the glucal ring is highly reactive. While this is useful for Lewis acid-catalyzed glycosylation[2], adventitious exposure to strong acids can trigger rapid, exothermic polymerization or degradation.

Quantitative Safety & Physical Data

Understanding the physical parameters of the compound allows us to anticipate its behavior in the lab. Below is a summary of the critical data points that inform our safety protocols.

ParameterValueMechanistic Rationale & Safety Implication
Molecular Formula C15H22O4[2]High carbon-to-oxygen ratio indicates high lipophilicity, increasing the risk of rapid dermal permeation.
Molecular Weight 266.33 g/mol [2]Essential for calculating precise equivalents during highly exothermic Lewis acid catalysis.
Storage Temperature 2–8°C[3]Refrigeration suppresses the auto-oxidation of allyl groups and prevents thermal degradation of the enol ether.
Reference Flash Point -7°C (Diallyl Ether)[4]Highlights the severe flammability risk of allyl ether moieties; mandates the use of spark-proof equipment.
GHS Hazard Codes H315, H319Quantifies the physiological risk: Category 2 skin and eye irritation requires specific barrier PPE.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 3,4,6-Tri-O-allyl-D-glucal is a direct response to the chemical's structural hazards.

  • Hand Protection : Wear Nitrile gloves (minimum 0.11 mm thickness) for standard, short-term transfer operations. Fluorinated rubber gloves are required for prolonged exposure or bulk synthesis.

    • Causality: The lipophilic allyl ether groups can rapidly permeate standard latex, carrying the reactive compound directly into the dermal layers and causing Category 2 skin irritation (H315).

  • Eye Protection : Snug-fitting chemical safety goggles (EN 166 or ANSI Z87.1 approved).

    • Causality: The compound is a Category 2 eye irritant (H319). Vapors from volatile ether components can cause severe ocular inflammation and corneal damage.

  • Body Protection : A flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Allyl ethers are highly combustible[4]. Static discharge from synthetic clothing can ignite accumulated vapors.

  • Respiratory Protection : All handling must be performed inside a certified fume hood. If ventilation is compromised, an organic vapor cartridge respirator (Type A) is mandatory.

    • Causality: Inhalation of ether vapors causes central nervous system depression and respiratory tract irritation[1].

Operational Workflow & Methodologies

The following self-validating protocols ensure that the chemical is handled without compromising its integrity or the operator's safety.

G Start Receipt & Storage (Inert Gas, 2-8°C) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE FumeHood Transfer to Fume Hood (Verify Airflow) PPE->FumeHood Peroxide Peroxide Testing (Check Allyl Ethers) FumeHood->Peroxide Reaction Execute Synthesis (Avoid Lewis Acids unless planned) Peroxide->Reaction Disposal Halogen-Free Organic Waste Disposal Reaction->Disposal

Standard operational workflow for the safe handling and processing of 3,4,6-Tri-O-allyl-D-glucal.
Protocol 1: Pre-Reaction Handling and Peroxide Screening
  • Atmospheric Control : Purge a well-ventilated fume hood with an inert gas (Argon or Nitrogen) to displace ambient oxygen. This mitigates the auto-oxidation of the allyl ether groups[3].

  • Visual Inspection : Examine the reagent bottle for crystallization around the cap or increased viscosity. These are macroscopic indicators of dangerous peroxide formation or enol ether polymerization.

  • Peroxide Testing : Dip a potassium iodide (KI)-starch test strip into a small aliquot of the reagent. A rapid color change to dark blue/black indicates the presence of hazardous peroxides.

  • Quenching (If Positive) : If peroxides are detected (>20 ppm), treat the batch with a reducing agent such as ferrous sulfate ( FeSO4​ ) or sodium sulfite ( Na2​SO3​ ) before proceeding with any synthesis.

Protocol 2: Reaction Setup
  • Reagent Transfer : Using a gas-tight glass syringe (avoiding plastic that may be degraded by lipophilic ethers), transfer the required volume of 3,4,6-Tri-O-allyl-D-glucal into the reaction flask.

  • Reaction Execution : If utilizing the compound for glycosylation, introduce Lewis acids (e.g., BF3​⋅OEt2​ ) dropwise at low temperatures (-78°C to 0°C) to safely control the highly exothermic allylic substitution[2].

Emergency & Disposal Plans

Improper disposal of reactive glycals can lead to delayed exothermic reactions in waste carboys.

Protocol 3: Waste Segregation and Disposal
  • Reaction Quenching : Neutralize the reaction mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ). This deactivates any Lewis acids used and stabilizes the acid-sensitive enol ether core, preventing runaway polymerization in the waste container.

  • Waste Segregation : Separate the organic layer. Dispose of it in a clearly labeled "Non-Halogenated Organic Waste" carboy. Exception: If halogenated solvents (like Dichloromethane or Chloroform) were used during the extraction, route the mixture strictly to "Halogenated Organic Waste" .

  • Labeling and Storage : Label the waste container clearly with all constituents, explicitly noting the presence of allyl ethers. Store in a secondary containment tray within a grounded flammable storage cabinet until chemical waste pickup.

References

  • 3,4,6-Tri-O-allyl-D-glucal - Smolecule. Available at: 2

  • Allyl ether SDS, 557-40-4 Safety Data Sheets - ECHEMI. Available at: 1

  • Material Safety Data Sheet - Allyl ether, 99% - Cole-Parmer. Available at: 4

  • SAFETY DATA SHEET - 3,4,6-Tri-O-benzyl-D-glucal - Fisher Scientific. Available at: 3

  • SAFETY DATA SHEET - D-Glucal - TCI Chemicals. Available at:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.